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Foundational

In-Depth Technical Guide: 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7)

Topic: 2-Chloro-4-(3,5-dichlorophenyl)pyridine CAS Number: 1361707-84-7 Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists. [1] Executive Summary & Core D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-(3,5-dichlorophenyl)pyridine CAS Number: 1361707-84-7 Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

[1]

Executive Summary & Core Directive

2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7 ) is a specialized biaryl pyridine intermediate used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its structural value lies in the 3,5-dichlorophenyl moiety—a privileged pharmacophore that imparts significant lipophilicity and metabolic stability by blocking the metabolically vulnerable para-position and sterically shielding the meta-positions.

This guide provides a validated synthetic workflow, physicochemical profiling, and downstream application strategies. The focus is on the regioselective synthesis of the biaryl core, ensuring the preservation of the 2-chloro "handle" for subsequent functionalization.

Chemical Profile & Physicochemical Properties[2][3][4][5]

The following data summarizes the core identity and predicted physicochemical properties essential for handling and formulation.

PropertyData
Chemical Name 2-Chloro-4-(3,5-dichlorophenyl)pyridine
CAS Number 1361707-84-7
Molecular Formula C₁₁H₆Cl₃N
Molecular Weight 258.53 g/mol
Structure Type Biaryl Pyridine (Heterocyclic)
Appearance Off-white to pale yellow solid
Predicted LogP ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 / 1
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water

Synthetic Strategy: The Regioselectivity Challenge

The synthesis of 2-chloro-4-(3,5-dichlorophenyl)pyridine requires precise regiocontrol . A direct coupling using 2,4-dichloropyridine is risky because the C2 and C4 positions have competitive reactivity profiles in palladium-catalyzed cross-couplings, often leading to inseparable mixtures of regioisomers.

The Expert Solution: Use 2-chloro-4-iodopyridine as the electrophile.

  • Mechanism: The C–I bond (bond dissociation energy ~53 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~80 kcal/mol).

  • Result: Exclusive coupling occurs at the C4 position, leaving the C2-chloro group intact for future derivatization.

Validated Reaction Pathway (Suzuki-Miyaura Coupling)

Synthesispathway R1 2-Chloro-4-iodopyridine (CAS 153034-86-7) Inter Oxidative Addition (Selective at C-I) R1->Inter R2 3,5-Dichlorophenylboronic acid (CAS 67492-50-6) R2->Inter Cat Catalyst System: Pd(dppf)Cl2 • DCM K2CO3 (2.0 equiv) Cat->Inter Solv Solvent: 1,4-Dioxane / H2O (4:1) Temp: 80-90°C Solv->Inter Prod TARGET: 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7) Inter->Prod Reductive Elimination

Figure 1: Regioselective synthesis pathway leveraging the reactivity difference between C-I and C-Cl bonds.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. It prioritizes the removal of oxygen to prevent homocoupling of the boronic acid and dehalogenation of the pyridine.

Materials
  • Substrate: 2-Chloro-4-iodopyridine (2.39 g, 10.0 mmol).

  • Coupling Partner: 3,5-Dichlorophenylboronic acid (2.10 g, 11.0 mmol, 1.1 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂•CH₂Cl₂) (408 mg, 0.5 mmol, 5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvent: 1,4-Dioxane (40 mL) and Water (10 mL).

Step-by-Step Workflow
  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in the reaction vessel.

    • Sparge with nitrogen or argon for 15 minutes before adding reagents. This prevents Pd-catalyzed oxidation of the boronic acid (phenol formation).

  • Reagent Addition:

    • Add the 2-chloro-4-iodopyridine, 3,5-dichlorophenylboronic acid, and K₂CO₃ to the solvent mixture.

    • Add the Pd(dppf)Cl₂ catalyst last.

    • Seal the vessel immediately and purge the headspace with inert gas for 2 minutes.

  • Reaction:

    • Heat the mixture to 85°C (internal temperature). Stir vigorously.

    • Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting iodide should be consumed within 2–4 hours.

    • Note: Do not overheat (>100°C) to avoid hydrolysis of the C2-chlorine.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is non-polar and elutes early.

    • Yield Expectation: 75–85% (approx. 1.9–2.2 g).

Applications & Downstream Reactivity[6]

The value of CAS 1361707-84-7 is its role as a "scaffold lock." Once the 3,5-dichlorophenyl group is installed, the remaining 2-chloro position becomes a specific handle for diversifying the molecule into active pharmaceutical ingredients (APIs).

Key Reaction Pathways
Reaction TypeReagent ClassTarget MoietyApplication Context
SNAr (Nucleophilic Aromatic Substitution) Primary/Secondary Amines2-Amino-pyridinesKinase Inhibitors (e.g., c-Met, ALK)
Buchwald-Hartwig Amination Anilines / AmidesDiaryl-aminesGPCR Modulators (mGluR5 NAMs)
Suzuki Coupling (2nd) Aryl Boronic AcidsTerphenyl-analogsLiquid Crystals / OLED Materials
Negishi Coupling Zinc ReagentsAlkyl-pyridinesMetabolic Stability Studies
Decision Logic for Functionalization

ReactivityLogic Core 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Electrophilic C2 Position) Path1 Pathway A: S_NAr Displacement Core->Path1 Path2 Pathway B: Pd-Catalyzed Amination Core->Path2 Path3 Pathway C: Suzuki Coupling (2nd) Core->Path3 Cond1 Reagents: R-NH2, Heat/Base Target: Aliphatic Amines Path1->Cond1 Cond2 Reagents: Ar-NH2, Pd(OAc)2, Ligand Target: Aniline Derivatives Path2->Cond2 Cond3 Reagents: Ar-B(OH)2, Pd(PPh3)4 Target: Tri-aryl Systems Path3->Cond3

Figure 2: Strategic functionalization of the C2-chloro handle.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Halogenated pyridines can be sensitizers.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Boron residues. Dispose of as heavy metal/halogenated organic waste.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bond over long periods.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2014). "Selective Cross-Coupling of 2,4-Dichloropyridines." Journal of Organic Chemistry, 79(17), 8134–8142. (Demonstrates the reactivity hierarchy of pyridine halides). Link

  • ChemSRC. (2025).[1] "2-Chloro-4-(3,5-dichlorophenyl)pyridine CAS 1361707-84-7 Entry." Chemical Source Database. Link

Sources

Exploratory

2-Chloro-4-(3,5-dichlorophenyl)pyridine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a critical biaryl intermediate in medicinal chemistry. Core Scaffold for Furin Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a critical biaryl intermediate in medicinal chemistry.

Core Scaffold for Furin Inhibitors and Biaryl Therapeutics

Executive Summary

2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS: 1361707-84-7 ) is a halogenated biaryl heterocycle utilized primarily as a regioselective scaffold in drug discovery. Its structural significance lies in the orthogonality of its halogen substituents: the C4-aryl group establishes a lipophilic pharmacophore (crucial for protein binding pockets), while the C2-chlorine serves as a reactive "handle" for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings.

Recent literature highlights this motif's prominence in the development of Furin inhibitors , targeting host proteases involved in viral entry mechanisms (including SARS-CoV-2) and cancer metastasis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData / Description
IUPAC Name 2-Chloro-4-(3,5-dichlorophenyl)pyridine
CAS Number 1361707-84-7
Molecular Formula

Molecular Weight 258.53 g/mol
Structural Features Pyridine ring substituted at C2 (Cl) and C4 (3,5-dichlorophenyl).[1][2][3][4][5][6][7][8][9]
LogP (Predicted) ~4.8 (High Lipophilicity)
Solubility Low in water; soluble in DCM, DMSO, THF, and Toluene.
Electronic Character Electron-deficient pyridine ring; 3,5-dichloro substitution increases metabolic stability and hydrophobic interaction potential.

Synthesis & Manufacturing

To ensure high regioselectivity and yield, the industry-standard protocol utilizes the Suzuki-Miyaura cross-coupling of 2-chloro-4-iodopyridine with 3,5-dichlorophenylboronic acid.

Mechanistic Rationale

Using 2-chloro-4-iodopyridine is critical. The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Cl bond (~95 kcal/mol). This difference ensures that the palladium catalyst (


) undergoes oxidative addition exclusively at the C4-iodine position, leaving the C2-chlorine intact for future reactions.
Detailed Protocol

Reagents:

  • Substrate: 2-Chloro-4-iodopyridine (1.0 equiv)

  • Coupling Partner: 3,5-Dichlorophenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for faster kinetics)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Procedure:

  • Inerting: Charge a reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove 
    
    
    
    (prevents homocoupling and catalyst oxidation).
  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ).[6] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes. The product typically elutes as a white to off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Process Parameters Start 2-Chloro-4-iodopyridine (Substrate) Cat Pd(PPh3)4 (5 mol%) Na2CO3 (aq) Start->Cat Boronic 3,5-Dichlorophenyl- boronic acid Boronic->Cat Inter Oxidative Addition (Selective at C-I) Cat->Inter 80°C, Dioxane Prod 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Target Scaffold) Inter->Prod Reductive Elimination Note1 Inert Atmosphere (Ar/N2) Essential to prevent Pd oxidation

Caption: Regioselective Suzuki-Miyaura coupling exploiting the reactivity difference between C-I and C-Cl bonds.

Reactivity Profile & Functionalization

The value of this compound lies in the C2-Chlorine handle . The pyridine nitrogen renders the C2 position electron-deficient, activating it for nucleophilic attacks.

Nucleophilic Aromatic Substitution ( )
  • Mechanism: Addition-Elimination (

    
    ). The ring nitrogen stabilizes the Meisenheimer complex intermediate.
    
  • Reagents: Primary or secondary amines (e.g., piperazines, diamines),

    
     or DIPEA, polar aprotic solvent (DMF, DMSO, NMP).
    
  • Conditions: Elevated temperatures (80–120°C) are often required due to the deactivating effect of the electron-rich phenyl ring at C4, although the 3,5-dichloro substitution mitigates this slightly.

Buchwald-Hartwig Amination
  • Use Case: When

    
     fails (sterically hindered amines) or requires harsh conditions.
    
  • System:

    
     / BINAP or Xantphos ligands with 
    
    
    
    in Toluene at 100°C.
Reactivity Pathway Diagram

ReactivityMap Core 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Core Scaffold) SnAr SnAr Reaction (Nucleophilic Substitution) Core->SnAr + Primary/Sec. Amines Base, Heat Buchwald Buchwald-Hartwig Coupling Core->Buchwald + Amines, Pd-Cat Base Suzuki2 2nd Suzuki Coupling (Biaryl Formation) Core->Suzuki2 + Ar-B(OH)2, Pd-Cat Prod_Amine 2-Amino Derivatives (Furin Inhibitors) SnAr->Prod_Amine Buchwald->Prod_Amine Prod_Biaryl 2,4-Diarylpyridines (OLEDs / Ligands) Suzuki2->Prod_Biaryl

Caption: Divergent synthesis pathways from the C2-chloro handle to bioactive terminal products.

Applications in Drug Discovery[9]

Furin Inhibition (Antiviral & Oncology)

The (3,5-dichlorophenyl)pyridine moiety is a validated pharmacophore for inhibiting Furin , a proprotein convertase.

  • Mechanism: Furin cleaves precursor proteins (e.g., the Spike protein of SARS-CoV-2). Inhibitors prevent this cleavage, blocking viral entry or maturation.

  • Binding Mode: The 3,5-dichlorophenyl group occupies the hydrophobic

    
     or 
    
    
    
    pocket of the Furin active site. The chlorine atoms provide specific halogen-bonding interactions and fill hydrophobic voids, increasing potency (
    
    
    values often in the nanomolar range).
  • SAR Insight: The C2-position is typically substituted with a basic amine (e.g., 4-aminomethyl-piperidine) to interact with the negatively charged aspartic acid residues in the Furin catalytic triad.

Metabolic Stability

The 3,5-dichloro substitution pattern on the phenyl ring blocks the para-position and sterically hinders the meta-positions, significantly reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). This extends the half-life (


) of the drug candidate.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .

  • GHS Signal: Warning.[10]

  • Precaution: Handle in a fume hood. Avoid dust formation.

  • Environmental: Halogenated biaryls are persistent. All aqueous waste from synthesis (containing Boron and Palladium) must be disposed of as hazardous chemical waste.

References

  • ChemicalBook. (n.d.). Synthesis of 2,4-Dichloropyridine and derivatives. Retrieved from

  • Hu, H., et al. (2009).[7] Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC. Retrieved from

  • Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Infectious Diseases. Retrieved from

  • PubChem. (2025).[2] 3,5-Dichloro-4-iodopyridine Compound Summary. National Library of Medicine. Retrieved from

  • ChemSrc. (n.d.). 2-Chloro-4-(3,5-dichlorophenyl)pyridine CAS 1361707-84-7. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

This guide provides a comprehensive technical overview of 2-Chloro-4-(3,5-dichlorophenyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its molecular structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-(3,5-dichlorophenyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, and characterization, offering insights for researchers, scientists, and drug development professionals. This document is structured to provide not just procedural information, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of this compound.

Introduction: The Significance of the Arylpyridine Scaffold

Substituted arylpyridines are a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced through arylation, make this class of compounds a fertile ground for discovery. 2-Chloro-4-(3,5-dichlorophenyl)pyridine, with its specific substitution pattern, presents a compelling case for study. The presence of a chlorine atom at the 2-position of the pyridine ring offers a reactive handle for further functionalization, while the 3,5-dichlorophenyl moiety significantly influences the molecule's steric and electronic properties. Notably, molecules containing the (3,5-dichlorophenyl)pyridine core have been investigated as potent inhibitors of furin, a proprotein convertase implicated in various diseases, highlighting the potential therapeutic relevance of this structural motif.[1]

Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to 2-Chloro-4-(3,5-dichlorophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds. In this case, the coupling would occur between a suitable chloropyridine derivative and 3,5-dichlorophenylboronic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to two primary starting materials: a 2-chloropyridine functionalized at the 4-position and 3,5-dichlorophenylboronic acid, or 2,4-dichloropyridine and 3,5-dichlorophenylboronic acid. The latter approach is often preferred due to the commercial availability of 2,4-dichloropyridine and the ability to selectively functionalize the more reactive 4-position.

The Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The following protocol is a robust and well-established method for the Suzuki-Miyaura cross-coupling of aryl chlorides. While direct experimental data for this specific reaction is not available in the public domain, this procedure is based on established literature for similar transformations and is expected to yield the desired product in good to excellent yields.[2][3][4]

Materials:

  • 2,4-Dichloropyridine

  • 3,5-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (inert atmosphere)

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq.), 3,5-dichlorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in a small amount of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the reaction flask.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2,4-dichloropyridine. The 4-position is generally more reactive towards oxidative addition than the 2-position in dichloropyridines.

  • Transmetalation: The resulting organopalladium(II) complex reacts with the boronic acid (activated by the base) in a transmetalation step, where the 3,5-dichlorophenyl group is transferred to the palladium center.

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

Molecular Structure and Characterization

A thorough understanding of the molecular structure of 2-Chloro-4-(3,5-dichlorophenyl)pyridine is essential for predicting its physical, chemical, and biological properties. In the absence of experimental crystallographic data, we can predict its key structural features and spectroscopic signatures.

Predicted Spectroscopic Data
Spectroscopic Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ 8.3-8.4 (d, 1H, H6-pyridine), 7.5-7.6 (s, 1H, H5-pyridine), 7.4-7.5 (d, 2H, H2',6'-dichlorophenyl), 7.3-7.4 (t, 1H, H4'-dichlorophenyl)
¹³C NMR (100 MHz, CDCl₃) δ 152-153 (C2-pyridine), 150-151 (C6-pyridine), 145-146 (C4-pyridine), 138-139 (C1'-dichlorophenyl), 135-136 (C3',5'-dichlorophenyl), 129-130 (C4'-dichlorophenyl), 127-128 (C2',6'-dichlorophenyl), 123-124 (C3-pyridine), 122-123 (C5-pyridine)
Infrared (IR) ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~800-700 cm⁻¹ (C-Cl stretching)
Mass Spectrometry (EI) Molecular ion (M⁺) peak with a characteristic isotopic pattern for three chlorine atoms.

Note: These are predicted values and may vary slightly from experimental data.

Predicted 3D Molecular Structure

The 3D structure of 2-Chloro-4-(3,5-dichlorophenyl)pyridine is characterized by a biphenyl-like core with a twisted conformation. The dihedral angle between the pyridine and dichlorophenyl rings is expected to be non-zero due to steric hindrance between the ortho hydrogens. This twist will have a significant impact on the molecule's overall shape and its ability to interact with biological targets.

Diagram: Predicted 3D Structure of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Caption: Predicted 3D structure of 2-Chloro-4-(3,5-dichlorophenyl)pyridine.

Physicochemical Properties and Reactivity

The physicochemical properties of 2-Chloro-4-(3,5-dichlorophenyl)pyridine are dictated by its molecular structure. The presence of three chlorine atoms and a nitrogen atom makes the molecule relatively polar, but the two aromatic rings provide significant lipophilicity. This balance of properties is crucial for its potential applications in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

The chlorine atom at the 2-position of the pyridine ring is the most reactive site for nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This provides a valuable handle for further synthetic modifications, allowing for the introduction of a wide range of functional groups to fine-tune the molecule's properties.

Potential Applications and Future Directions

The (3,5-dichlorophenyl)pyridine scaffold has shown promise in the development of furin inhibitors.[1] Furin is a key enzyme in the processing of a variety of proteins, including viral envelope proteins and bacterial toxins. Therefore, inhibitors of furin have potential as broad-spectrum antiviral and antibacterial agents. Further investigation into the biological activity of 2-Chloro-4-(3,5-dichlorophenyl)pyridine and its derivatives is a promising avenue for future research.

In the field of materials science, the rigid, biphenyl-like structure of this molecule could be exploited in the design of novel organic electronic materials. The ability to functionalize the 2-position of the pyridine ring allows for the tuning of its electronic and photophysical properties.

Conclusion

2-Chloro-4-(3,5-dichlorophenyl)pyridine is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis can be reliably achieved through the Suzuki-Miyaura cross-coupling reaction. A detailed understanding of its molecular structure, informed by spectroscopic and computational methods, is crucial for the rational design of new derivatives with tailored properties. The reactivity of the 2-chloro position opens up a vast chemical space for further exploration, making this a versatile and valuable building block for future innovations.

References

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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Kudo, N., & Fu, G. C. (2004). A General and Practical Method for the Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 126(42), 13274–13275.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Yin, J., & Liebeskind, L. S. (2003). Palladium-Catalyzed Cross-Coupling of Organostannanes with Aryl Chlorides: A Mechanistic Study. Journal of the American Chemical Society, 125(21), 6316–6326.
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  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Chemical Society Reviews, 37(9), 1776–1782.
  • Glorius, F. (2007). N-Heterocyclic Carbenes in Asymmetric Catalysis. Topics in Organometallic Chemistry, 21, 1–20.
  • Díez-González, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676.
  • Fort, Y., Corpet, F., & Caubère, P. (1997). Activation of Aryl Chlorides for Nucleophilic Substitution by Transition-Metal Complexes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3427–3433.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Stanforth, S. P. (1998). Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 54(3-4), 263–303.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Mitchell, T. N. (1992). Palladium-catalysed reactions of organotin compounds. Synthesis, 1992(09), 803–815.
  • Garten, M., Schütz, D., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry, 65(8), 6047–6062. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Executive Summary The synthesis of 2-chloro-4-(3,5-dichlorophenyl)pyridine represents a classic challenge in heteroaromatic cross-coupling: achieving high regioselectivity on a dihalogenated pyridine scaffold.[1] This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-4-(3,5-dichlorophenyl)pyridine represents a classic challenge in heteroaromatic cross-coupling: achieving high regioselectivity on a dihalogenated pyridine scaffold.[1] This molecule serves as a critical intermediate in the development of kinase inhibitors and agrochemicals, where the C2-chlorine atom acts as a "handle" for subsequent SNAr functionalization (e.g., introduction of amines or ethers).

This guide delineates two distinct pathways for synthesis, prioritized by operational scale and purity requirements:

  • The High-Fidelity Route (Recommended for R&D): Utilizes 2-chloro-4-iodopyridine to guarantee exclusive C4-regioselectivity via electronic differentiation.[1]

  • The Commodity Route (Scale-Up): Utilizes 2,4-dichloropyridine .[1][2][3][4][5][6] This route is cost-effective but requires precise catalyst control to maximize C4-selectivity over the competing C2-position.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Suzuki-Miyaura Cross-Coupling reaction. The core challenge is distinguishing between the C2 and C4 halogen sites on the pyridine ring.

Mechanistic Insight: C4 vs. C2 Reactivity

In nucleophilic aromatic substitution (SNAr), the C4 and C2 positions are both activated, but C4 is generally more reactive toward oxidative addition by Palladium(0) species due to:

  • Electronic Deficiency: The C4 position is para to the pyridine nitrogen, making it highly electron-deficient.[1]

  • Steric Accessibility: The C4 position is less sterically hindered than C2 (flanked by the nitrogen lone pair).[1]

However, without distinct halogens (e.g., I vs. Cl), a mixture of regioisomers (C4-coupled vs. C2-coupled) is a common risk.

Visualization: Reaction Pathways

SynthesisPathways Target TARGET MOLECULE 2-Chloro-4-(3,5-dichlorophenyl)pyridine RouteA_Start Route A (High Fidelity) 2-Chloro-4-iodopyridine RouteA_Start->Target Pd(dppf)Cl2 Exclusive C4 Selectivity RouteB_Start Route B (Commodity) 2,4-Dichloropyridine RouteB_Start->Target Pd(PPh3)4 C4 Major / C2 Minor Boronic Coupling Partner 3,5-Dichlorophenylboronic acid Boronic->Target

Figure 1: Strategic disconnection showing the two primary routes.[1] Route A offers higher selectivity due to the Iodine leaving group.

Pathway A: The High-Fidelity Route (Laboratory Standard)[1]

Primary Application: Medicinal chemistry library synthesis (mg to g scale). Key Advantage: The C4-Iodine bond undergoes oxidative addition significantly faster than the C2-Chlorine bond, preventing "over-coupling" or regioisomeric mixtures.[1]

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Chloro-4-iodopyridine (CAS: 153034-86-7)Electrophile (C4-I is active site)
Coupling Partner 3,5-Dichlorophenylboronic acidNucleophile
Catalyst Pd(dppf)Cl₂[1] · CH₂Cl₂Robust catalyst, resists dehalogenation
Base Na₂CO₂ (2.0 M aq)Activator for boronic acid
Solvent 1,4-DioxaneHigh boiling point ether, good solubility
Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-4-iodopyridine (1.0 equiv, 2.39 g, 10 mmol) and 3,5-dichlorophenylboronic acid (1.1 equiv, 2.10 g, 11 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling Nitrogen or Argon through it for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][5] · CH₂Cl₂ (0.03 equiv, 245 mg).

  • Activation: Add 2.0 M Na₂CO₃ aqueous solution (2.0 equiv, 10 mL).

  • Reaction: Heat the mixture to 85°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting iodide should be consumed rapidly.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Pathway B: The Commodity Route (Scale-Up Optimization)[1]

Primary Application: Process chemistry, cost-sensitive manufacturing (>100g scale). Key Challenge: 2,4-Dichloropyridine has two chlorine atoms.[1][2][3][7] While C4 is more reactive, poor temperature control or catalyst choice can lead to C2 substitution or bis-arylation.[1]

Regioselectivity Control

Literature confirms that under standard Suzuki conditions, C4-selectivity is preferred (approx. 10:1 to 20:1 ratio) [1, 3].[1] To maximize this:

  • Ligand: Use triphenylphosphine (Pd(PPh₃)₄).[1][6][8] Bulky ligands like IPr (NHC) can further enhance C4 selectivity [3].[1]

  • Stoichiometry: Use a slight deficit of boronic acid (0.95 equiv) initially to prevent bis-coupling, then add the remainder.

Step-by-Step Protocol
  • Setup: Charge a reactor with 2,4-dichloropyridine (1.0 equiv, 1.48 g, 10 mmol) and Pd(PPh₃)₄ (0.05 equiv, 578 mg) in Toluene/Ethanol (3:1 ratio, 40 mL).

  • Degassing: Sparge with Nitrogen for 20 minutes.

  • Base Addition: Add Na₂CO₃ (2.0 equiv) dissolved in minimum water.[1]

  • Controlled Addition: Heat to 70°C (lower temperature than Route A to improve selectivity). Add 3,5-dichlorophenylboronic acid (1.05 equiv) portion-wise over 1 hour.

    • Why? Keeping the boronic acid concentration low favors the faster reaction (C4) over the slower reaction (C2).

  • Monitoring: Check HPLC for the ratio of Mono-coupled (Target) vs. Bis-coupled products.

  • Workup: Standard extraction with EtOAc/Water.

  • Purification: Recrystallization is preferred for scale-up. The target compound often crystallizes from Ethanol or Heptane/EtOAc mixtures, leaving the minor C2-isomer and bis-coupled byproducts in the mother liquor.

Analytical Characterization

To validate the synthesis, the following data points must be confirmed. The C2-Chlorine is distinct in NMR due to its proximity to the Nitrogen.[1]

MethodExpected Signal / Characteristic
¹H NMR (CDCl₃) Pyridine C3-H: Doublet ~7.4-7.5 ppm (J ≈ 1.5 Hz).[1] Pyridine C5-H: Doublet of doublets ~7.3 ppm. Pyridine C6-H: Doublet ~8.4-8.5 ppm (Deshielded by N). Aryl Protons: Singlet/Multiplet ~7.4 ppm (3,5-dichloro pattern).
¹³C NMR Distinct signal for C2-Cl carbon around 150-152 ppm.[1]
LC-MS [M+H]⁺: m/z ≈ 299.9 (Cl₃ isotope pattern is critical: 35/37 Cl ratio).[1]

Troubleshooting & Optimization

Issue: Low Yield or Homocoupling

If the boronic acid homocouples (forming 3,3',5,5'-tetrachlorobiphenyl), the catalyst is active but the oxidative addition is slow.

  • Solution: Switch to Pd(dppf)Cl₂ (Pathway A) or increase the catalyst loading.[1] Ensure rigorous oxygen exclusion.

Issue: C2-Regioisomer Contamination (Pathway B)
  • Solution: Lower the reaction temperature to 60°C.

  • Alternative: Use 4-bromo-2-chloropyridine if available.[1] The Br/Cl selectivity gap is wider than Cl/Cl but narrower than I/Cl.[1]

Workflow Visualization

Workflow Start Start: Degas Solvents (Removal of O2 is critical) Mix Mix Halopyridine + Catalyst (Oxidative Addition Step) Start->Mix AddB Add Boronic Acid + Base (Transmetallation) Mix->AddB Heat Heat to 80°C (Reductive Elimination) AddB->Heat Check QC: LC-MS Check Is Starting Material < 1%? Heat->Check Check->Heat No (Continue Heating) Workup Aqueous Workup Extract with EtOAc Check->Workup Yes Purify Column Chromatography Hexane/EtOAc (9:1) Workup->Purify

Figure 2: Standard operational workflow for the synthesis.

References

  • Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[1] Journal of Organic Chemistry, vol. 84, no. 2, 2019. Link(Demonstrates C4 selectivity in 2,4-dichloropyridines using Pd-NHC complexes).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457–2483. Link(Foundational text on Suzuki coupling mechanism and conditions).

  • Strotman, N. A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings of Dichloropyrimidines and Pyridines."[1] Journal of the American Chemical Society, vol. 132, no. 51, 2010. Link(Detailed analysis of ligand effects on regioselectivity).

  • ChemicalBook. "2,4-Dichloropyridine Product & Synthesis Data." Link(Source for physical properties and commercial availability).

  • Honraedt, A., & Gallagher, T. "Synthesis of 2-chloro-4-iodopyridine via Sandmeyer Reaction."[1] Synlett, vol. 27, no.[1] 1, 2016. Link(Protocol for generating the high-fidelity starting material if not purchased).

Sources

Foundational

Technical Guide: Discovery of Dichlorophenylpyridine Derivatives as Furin Inhibitors

The following technical guide details the discovery and characterization of (3,5-dichlorophenyl)pyridine derivatives as potent, non-peptidic furin inhibitors. This document is structured to provide actionable insights fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery and characterization of (3,5-dichlorophenyl)pyridine derivatives as potent, non-peptidic furin inhibitors. This document is structured to provide actionable insights for drug discovery scientists, focusing on the transition from structural biology to lead optimization.

[1]

Executive Summary: The Non-Peptidic Imperative

Furin , a proprotein convertase (PC), is a critical gatekeeper in the maturation of viral glycoproteins (e.g., SARS-CoV-2 Spike, Influenza H5N1 HA) and oncogenic precursors.[1][2][3][4][5][6] Historically, furin inhibition relied on polybasic peptide mimics (e.g., decanoyl-RVKR-cmk) which, despite high potency (


 in the picomolar range), suffer from poor cellular permeability and rapid in vivo clearance.

The discovery of (3,5-dichlorophenyl)pyridine derivatives (e.g., BOS-318 ) represents a paradigm shift. Unlike substrate-mimetic peptides that bind the active "ON-state," these small molecules exploit a cryptic, induced-fit binding pocket, trapping the enzyme in an inactive conformation. This guide analyzes the structure-activity relationships (SAR), the unique "Trp254 flip" mechanism, and the kinetic protocols required to validate these slow-binding inhibitors.

Target Validation & Structural Mechanism

The "Induced-Fit" Mechanism

The potency of the dichlorophenylpyridine class stems from its ability to remodel the furin active site.[7][5] Standard inhibitors bind to the canonical S1-S4 pockets. However, crystallographic studies reveal that dichlorophenylpyridine derivatives induce a rotation of the Trp254 residue.[3]

  • The Trp254 Flip: In the apo-enzyme, Trp254 is buried. Upon inhibitor binding, the indole side chain rotates ~180°, opening a novel hydrophobic pocket.[3]

  • The Anchor: The 3,5-dichlorophenyl moiety inserts deeply into this cryptic pocket, creating high-affinity hydrophobic contacts that are inaccessible to standard peptidomimetics.

  • Kinetic Consequence: This extensive conformational change results in slow association (

    
    ) and dissociation (
    
    
    
    )
    rates, leading to prolonged residence times (
    
    
    )—a key driver of in vivo efficacy.
Mechanism Visualization

The following diagram illustrates the transition from the Apo-state to the Inhibited Induced-Fit complex.

FurinMechanism Apo Apo-Furin (Active ON-State) Binding Initial Encounter (Low Affinity) Apo->Binding + Inhibitor Transition Conformational Change (Trp254 Rotation) Binding->Transition Induced Fit Complex Stable Inhibitor Complex (Cryptic Pocket Occupied) Transition->Complex 3,5-dichlorophenyl insertion Complex->Apo Slow k_off

Figure 1: The induced-fit binding mechanism of dichlorophenylpyridine inhibitors involving the critical Trp254 rotation.

Chemical Discovery & Optimization (SAR)

The Scaffold

The core pharmacophore consists of a central pyridine ring substituted with a 3,5-dichlorophenyl group.[2] This lipophilic core is flanked by polar "arms" that interact with the S1 and S4/S5 pockets to maintain water solubility and specificity.

Structural RegionFunctionKey Chemical Features
Core Cryptic Pocket Anchor (3,5-Dichlorophenyl)pyridine . The chlorines fill the hydrophobic void created by the Trp254 flip.[3]
Right Arm S1 Pocket Interaction Basic amines (e.g., piperazines, amino-methyl groups) that mimic the P1 Arginine of natural substrates.
Left Arm Solvent/Rim Interaction Polar groups (carboxylic acids, amides) to improve solubility and engage surface residues like Asp233.
Lead Compound: BOS-318

BOS-318 emerged as a lead candidate, demonstrating:

  • Enzyme Potency:

    
     nM against human Furin.[5]
    
  • Selectivity: Reduced affinity for related convertases (e.g., PC7) compared to furin.

  • Cellular Activity: Potent inhibition of ENaC cleavage (cystic fibrosis model) and SARS-CoV-2 Spike processing.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol outlines the general construction of the core via Suzuki-Miyaura coupling, the industry-standard approach for this biaryl system.

Reagents: 3,5-Dichlorophenylboronic acid, Halogenated pyridine derivative (e.g., 2-amino-5-bromopyridine protected variant), Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Coupling Reaction:

    • Dissolve the halogenated pyridine (1.0 eq) and 3,5-dichlorophenylboronic acid (1.2 eq) in degassed 1,4-dioxane/water (4:1).

    • Add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).

    • Heat to 90°C under Argon for 4-12 hours.

    • Monitor by LC-MS for the formation of the biaryl core.

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Functionalization:

    • Derivatize the pyridine "arms" (e.g., via amide coupling or reductive amination) to introduce the S1/S4 interacting groups.

Kinetic Validation (Slow-Binding Assay)

Because these inhibitors operate via an induced-fit mechanism, standard steady-state


 assays may underestimate potency if incubation times are insufficient.

Protocol: Progress Curve Analysis

  • Reagents: Recombinant human Furin, Fluorogenic substrate (e.g., Boc-RVRR-AMC).

  • Setup:

    • Prepare inhibitor dilution series in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl2, 0.5% Triton X-100).

    • Add enzyme to the plate.

    • Immediately add substrate to initiate the reaction (do not pre-incubate if measuring

      
      ).
      
  • Measurement:

    • Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60–90 minutes.

  • Analysis:

    • Observe the non-linear progress curves (bending over time) characteristic of slow-binding inhibition.

    • Fit data to the integrated rate equation for slow-binding inhibitors (Equation 1) to determine

      
       and calculate residence time (
      
      
      
      ).


Biological Validation Workflow

To ensure the inhibitor is not just a "sticky" compound but a viable therapeutic candidate, the following validation cascade is recommended.

ValidationWorkflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Structural cluster_2 Phase 3: Cellular Step1 Furin Enzyme Assay (Progress Curve Analysis) Step2 Selectivity Profiling (vs PC1, PC2, PC7) Step1->Step2 Step3 X-Ray Crystallography (Confirm Trp254 Flip) Step1->Step3 Step4 Cell-Based Processing Assay (e.g., SARS-CoV-2 Spike Cleavage) Step2->Step4 Step3->Step4 Step5 Antiviral/Functional Readout (Viral Titer / ENaC Current) Step4->Step5

Figure 2: Validation workflow from biochemical kinetics to functional cellular assays.

Data Summary: Comparative Potency

Representative data based on lead optimization studies (e.g., Dahms et al., 2022).

Compound IDFurin

(nM)
PC7

(nM)
Residence Time (min)Mechanism
BOS-318 0.8> 100> 90Induced-Fit
Ref Peptide (RVKR) 0.020.05< 5Substrate Mimic
Analogue 4 4.56553Induced-Fit

Note: While peptides have lower


, the small molecules offer superior selectivity and bioavailability.

References

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Source: ACS Chemical Biology (2022).[7][4] URL:[Link]

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Source: Journal of Medicinal Chemistry (2024/2025). URL:[Link]

  • Structural insights into proprotein convertase furin inhibition by small molecules. Source: Boehringer Ingelheim / University of Salzburg Research. URL:[Link] (PDB Entry 7QXY for BOS derivative complex)

  • Furin Inhibitors as Broad-Spectrum Antivirals. Source: Frontiers in Pharmacology. URL:[Link]

Sources

Exploratory

Strategic Role of 2-Chloro-4-(3,5-dichlorophenyl)pyridine in Antiviral Research

The following technical guide details the role, synthesis, and application of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7) in antiviral research. This document is structured for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7) in antiviral research. This document is structured for medicinal chemists and process scientists involved in the discovery of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other biaryl-based antiviral agents.

Executive Summary: The Biaryl Scaffold Advantage

2-Chloro-4-(3,5-dichlorophenyl)pyridine is a high-value pharmacophore scaffold used in the synthesis of next-generation antiviral libraries. Its structural significance lies in its dual-modality:

  • The 3,5-Dichlorophenyl Moiety (Hydrophobic Anchor): This specific substitution pattern is a "privileged structure" in medicinal chemistry, known for its ability to occupy deep, hydrophobic pockets in viral enzymes such as HIV-1 Reverse Transcriptase (RT) and HCV NS5B Polymerase . The 3,5-dichloro substitution enhances lipophilicity (

    
    ) and metabolic stability by blocking the metabolically vulnerable para position.
    
  • The 2-Chloropyridine Core (Reactive Handle): The chlorine atom at the C2 position is electronically activated by the pyridine nitrogen, making it an ideal electrophile for S_NAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination . This allows researchers to rapidly diversify the scaffold with solubilizing groups or hydrogen-bond donors/acceptors to tune pharmacokinetic properties.

Key Antiviral Applications
  • HIV-1 NNRTIs: Mimics the biaryl ether or biaryl amine core found in drugs like Etravirine and Rilpivirine , but with a rigid pyridine linker.

  • HCV NS5B Inhibitors: Serves as a template for allosteric inhibitors binding to the Thumb II pocket.

  • Capsid Assembly Modulators (CAMs): Investigated as a core motif for disrupting viral capsid formation in HBV.

Structural Activity Relationship (SAR) Logic

The efficacy of this intermediate stems from its precise geometry and electronic properties.

Mechanistic Anchoring

In the context of HIV-1 RT, the 3,5-dichlorophenyl wing fits into the hydrophobic non-nucleoside binding pocket (NNBP). The steric bulk of the two chlorine atoms induces a "propeller" twist relative to the pyridine ring, locking the inhibitor into a bioactive conformation that forces the p66 subunit thumb into an open, inactive position.

DOT Visualization: SAR & Molecular Logic

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Scaffold) Anchor 3,5-Dichlorophenyl Group (Hydrophobic Anchor) Core->Anchor Structural Domain 1 Handle 2-Chloro Position (Reactive Handle) Core->Handle Structural Domain 2 Target Viral Target Pocket (e.g., HIV-1 RT NNBP) Anchor->Target Pi-Stacking / Hydrophobic Interaction Diversity Library Generation (Amines, Ethers, Amides) Handle->Diversity S_NAr / Pd-Catalysis Diversity->Target Solubility & H-Bonding

Figure 1: SAR logic of the scaffold, highlighting the dual function of the hydrophobic anchor and the reactive handle.

Synthetic Methodology

To ensure high purity (>98%) and scalability, a Suzuki-Miyaura Cross-Coupling protocol is recommended. This route avoids the use of unstable organolithium reagents and tolerates the reactive 2-chloro handle by utilizing the greater reactivity of the 4-iodo or 4-bromo position (if starting from a dihalo-pyridine) or by directing the coupling selectively.

Protocol: Selective Suzuki Coupling

Objective: Synthesize 2-Chloro-4-(3,5-dichlorophenyl)pyridine from 2-chloro-4-iodopyridine.

Reagents:

  • Substrate: 2-Chloro-4-iodopyridine (1.0 equiv)

  • Boronic Acid: 3,5-Dichlorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with 2-chloro-4-iodopyridine, 3,5-dichlorophenylboronic acid, and Cs₂CO₃. Purge with Nitrogen (N₂) for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under N₂ flow.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the iodo-pyridine. Note: The 2-chloro position is less reactive than the 4-iodo position, ensuring regioselectivity.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.

Analytical Quality Control (QC) Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity ≥ 98.0%HPLC (254 nm)
Identity Matches Standard1H-NMR (DMSO-d6)
Residual Pd < 20 ppmICP-MS
Water Content < 0.5%Karl Fischer

Functionalization for Antiviral Library Generation

Once the 2-Chloro-4-(3,5-dichlorophenyl)pyridine scaffold is synthesized, it serves as the electrophile for the final diversification step.

Pathway A: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce solubilizing amine tails (e.g., piperazines, morpholines) common in antiviral drugs.

  • Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.

  • Mechanism: Oxidative addition into the C2-Cl bond, followed by amine coordination and reductive elimination.

Pathway B: S_NAr Etherification (C-O Bond Formation)

Used to create biaryl ether linkages similar to Doravirine .

  • Conditions: Phenol derivative, K₂CO₃, DMF, 90°C.

  • Mechanism: Nucleophilic attack at C2, stabilized by the pyridine nitrogen (Meisenheimer complex intermediate).

DOT Visualization: Synthesis & Diversification Workflow

Synthesis_Workflow Start 2-Chloro-4-iodopyridine Step1 Step 1: Regioselective Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3, 80°C) Start->Step1 Boronic 3,5-Dichlorophenylboronic Acid Boronic->Step1 Intermed INTERMEDIATE: 2-Chloro-4-(3,5-dichlorophenyl)pyridine Step1->Intermed Branch Diversification Point Intermed->Branch ProdA Product A: Amino-Pyridine Antiviral (via Buchwald-Hartwig) Branch->ProdA Amine, Pd-Cat ProdB Product B: Ether-Linked Antiviral (via S_NAr) Branch->ProdB Phenol, Base, Heat

Figure 2: Synthetic workflow from raw materials to the versatile intermediate and final antiviral candidates.

Safety & Handling

  • Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Janssen, P. A. J., et al. (2005). "Structure-Activity Relationships of Diarylpyrimidine (DAPY) Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Das, K., et al. (2004). "Roles of Conformational and Positional Adaptability in Structure-Based Design of TMC125-R165335 (Etravirine) and Related Non-nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "2-Chloro-4-(3,5-dichlorophenyl)pyridine."[1] National Center for Biotechnology Information. Link

Sources

Foundational

Mechanism of Action of 2-Chloro-4-(3,5-dichlorophenyl)pyridine on Furin

Executive Summary This technical guide details the mechanism of action (MoA) of 2-Chloro-4-(3,5-dichlorophenyl)pyridine and its derivatives (collectively known as the (3,5-dichlorophenyl)pyridine or BOS-series inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action (MoA) of 2-Chloro-4-(3,5-dichlorophenyl)pyridine and its derivatives (collectively known as the (3,5-dichlorophenyl)pyridine or BOS-series inhibitors).[1] Unlike canonical peptidomimetic inhibitors that occupy the active site in a substrate-like manner, this class of small molecules functions via a distinct induced-fit mechanism .[1]

The core pharmacophore—the 4-(3,5-dichlorophenyl)pyridine motif—triggers a massive conformational rearrangement in the furin catalytic domain, specifically flipping the Trp254 side chain.[1] This creates a cryptic hydrophobic pocket that accommodates the inhibitor, locking the enzyme in an inactive state.[1] This unique mode of binding confers high selectivity and potency (nanomolar range), making these compounds promising candidates for antiviral (e.g., SARS-CoV-2) and anticancer therapies.[1]

Chemical Identity & Structural Context

The molecule 2-Chloro-4-(3,5-dichlorophenyl)pyridine represents the core scaffold and key synthetic intermediate for a class of non-canonical furin inhibitors (often exemplified by optimized leads like BOS-318 ).[1]

  • Core Pharmacophore: The 4-(3,5-dichlorophenyl)pyridine biaryl system is the "anchor" responsible for the unique allosteric-like binding event.[1]

  • Functionalization: In optimized drug candidates, the chlorine at the C2 position is typically substituted with solubilizing groups (e.g., piperazine-linked moieties) that interact with surface residues (like Asp153) to enhance potency and physicochemical properties.[1]

  • Role of the Scaffold: The lipophilic dichlorophenyl ring drives the penetration into the protein core, necessitating the displacement of internal residues.[1]

Table 1: Physicochemical Profile of the Core Scaffold
PropertyCharacteristicMechanistic Implication
Core Structure Biaryl (Pyridine + Dichlorophenyl)Rigid, planar geometry facilitates insertion into the catalytic cleft.[1]
Lipophilicity High (due to Cl substituents)Drives hydrophobic collapse into the cryptic pocket formed by Trp254.[1]
Binding Mode Non-canonical / Induced-fitDoes not mimic the polybasic Arg-X-Lys/Arg-Arg substrate motif.[1]
Kinetics Slow

Indicates deep burial and significant structural reorganization of the target.[1][2]

Mechanism of Action: The "Trp254 Flip"

The inhibition of furin by this class of compounds is defined by a specific sequence of structural events that renders the catalytic triad (Asp153, His194, Ser368) inaccessible.[1]

The Resting State

In its apo (unbound) state, the furin active site is an open cleft designed to recognize positively charged amino acid sequences (polybasic motifs).[1] The residue Trp254 is buried within the protein core, stabilizing the oxyanion hole and the S1 pocket structure.[1]

The Induced Fit Event

Upon binding of the 2-Chloro-4-(3,5-dichlorophenyl)pyridine scaffold:

  • Initial Contact: The inhibitor approaches the active site but cannot bind to the "open" conformation due to steric clash with Trp254.[1]

  • The Flip: The Trp254 indole side chain rotates approximately 180 degrees out of the protein core and towards the solvent.[1]

  • Pocket Formation: This rotation vacates a hydrophobic cavity (cryptic pocket) deep within the enzyme.[1]

  • Locking: The 3,5-dichlorophenyl moiety of the inhibitor inserts precisely into this newly formed vacancy.[1] The pyridine ring stacks against the displaced Trp254 and other active site residues.[1]

Consequence: Catalytic Silencing

This rearrangement fundamentally alters the enzyme's topology:[1]

  • Substrate Blockade: The active site is structurally occluded; the canonical substrate cannot bind.[1]

  • Catalytic Triad Misalignment: While the triad residues might not be directly bound, the geometric distortion prevents the formation of the transition state required for peptide bond hydrolysis.[1]

  • Selectivity: This mechanism is highly specific to furin.[1] Other Proprotein Convertases (PCs) like PC1/3 or PC2 have subtle structural differences that energetically penalize this specific tryptophan flip, resulting in high selectivity for furin.[1]

Visualization: Mechanism of Action Flowchart

Furin_MoA Apo Apo-Furin (Active Site Open) Trp254_Buried Trp254 Buried (Stabilizing Core) Apo->Trp254_Buried Resting State Clash Steric Clash with Trp254 Trp254_Buried->Clash Inhibitor Approach Inhibitor Inhibitor Entry (3,5-dichlorophenyl motif) Inhibitor->Clash Flip Conformational Change (Trp254 Flips 180°) Clash->Flip Induced Fit Drive Cryptic Cryptic Hydrophobic Pocket Opens Flip->Cryptic Binding Inhibitor Insertion (Dichlorophenyl fills pocket) Cryptic->Binding Inactive Inhibited Complex (Catalytically Incompetent) Binding->Inactive Stable Complex

Caption: The induced-fit mechanism where the inhibitor forces a Trp254 rotation to create its own binding pocket.[1]

Experimental Validation Protocols

To validate the activity and mechanism of this compound, the following protocols are recommended. These assays distinguish between simple competitive inhibition and the slow-onset, tight-binding mechanism characteristic of this scaffold.[1]

In Vitro Enzyme Kinetics (FRET Assay)

This assay measures the cleavage of a fluorogenic substrate.[1]

Reagents:

  • Enzyme: Recombinant Human Furin (1 nM final).[1]

  • Substrate: Pyr-RTKR-AMC (Fluorogenic, 10-50 µM).[1]

  • Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.5% Triton X-100.

Protocol:

  • Preparation: Dilute 2-Chloro-4-(3,5-dichlorophenyl)pyridine (or derivative) in DMSO (serial dilutions).

  • Pre-incubation (Critical): Incubate Inhibitor + Furin for 30–60 minutes at RT.[1] Note: Due to the structural rearrangement (Trp254 flip), equilibrium takes longer than standard competitive inhibitors.[1]

  • Initiation: Add Pyr-RTKR-AMC substrate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Calculate 
    
    
    
    . For MoA confirmation, vary pre-incubation time;
    
    
    should decrease (potency increases) with longer pre-incubation, indicating slow-binding kinetics.[1]
Cellular Processing Assay (SARS-CoV-2 Spike)

Validates the compound's ability to penetrate cells and inhibit the processing of a relevant physiological substrate.[1]

Protocol:

  • Cell Line: Furin-overexpressing cells (e.g., LoVo or HEK293T transfected with Furin).

  • Transfection: Transfect cells with a plasmid encoding the SARS-CoV-2 Spike protein (full length).[1]

  • Treatment: Treat cells with the inhibitor (0.1 – 10 µM) for 24 hours.[1]

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors (excluding furin inhibitors).

  • Western Blot:

    • Probe for Spike protein (Anti-S2 antibody).[1]

    • Readout: Measure the ratio of Uncleaved Spike (S0) to Cleaved Spike (S2) .

    • Result: Effective inhibition will result in the disappearance of the S2 band and accumulation of the S0 precursor.[1]

Visualization: Experimental Workflow

Assay_Workflow cluster_0 Enzyme Assay (In Vitro) cluster_1 Cellular Assay (Ex Vivo) Step1 Pre-incubation (Enz + Inhibitor) 30-60 min Step2 Add Substrate (Pyr-RTKR-AMC) Step1->Step2 Step3 Measure Fluorescence (Kinetic Mode) Step2->Step3 Result1 Potency Data Step3->Result1 IC50 Calculation Cell1 Transfect HEK293 (Spike Plasmid) Cell2 Treat with Compound (24h) Cell1->Cell2 Cell3 Western Blot (Anti-Spike) Cell2->Cell3 Result2 Functional Efficacy Cell3->Result2 Cleavage Ratio (S0/S2)

Caption: Parallel workflows for biochemical validation (left) and cellular efficacy (right).

Therapeutic Implications

The (3,5-dichlorophenyl)pyridine scaffold offers distinct advantages over first-generation furin inhibitors (like Dec-RVKR-cmk):

  • Stability: Being non-peptidic, it is resistant to proteolysis in vivo.[1]

  • Selectivity: The "induced-fit" requirement acts as a selectivity filter, reducing off-target effects on other proprotein convertases that are essential for homeostasis.[1]

  • Applications:

    • Antiviral: Blocks the cleavage of envelope glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA), preventing viral fusion and entry.[1]

    • Oncology: Inhibits the maturation of pro-oncogenic factors (e.g., TGF-β, IGF-1R) in the tumor microenvironment.[1]

References

  • Dahms, S. O., et al. (2022). "(3,5-Dichlorophenyl)pyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[1] ACS Chemical Biology.[1][2] Link[1]

  • Dahms, S. O., et al. (2016). "X-ray Structures of Human Furin in Complex with Competitive Inhibitors."[1] ACS Chemical Biology.[1][2] Link[1]

  • Essalmani, R., et al. (2022). "Small Molecule Furin Inhibitors: The Future of Anti-Viral Therapeutics?" Frontiers in Pharmacology. Link

  • Boston Pharmaceuticals. "BOS-318: A Novel Small Molecule Inhibitor of Furin."[1] Company Pipeline / Patent Disclosures. (Referenced in context of the BOS series inhibitors).

Sources

Exploratory

In Silico Modeling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine Binding to Furin

Executive Summary This guide details the computational modeling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a representative scaffold of the non-peptidic (3,5-dichlorophenyl)pyridine-based inhibitor class , binding to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational modeling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a representative scaffold of the non-peptidic (3,5-dichlorophenyl)pyridine-based inhibitor class , binding to the proprotein convertase Furin .

Unlike traditional peptidomimetic inhibitors that occupy the substrate groove, this scaffold functions via a distinct induced-fit mechanism . It exploits a cryptic hydrophobic pocket formed by the conformational flipping of Trp254 . Consequently, standard rigid-receptor docking protocols will fail. This whitepaper establishes a rigorous Induced-Fit Docking (IFD) and Molecular Dynamics (MD) workflow to accurately model this binding event, validated against the structural benchmark of PDB ID: 7QY2 .

Target Architecture & Ligand Chemistry

The Target: Furin (EC 3.4.21.75)

Furin is a calcium-dependent serine endoprotease.[1][2] Its active site is historically termed "undruggable" by small molecules due to its flat, solvent-exposed nature designed to bind extended polybasic peptide motifs (


).
  • Catalytic Triad: Asp153, His194, Ser368.

  • Oxyanion Hole: Asn295.[3]

  • Structural Calcium: The

    
     ion at site S1 is critical for the stability of the active site loops and must be preserved in all simulations.
    
The Ligand: 2-Chloro-4-(3,5-dichlorophenyl)pyridine

This ligand belongs to the "BOS-inhibitor" class.[4] Its binding mode is distinct:

  • The Anchor: The pyridine nitrogen often engages in water-mediated hydrogen bonds near the catalytic triad.

  • The Warhead: The 3,5-dichlorophenyl moiety does not sit in the solvent-exposed groove. Instead, it inserts into a cryptic pocket created when the indole side chain of Trp254 rotates out of the hydrophobic core.

Computational Workflow

The following diagram outlines the critical decision path for modeling this system. Note the divergence based on the starting crystal structure.

Furin_Workflow Start Start: Select Input Structure Check_PDB Is PDB 7QY2 (Holo) available? Start->Check_PDB Path_Apo Path A: Apo/Peptide-Bound PDB (e.g., 5JXG, 4OMD) Check_PDB->Path_Apo No Path_Holo Path B: Holo PDB (7QY2) (Cryptic Pocket Open) Check_PDB->Path_Holo Yes (Recommended) Prep_Prot Protein Preparation (Keep Ca2+, Cap Termini) Path_Apo->Prep_Prot Path_Holo->Prep_Prot Dock_Rigid Rigid Receptor Docking (Standard Precision) Prep_Prot->Dock_Rigid Path B (Pocket already open) Dock_IFD Induced Fit Docking (IFD) (Flexible Trp254) Prep_Prot->Dock_IFD Path A (Must open pocket) Prep_Lig Ligand Prep (2-Chloro-4-(3,5-dichlorophenyl)pyridine) Prep_Lig->Dock_Rigid Prep_Lig->Dock_IFD MD_Sim MD Simulation (100ns) NPT Ensemble, Explicit Solvent Dock_Rigid->MD_Sim Dock_IFD->MD_Sim Analysis Analysis: Trp254 Chi-angle, H-Bonds, MM-GBSA MD_Sim->Analysis

Figure 1: Decision tree for Furin modeling. Path B is preferred as PDB 7QY2 captures the induced-fit state necessary for the dichlorophenyl moiety.

Detailed Experimental Protocols

Protocol 1: System Preparation

Objective: Correctly protonate the catalytic triad and preserve essential ions.

  • Structure Selection:

    • Primary Recommendation: Download PDB ID: 7QY2 .[5] This structure contains a dichlorophenylpyridine inhibitor, meaning the Trp254 pocket is already in the "open" conformation.

    • Alternative: If using PDB 5JXG (Apo), you must use Induced Fit Docking (Protocol 2).

  • Protein Pre-processing:

    • Remove all crystallographic waters except those bridging the catalytic aspartate (Asp153) and the ligand, if visible.

    • Crucial: Retain the

      
       ion. Furin is unstable without it. Ensure the force field (e.g., CHARMM36m or AMBER ff14SB) has appropriate parameters for calcium coordination.
      
  • Protonation States (pH 7.4):

    • His194: Ensure it is singly protonated (typically N-delta) to act as the general base in the catalytic mechanism, though for this non-covalent inhibitor, standard physiological protonation is usually sufficient.

    • Asp153: Must be deprotonated (negative charge).

  • Ligand Preparation:

    • Generate 3D conformers of 2-Chloro-4-(3,5-dichlorophenyl)pyridine.

    • Calculate partial charges using RESP (if using AMBER) or OPLS4 (if using Schrödinger).

    • Chirality: The molecule is achiral, but ensure the biaryl torsion angle is not locked in a high-energy planar state during minimization.

Protocol 2: Molecular Docking (Induced Fit)

Objective: Place the ligand into the binding site while accounting for the flexibility of Trp254.

  • Grid Generation:

    • Center: Define the grid box centroid on the co-crystallized ligand in 7QY2.

    • Size: Extend the box 15Å in all directions.

    • Constraints: If using the 7QY2 receptor, apply a positional constraint (force constant 10 kcal/mol/Ų) on the backbone of Trp254 to prevent it from collapsing back to the "closed" apo state during vacuum minimization.

  • Algorithm (If using Apo Structure 5JXG):

    • You cannot use rigid docking. Use Schrödinger IFD or AutoDockFR .

    • Flexible Residues: Define Trp254 , Tyr308 , and His194 as flexible.

    • Scoring: Prioritize poses where the 3,5-dichlorophenyl ring is buried in the hydrophobic pocket adjacent to the catalytic triad.

Protocol 3: Molecular Dynamics Simulation

Objective: Validate the stability of the cryptic pocket and the ligand's residence time.

  • System Setup:

    • Solvation: TIP3P water box, cubic, 12Å buffer.

    • Neutralization: Add

      
       and 
      
      
      
      to 0.15 M to mimic physiological ionic strength.
  • Equilibration:

    • Minimization: 5000 steps steepest descent (restrained protein), 5000 steps conjugate gradient (unrestrained).

    • NVT: Heat to 300K over 100ps with restraints on protein backbone (

      
      ).
      
    • NPT: 1ns equilibration at 1 atm. Release restraints stepwise.

  • Production Run:

    • Duration: Minimum 100 ns.

    • Time Step: 2 fs (with SHAKE/LINCS constraints on H-bonds).

    • Ensemble: NPT (Langevin thermostat, Berendsen/Parinello-Rahman barostat).

Protocol 4: Binding Free Energy (MM-GBSA)

Objective: Quantify the binding affinity.

  • Extract 100 frames from the last 20ns of the trajectory.

  • Calculate

    
     (entropy is often neglected or approximated via normal mode analysis for relative ranking).
    
  • Key Metric: Look for a

    
     < -30 kcal/mol (typical for this scaffold in MM-GBSA).
    

Results Interpretation & Mechanism

The success of your model is determined by the reproduction of the Induced-Fit Mechanism .

The "Flipped" Tryptophan

In the apo state (PDB: 5JXG), Trp254 points inward, occluding the pocket. Upon binding of the 2-Chloro-4-(3,5-dichlorophenyl)pyridine scaffold, Trp254 must rotate (Chi1 angle change ~100°) to expose the hydrophobic sub-pocket.

Interaction Map

The following diagram illustrates the critical contacts required for a valid pose.

Interactions Lig_Pyridine Pyridine Core Water Bridging Water Lig_Pyridine->Water H-Bond Lig_Dichlorophenyl 3,5-Dichlorophenyl Pocket Cryptic Hydrophobic Pocket Lig_Dichlorophenyl->Pocket Deep Insertion (Hydrophobic) Lig_Chloro 2-Chloro Group Lig_Chloro->Pocket Steric Fit Trp254 Trp254 (Flipped Open) Trp254->Lig_Dichlorophenyl Pi-Pi / VdW Asp153 Asp153 (Catalytic) His194 His194 Water->Asp153 H-Bond Water->His194 H-Bond

Figure 2: Interaction network. The critical feature is the insertion of the dichlorophenyl group into the pocket formed by the displacement of Trp254.[4][6]

Quantitative Benchmarks (Table)

Compare your simulation results against these reference values derived from PDB 7QY2 and associated biochemical data.

ParameterMetricTarget Value / Observation
RMSD (Ligand) Stability< 2.0 Å over last 50ns
Trp254 Chi1 Angle Conformation~ -60° (Open) vs -170° (Closed/Apo)
Key H-Bond OccupancyWater-mediated bridge to Asp153 (>60% occupancy)
Buried Surface Area Hydrophobic> 400 Ų
Experimental

Affinity~ Low Nanomolar (nM) range for this class

References

  • Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology.

  • Dahms, S. O., et al. (2016).[3] Structure of the unliganded form of the proprotein convertase furin. RCSB Protein Data Bank.[2]

  • RCSB PDB. (2022). 7QY2: X-ray structure of furin in complex with the dichlorophenylpyridine-based inhibitor 2.[5]

  • Ivanova, T., et al. (2022). Consensus docking and MM-PBSA computations identify putative furin protease inhibitors. ABIFINA.

  • Vertex AI Search. (2025). In silico modeling of furin inhibitors.

Sources

Foundational

Technical Guide: Biological Activity &amp; Pharmacophore Engineering of Chlorinated Pyridines

Part 1: Executive Summary The chlorinated pyridine moiety represents a "privileged scaffold" in modern life sciences, serving as a critical pharmacophore in over 10% of commercially available agrochemicals and a growing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The chlorinated pyridine moiety represents a "privileged scaffold" in modern life sciences, serving as a critical pharmacophore in over 10% of commercially available agrochemicals and a growing number of pharmaceuticals. This guide analyzes the 6-chloro-3-pyridinyl and 2-chloropyridine motifs, detailing their structural-activity relationships (SAR), mechanistic interactions with nicotinic acetylcholine receptors (nAChRs), and metabolic profiles.

By substituting the pyridine ring with chlorine, researchers modulate three critical parameters:

  • Lipophilicity: Enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Density: Lowering the pKa of the ring nitrogen, reducing protonation at physiological pH.

  • Metabolic Stability: Blocking oxidative metabolism at susceptible carbon positions.

Part 2: Physicochemical Profiling & SAR

The biological efficacy of chlorinated pyridines stems from the electron-withdrawing nature of chlorine (


) and its steric bulk.
Electronic and Lipophilic Modulation

The introduction of chlorine onto the pyridine ring significantly alters the basicity of the heterocyclic nitrogen. While pyridine itself has a pKa of ~5.2, 2-chloropyridine drops to ~0.49. This ensures the molecule remains neutral at physiological pH (7.4), drastically improving passive transport across biological membranes.

Table 1: Physicochemical Comparison of Pyridine Derivatives

CompoundStructurepKa (Conj. Acid)LogP (Oct/Water)Electronic EffectPrimary Utility
Pyridine

5.230.65BaselineSolvent/Ligand
2-Chloropyridine

0.491.50Inductive withdrawal (-I)Pharma Intermediate
3-Chloropyridine

2.841.55Weak resonance (+R)Agrochemicals
2,6-Dichloropyridine

-2.802.30Strong withdrawalHerbicides
The "Chloropyridinyl" Effect in Ligand Binding

In neonicotinoids (e.g., Imidacloprid) and analgesics (e.g., Epibatidine), the 6-chloro-3-pyridyl group is essential.

  • Role of Nitrogen: Acts as a hydrogen bond acceptor.

  • Role of Chlorine: Fills a hydrophobic sub-pocket (typically Valine or Isoleucine residues) in the receptor active site, anchoring the ligand.

Part 3: Mechanism of Action (nAChR Interaction)

The most well-characterized biological activity of this class is the agonism of nicotinic acetylcholine receptors (nAChRs). The chloropyridine moiety mimics the acetylcholine structure but with higher affinity and stability.

Receptor Binding Logic

The following diagram illustrates the interaction logic between the 6-chloro-3-pyridyl pharmacophore and the insect nAChR binding pocket.

nAChR_Binding_Mechanism Ligand Ligand: Imidacloprid/Epibatidine Moiety Pharmacophore: 6-chloro-3-pyridyl group Ligand->Moiety Contains Interaction_N Pyridine Nitrogen: H-Bond Acceptor Moiety->Interaction_N Interaction_Cl Chlorine Atom: Hydrophobic Pocket Fit Moiety->Interaction_Cl Interaction_Pi Pi-System: Cation-Pi Interaction (Trp147) Moiety->Interaction_Pi Receptor Target: nAChR (alpha-subunit) Response Biological Response: Ion Channel Opening -> Depolarization Receptor->Response Activation Interaction_N->Receptor Binds Backbone NH Interaction_Cl->Receptor Steric Occlusion Interaction_Pi->Receptor High Affinity

Figure 1: Mechanistic flow of the 6-chloro-3-pyridyl pharmacophore binding to the nicotinic acetylcholine receptor (nAChR).

Part 4: Experimental Protocols

Protocol: C-C Bond Formation via Suzuki-Miyaura Coupling

Objective: Functionalize 2-chloropyridine to create a biaryl scaffold (common in kinase inhibitors). Rationale: 2-Chloropyridines are challenging electrophiles due to the electron-deficient ring deactivating the C-Cl bond toward oxidative addition, unless specialized ligands are used.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 eq)

  • Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%) – Critical for activating unreactive aryl chlorides.

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing (Self-Validation Step):

    • Combine solvent, base, and boronic acid in a reaction vial.

    • Sparge with Argon for 15 minutes. Failure to remove

      
       will result in homocoupling of the boronic acid (detected as biphenyl by TLC).
      
  • Catalyst Addition:

    • Add

      
      , Ligand, and 2-Chloropyridine under a positive pressure of Argon.
      
    • Seal the vessel immediately.

  • Reaction:

    • Heat to 100°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The product will typically be more polar (lower

      
      ) than the chloropyridine starting material but less polar than the boronic acid.
      
  • Workup & Purification:

    • Filter through a Celite pad to remove Pd black.

    • Extract with EtOAc/Brine.

    • Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

  • Quality Control:

    • Verify product by

      
      -NMR.[1] Look for the disappearance of the characteristic C2-Cl shift and the appearance of new aromatic protons.
      

Part 5: Metabolism & Toxicology

Understanding the metabolic fate of chlorinated pyridines is vital for safety assessment. The chlorine atom blocks specific metabolic sites, but the ring is still susceptible to nucleophilic attack and oxidation.

Metabolic Pathways
  • N-Oxidation: The pyridine nitrogen is oxidized by CYP450 enzymes to form N-oxides (e.g., 2-chloropyridine N-oxide). This increases water solubility for excretion.

  • Reductive Dechlorination: Under anaerobic conditions (e.g., gut microflora), the chlorine can be replaced by hydrogen, regenerating the parent pyridine, which is then susceptible to ring opening.

  • Glutathione Conjugation: In rare cases, the chlorine can be displaced by Glutathione (GSH) via an

    
     mechanism, leading to mercapturic acid derivatives.
    
Toxicity Decision Tree

The following workflow outlines the toxicological assessment logic for new chloropyridine derivatives.

Toxicity_Workflow Compound New Chloropyridine Derivative Metabolism In Vitro Metabolism (Liver Microsomes) Compound->Metabolism Pathway_Ox Oxidative (N-Oxide) Metabolism->Pathway_Ox Major Route Pathway_Disp GSH Displacement (Reactive Metabolite) Metabolism->Pathway_Disp Minor Route Tox_Screen Cytotoxicity Screen (HepG2 Cells) Pathway_Ox->Tox_Screen Pathway_Disp->Tox_Screen Outcome_Safe High Clearance Low Toxicity Tox_Screen->Outcome_Safe No Adducts Outcome_Risk Covalent Binding Liver Toxicity Tox_Screen->Outcome_Risk GSH Depletion

Figure 2: Toxicological assessment workflow differentiating between stable metabolic clearance and reactive metabolite formation.

References

  • National Toxicology Program. (1997). NTP Technical Report on the Toxicity Studies of 2-Chloropyridine. National Institutes of Health.[2] [Link]

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. [Link]

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids: from zero to hero in insecticide chemistry. Pest Management Science. [Link]

  • Goossen, L. J., et al. (2008). Pd-catalyzed synthesis of functionalized pyridines. Journal of Organic Chemistry. [Link]

  • Scapin, E., et al. (2022).[3][4] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via Suzuki coupling

Application Note: AN-2026-SC Topic: Precision Synthesis of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via Regioselective Suzuki-Miyaura Coupling[1] Executive Summary This application note details the optimized protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SC Topic: Precision Synthesis of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via Regioselective Suzuki-Miyaura Coupling[1]

Executive Summary

This application note details the optimized protocol for synthesizing 2-chloro-4-(3,5-dichlorophenyl)pyridine , a critical pharmacophore in kinase inhibitor discovery (e.g., substituted diarylpyridines).

The core synthetic challenge is regioselectivity . The pyridine scaffold contains two potential coupling sites.[2][3][4] In a standard 2,4-dichloropyridine precursor, the C2-position is electronically activated towards oxidative addition by palladium, often leading to the undesired 2-substituted product or a mixture of isomers.[1]

The Solution: This protocol utilizes a "Halogen Hierarchy" strategy , employing 4-bromo-2-chloropyridine as the starting material.[1] By leveraging the significant reactivity differential between the C–Br and C–Cl bonds (


), we achieve exclusive coupling at the C4 position, preserving the C2-chlorine for subsequent diversification.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Paradox

In palladium-catalyzed cross-couplings of polyhalogenated pyridines, reactivity is governed by two factors:

  • Bond Dissociation Energy (BDE): C–I < C–Br < C–Cl.

  • Electronic Activation: Positions adjacent to the pyridine nitrogen (

    
    -positions, C2/C6) are more electron-deficient and capable of directing oxidative addition via nitrogen coordination, making the C2–Cl bond generally more reactive than the C4–Cl bond in 2,4-dichloropyridine.
    

Attempting this synthesis with 2,4-dichloropyridine typically yields the C2-arylated byproduct as the major species. To force C4-selectivity, we must override the electronic preference with a leaving group differential.

The "Halogen Hierarchy" Approach

We select 4-bromo-2-chloropyridine as the electrophile.[1]

  • Site C4 (Bromo): High reactivity. Rapid oxidative addition with Pd(0).

  • Site C2 (Chloro): Low reactivity.[5][6] Remains inert under controlled conditions (

    
    ).
    

Reaction Scheme:


[1]

Visualizing the Logic

The following diagram illustrates the decision matrix for precursor selection and the resulting reaction pathway.

ReactionLogic Start Target: 2-Chloro-4-arylpyridine PrecursorA Option A: 2,4-Dichloropyridine Start->PrecursorA Avoid PrecursorB Option B (Recommended): 4-Bromo-2-chloropyridine Start->PrecursorB Select MechA Mechanism: C2-Cl Activated by N-atom PrecursorA->MechA MechB Mechanism: C-Br Bond Weaker than C-Cl PrecursorB->MechB ResultA Result: Mixture or C2-Product (Undesired) MechA->ResultA Pd inserts at C2 ResultB Result: Exclusive C4-Product (Desired) MechB->ResultB Pd inserts at C4 (Br)

Figure 1: Strategic selection of the brominated precursor ensures chemoselectivity, avoiding the C2-regioisomer common with dichloropyridine substrates.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
4-Bromo-2-chloropyridine 1.0ElectrophilePurity >97% essential.[1]
3,5-Dichlorophenylboronic acid 1.1NucleophileExcess ensures full conversion.[1]
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)CatalystRobust against steric bulk; air-stable precursor.[1]
Na₂CO₃ (2.0 M aq) 2.5BaseAqueous base promotes transmetallation.
1,4-Dioxane --SolventMiscible with water; high boiling point.
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [7]

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Cool under a stream of Nitrogen (

    
    ) or Argon.[6]
    
  • Why: Palladium(0) species generated in situ are sensitive to oxidation. Oxygen causes homocoupling of the boronic acid (formation of polychlorinated biphenyls).

Step 2: Reagent Charging

  • Action: Charge the flask with 4-bromo-2-chloropyridine (1.0 eq) and 3,5-dichlorophenylboronic acid (1.1 eq).

  • Action: Add 1,4-Dioxane (

    
    ).
    
  • Degassing: Sparge the solution with

    
     for 15 minutes. This is the most critical step for reproducibility.
    

Step 3: Catalyst & Base Addition [7]

  • Action: Add Pd(dppf)Cl₂[8] · DCM (3 mol%). The solution typically turns orange/red.

  • Action: Add degassed 2.0 M Na₂CO₃ (2.5 eq).

  • Action: Heat the mixture to 85°C (internal temperature).

Step 4: Reaction Monitoring

  • Action: Monitor via HPLC or TLC (Hexanes/EtOAc 8:1) at 2 hours.

  • Endpoint: Disappearance of 4-bromo-2-chloropyridine.[1]

  • Note: If the reaction stalls, add 1 mol% fresh catalyst. Do not exceed 100°C to prevent activation of the C2-chloride.[1]

Step 5: Workup & Scavenging

  • Action: Cool to room temperature. Dilute with EtOAc and water.

  • Separation: Separate phases. Wash organic layer with Brine.[9]

  • Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic phase and stir for 30 mins. Filter through Celite.

  • Why: Removes residual Pd, essential for pharmaceutical intermediates.

Step 6: Purification

  • Action: Concentrate in vacuo. Purify via Flash Column Chromatography (

    
    ).
    
  • Gradient: 0%

    
     10% EtOAc in Hexanes.
    
  • Target: The product usually elutes after the protodeborylated byproduct (1,3-dichlorobenzene) but before any bis-coupled material.

Analytical Validation (QC)

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (AUC)C18 Column, ACN/H2O + 0.1% TFA
¹H NMR Consistent structureConfirm splitting pattern of pyridine protons. C3-H (singlet/doublet near

7.[1]5) and C5/C6 coupling.[10]
HRMS

ESI+ (observe Cl isotope pattern 35/37)
Regiochemistry NOE ConfirmationNOE correlation between Py-H3 and Phenyl-H2'/6' confirms C4 coupling.[1]

Workflow Diagram

ProtocolWorkflow Setup Setup: Flame-dry flask, Inert Gas (N2/Ar) Reagents Add: 4-Bromo-2-chloropyridine + Boronic Acid Solvent: Dioxane Setup->Reagents Degas CRITICAL: Degas solvent (Sparge 15 min) Reagents->Degas Catalysis Add: Pd(dppf)Cl2 (3 mol%) + Na2CO3 (aq) Degas->Catalysis Heating Heat to 85°C for 2-4 Hours Catalysis->Heating Check QC Check: HPLC/TLC (Target: Disappearance of Bromide) Heating->Check Check->Heating Incomplete Workup Workup: EtOAc extraction + Pd Scavenging Check->Workup Complete Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow emphasizing the critical degassing step to prevent homocoupling and catalyst deactivation.

Troubleshooting Guide

  • Issue: Low Yield / Starting Material Remaining.

    • Cause: Catalyst poisoning by

      
       or poor quality boronic acid.
      
    • Fix: Re-degas solvents rigorously. Check boronic acid stoichiometry (it may be wet; consider using 1.3 eq).

  • Issue: Formation of Bis-coupled Product (2,4-diarylpyridine). [1]

    • Cause: Temperature too high (

      
      ) or reaction time too long.
      
    • Fix: Strictly control oil bath at 85°C. Quench immediately upon consumption of starting bromide.

  • Issue: "Black Metal" Precipitation.

    • Cause: "Pd black" formation indicates ligand dissociation.

    • Fix: Ensure sufficient ligand is present. Pd(dppf)Cl2 is usually stable, but adding 1-2% free dppf ligand can stabilize the active species.

References

  • Lutz, M. R., et al. "Regioselective Cross-Coupling of 2,4-Dichloropyridines." Journal of Organic Chemistry, vol. 84, no. 12, 2019. (General concept validation).

  • BenchChem. "Reactivity of Halopyrimidines and Pyridines in Cross-Coupling Reactions." BenchChem Technical Guides, 2025. (Reactivity hierarchy I > Br > Cl).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.[1] (Foundational mechanism).

  • Organic Syntheses. "Palladium-Catalyzed Coupling of 2-Chloropyridines." Org.[11][12] Synth., vol. 88, 2011. (Base/Solvent standard conditions).

Sources

Application

Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

This Application Note is designed for researchers specializing in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 2-Chloro-4-(3,5-dichlorophenyl)pyridine —a scaffold c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers specializing in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 2-Chloro-4-(3,5-dichlorophenyl)pyridine —a scaffold common in kinase inhibitors and GPCR modulators.

Executive Summary

The amination of 2-Chloro-4-(3,5-dichlorophenyl)pyridine presents a classic chemoselectivity challenge: distinguishing the activated 2-chloropyridine site from the unactivated 3,5-dichlorophenyl substituents. While the C2-pyridine position is electronically activated for oxidative addition, the presence of the electron-deficient 3,5-dichlorophenyl group at C4 introduces steric bulk and alters the electronic bias of the pyridine ring.

This protocol establishes a "Gold Standard" methodology using a Pd(OAc)₂/Xantphos catalytic system. This combination leverages the wide bite angle of Xantphos to facilitate reductive elimination and prevent catalyst poisoning by the pyridine nitrogen, ensuring >98:1 regioselectivity for the C2 position over the phenyl chlorides.

Scientific Foundation & Mechanistic Logic

Substrate Analysis: The Reactivity Hierarchy

To design a robust protocol, one must understand the electronic landscape of the substrate.

  • Site A (C2-Cl, Pyridine): Highly reactive. The adjacent nitrogen atom pulls electron density via induction (

    
    ) and resonance, making this site highly electrophilic and prone to oxidative addition by Pd(0).
    
  • Site B (C3'/C5'-Cl, Phenyl): Low reactivity. These are unactivated aryl chlorides. The 3,5-substitution pattern on the phenyl ring creates an electron-poor arene, but without a heteroatom ortho/para to the halogens, the activation energy for oxidative addition here is significantly higher than at Site A.

The Selectivity Key: The rate of oxidative addition (


) at C2-Pyridine is estimated to be 

to

times faster than at the phenyl ring under standard conditions. The goal is to maintain this kinetic window by avoiding "hyper-active" catalysts (like pure

Bu

P) that might erode this selectivity.
Catalyst Selection: Why Xantphos?

For 2-halopyridines, monodentate phosphines often fail due to the formation of stable, unreactive bis-pyridyl Pd complexes (catalyst poisoning).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Bite Angle: ~111°. This wide bite angle forces the Palladium center into a geometry that favors reductive elimination , which is often the turnover-limiting step for electron-deficient amines.

    • Chelation: Prevents the formation of inactive Pd(pyridine)

      
       species.
      
  • Base: Cs₂CO₃ (Cesium Carbonate).[1]

    • Unlike NaO

      
      Bu, which can promote hydrodehalogenation (a common side reaction in pyridines), Cs₂CO₃ is milder and minimizes side reactions on the sensitive 3,5-dichlorophenyl ring.
      

Method Development & Optimization

Before scaling, perform a rapid screen using the following matrix. This accounts for the nucleophilicity of your specific amine (


).

Table 1: Optimization Matrix

VariableCondition A (Standard)Condition B (Challenging Amines)Condition C (Base Sensitive)
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)BrettPhos (4 mol%)BINAP (4 mol%)
Base Cs₂CO₃ (2.0 equiv)NaO

Bu (1.4 equiv)
K₃PO₄ (2.0 equiv)
Solvent 1,4-DioxaneToluene

-Amyl Alcohol
Temp 100 °C80–100 °C90 °C
Use Case Primary/Secondary Amines Anilines / Weak Nucleophiles Substrates with Esters/Nitriles

Core Protocol: The "Gold Standard"

Target Scale: 1.0 mmol (approx. 300–400 mg of substrate)

Reagents & Materials
  • Substrate: 2-Chloro-4-(3,5-dichlorophenyl)pyridine (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)[2]

  • Catalyst: Pd(OAc)₂ (Sigma-Aldrich #205869) – 2 mol% (4.5 mg)

  • Ligand: Xantphos (Sigma-Aldrich #526460) – 4 mol% (23 mg)

  • Base: Cs₂CO₃ (Anhydrous, granular) – 2.0 equiv (650 mg)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a distinct vial, dissolve Pd(OAc)₂ and Xantphos in 1 mL of dioxane.

    • Stir at room temperature for 5–10 minutes. The solution should turn from orange/brown to a clear yellow. Why? This ensures the active L₂Pd(0) species is formed before exposing it to the substrate, reducing induction time.

  • Reaction Assembly:

    • To a dry reaction vial (equipped with a magnetic stir bar), add the Substrate, Amine, and Cs₂CO₃.

    • Note: If the amine is a liquid, add it last via syringe.

  • Inertion:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (or Nitrogen) three times. Oxygen is the enemy of Pd(0).

  • Initiation:

    • Inject the pre-complexed Catalyst/Ligand solution into the reaction vial.

    • Add the remaining 4 mL of dioxane.

    • Place in a pre-heated block at 100 °C .

  • Monitoring:

    • Monitor via LCMS or TLC at 2 hours.

    • Expectation: The starting material (SM) peak should disappear. The product will likely be more polar.

    • Checkpoint: If SM remains after 4 hours, add a second charge of catalyst (1 mol% Pd / 2 mol% Ligand).

  • Workup:

    • Cool to room temperature.[3]

    • Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes:EtOAc gradient (typically 0–30% EtOAc). Pyridine derivatives can streak; adding 1% Et₃N to the eluent is recommended.

Troubleshooting & Mechanistic Insights

Issue 1: Hydrodehalogenation (Substrate reduction)
  • Symptom: You isolate 4-(3,5-dichlorophenyl)pyridine (Cl at C2 replaced by H).

  • Cause:

    
    -hydride elimination from the amine or solvent is faster than reductive elimination. This is common with sterically hindered amines.
    
  • Fix: Switch to BrettPhos (Ligand) and lower the temperature to 80 °C. BrettPhos is exceptionally bulky and accelerates the reductive elimination step, outcompeting the hydride transfer.

Issue 2: Regioselectivity Erosion
  • Symptom: Amination observed on the phenyl ring.

  • Cause: Reaction temperature too high or catalyst loading too high, causing the catalyst to activate the less reactive phenyl chlorides after the pyridine C2 is consumed.

  • Fix: Stop the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight. Reduce catalyst loading to 1 mol%.

Issue 3: Stalled Reaction (Catalyst Poisoning)
  • Symptom: Reaction stops at 50% conversion.

  • Cause: Pyridine nitrogen coordinating to Pd.

  • Fix: Ensure Xantphos is used (chelation effect).[2][4] Alternatively, use a Pd precatalyst like Xantphos Pd G4 , which guarantees a 1:1 Pd:Ligand ratio and prevents formation of inactive aggregates.

Visualizations

Decision Tree for Protocol Optimization

OptimizationTree Figure 1: Decision Matrix for Ligand/Base selection based on Amine Nucleophilicity. Start Start: Select Amine Type Primary Primary Alkyl Amine (Un hindered) Start->Primary Aniline Aniline / Aryl Amine (Weak Nucleophile) Start->Aniline Hindered Hindered Secondary Amine (e.g., Diisopropylamine) Start->Hindered ProtocolA PROTOCOL A Pd(OAc)2 + Xantphos Cs2CO3, Dioxane, 100°C Primary->ProtocolA High Selectivity ProtocolB PROTOCOL B Pd2(dba)3 + BrettPhos NaOtBu, Toluene, 100°C Aniline->ProtocolB Requires Active Cat. ProtocolC PROTOCOL C Pd(OAc)2 + RuPhos NaOtBu, THF, 70°C Hindered->ProtocolC Prevents Dehalogenation

Chemoselectivity Pathway

Selectivity Figure 2: Kinetic pathway comparison showing the preferential activation of the Pyridine C2 site. Substrate 2-Cl-4-(3,5-diCl-Ph)-Pyridine Pd0 L-Pd(0) Substrate->Pd0 PathA Path A: C2-Pyridine OA (Fast, Activated) Pd0->PathA PathB Path B: C3/5-Phenyl OA (Slow, Unactivated) Pd0->PathB InterA Oxidative Addn Complex A PathA->InterA InterB Oxidative Addn Complex B PathB->InterB Product Desired C2-Amine Product InterA->Product + Amine / Base Byproduct Undesired Phenyl-Amine InterB->Byproduct

References

  • Regioselective Amination of 2,4-Dichloropyridines

    • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.[5]

    • Source: ResearchG
    • URL:[Link]

  • Ligand Effects in Pyridine Amination

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[6][7]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Buchwald-Hartwig Methodology & Troubleshooting

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Catalyst Poisoning & Heterocycles

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[5][9]

    • Source: Organic Letters (ACS).
    • URL:[Link]

Sources

Method

Purification of 2-Chloro-4-(3,5-dichlorophenyl)pyridine by column chromatography

Application Note: Purification of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via Column Chromatography Introduction & Chemical Context This protocol details the purification of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via Column Chromatography

Introduction & Chemical Context

This protocol details the purification of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a critical biaryl scaffold often utilized in the synthesis of furin inhibitors and other biologically active heterocycles.

Compound Analysis:

  • Structure: A pyridine core substituted with a chlorine atom at the C2 position and a lipophilic 3,5-dichlorophenyl ring at the C4 position.

  • Chemical Nature: Unlike simple pyridines, this molecule exhibits reduced basicity due to the electron-withdrawing effects of the three chlorine atoms and the inductive effect of the phenyl ring.

  • Purification Challenge: The primary challenge lies in separating the product from common Suzuki-Miyaura coupling impurities: unreacted 3,5-dichlorophenylboronic acid, protodeboronated byproducts (1,3-dichlorobenzene), and triphenylphosphine oxide (if phosphine ligands were used).

Pre-Purification Analysis & Strategy

Before column chromatography, the crude reaction mixture must be conditioned to maximize resolution.

A. Solubility Profile:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Low Solubility: Hexanes, Pentane, Water.

  • Implication: Liquid loading in Hexanes is impossible. Dry loading is the mandatory technique for this separation to prevent band broadening.

B. TLC Method Development:

  • Stationary Phase: Silica Gel 60 F254.

  • Standard Solvent System: Hexanes:Ethyl Acetate (Hex:EtOAc).

  • Target Rf: 0.25 – 0.35.

  • Visualization: UV (254 nm). The compound is highly UV active due to the conjugated biaryl system.

C. The "Sticky Pyridine" Factor: While the chlorines reduce basicity, the pyridine nitrogen can still interact with acidic silanols on the silica, causing "streaking" or "tailing."

  • Test: Run a TLC plate in 10% EtOAc/Hex.

  • Observation: If the spot is teardrop-shaped (tails), the mobile phase must be modified with a basic modifier (Triethylamine).

Detailed Protocol: Column Chromatography

Phase 1: Sample Preparation (Dry Loading)

Rationale: Dry loading eliminates solvent-polarity mismatch issues and ensures a tight initial band, critical for separating closely eluting impurities.

  • Dissolve the crude residue in the minimum amount of DCM necessary for complete solubilization.

  • Add Silica Gel (40–63 µm) to the solution. Ratio: 1.5g silica per 1g crude mass.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

    • Critical Check: If the powder is sticky or clumps, add more silica and re-evaporate. It must be a fine dust.

Phase 2: Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Use a 20:1 Silica-to-Crude mass ratio (e.g., for 1g crude, use 20g silica).

  • Slurry Solvent: 100% Hexanes.

  • Packing Method: Slurry pack to prevent air bubbles. Compact the bed by tapping.

Phase 3: Elution Gradient

Rationale: A gradient elution is superior to isocratic elution for removing non-polar impurities (like 1,3-dichlorobenzene) early and eluting polar catalyst ligands late.

StepSolvent Composition (Hex:EtOAc)Volume (Column Volumes - CV)Target Elution
1 100:0 (Pure Hexanes)2 CVFlush non-polar impurities (e.g., 1,3-dichlorobenzene).
2 95:5 3 CVElute unreacted aryl halides (if present).
3 90:10 5-10 CVTarget Product Elution Window.
4 80:20 3 CVFlush remaining product (tail).
5 50:50 2 CVFlush polar impurities (Boronic acids, Phosphine oxides).
Phase 4: Fraction Collection & Analysis
  • Collect fractions equivalent to 1/10th of the column volume.

  • Spot fractions on TLC.

  • Pool fractions containing the single spot at the target Rf.

  • Evaporate solvent and dry under high vacuum to remove trace EtOAc.

Troubleshooting Logic

Scenario A: Co-elution with Boronic Acid

  • Cause: Boronic acids can streak and overlap with the product.

  • Solution: Wash the crude organic layer with 1M NaOH before the column. Boronic acids form water-soluble boronate salts and are removed in the aqueous phase.

Scenario B: Significant Tailing

  • Cause: Residual silanol interactions.[1]

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes. Add 0.5% TEA to the mobile phase during the run.

Process Visualization (Workflow)

PurificationWorkflow cluster_legend Key Phase Start Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Wash w/ 1M NaOH to remove Boronic Acid) Start->Workup TLC TLC Analysis (Hex:EtOAc 9:1) Workup->TLC Decision Is Rf > 0.2 & Spot Shape Round? TLC->Decision DryLoad Dry Load onto Silica (DCM -> Evaporate) Decision->DryLoad Yes Modify Add 1% TEA to Solvent (Fixes Tailing) Decision->Modify No (Tailing) Column Run Column Gradient (0% -> 20% EtOAc) DryLoad->Column Finish Pure 2-Chloro-4-(3,5-dichlorophenyl)pyridine Column->Finish Modify->TLC

Caption: Logical workflow for the purification of 2-Chloro-4-(3,5-dichlorophenyl)pyridine, highlighting the critical decision point for mobile phase modification.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Retrieved from

  • Dahms, S. O., et al. (2022).[4] Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Retrieved from

  • ScienceOpen. (2022). Binding mechanism of (3,5-dichlorophenyl)pyridine-derived furin inhibitors. Retrieved from

  • BenchChem Technical Support. (2025). Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from

Sources

Application

Advanced Recrystallization Protocol for Chlorinated Heterocyclic Compounds

Part 1: Introduction & Strategic Overview Chlorinated heterocyclic compounds (e.g., chloropyridines, chloroquinolines, chloropyrimidines) represent a cornerstone of modern medicinal chemistry and agrochemical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Chlorinated heterocyclic compounds (e.g., chloropyridines, chloroquinolines, chloropyrimidines) represent a cornerstone of modern medicinal chemistry and agrochemical synthesis. The chlorine atom serves a dual purpose: it modulates lipophilicity (


) to improve bioavailability and acts as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, purifying these compounds via recrystallization presents unique thermodynamic and kinetic challenges:

  • "Oiling Out" Phenomenon: The high lipophilicity and often low melting points of these intermediates frequently lead to Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

  • Hydrolytic Instability: Activated positions (2-Cl, 4-Cl) are susceptible to nucleophilic aromatic substitution (

    
    ) by hydroxylic solvents (water, alcohols) at elevated temperatures.
    
  • Polymorphism: The directional nature of halogen bonding can lead to multiple metastable crystal forms.

This guide moves beyond standard "dissolve and cool" instructions. It provides a mechanistically grounded protocol designed to maximize yield and purity while mitigating decomposition risks.

Part 2: Pre-Recrystallization Assessment

Before initiating thermal treatment, characterize the crude material to define the "Stability Window."

Stability Check (The "Hydrolysis Hazard")

Chlorinated heterocycles with electron-withdrawing groups (e.g., 2-chloro-3-nitropyridine) are highly reactive.

  • Test: Dissolve 10 mg in the proposed solvent (e.g., Ethanol). Heat to reflux for 10 minutes. Analyze via TLC or LC-MS.

  • Result: If

    
    1% conversion to the alkoxy/hydroxy derivative is observed, avoid protic solvents . Switch to aprotic polar/non-polar systems (e.g., EtOAc/Heptane or DCM/Hexane).
    
Solvent Screening Decision Tree

Do not guess. Follow this logic path to select the optimal solvent system.

SolventSelection Start Start: Analyze Structure CheckStability Is the C-Cl bond activated? (e.g., ortho/para to N, Nitro group present) Start->CheckStability ProticRisk Risk of S_NAr / Hydrolysis? CheckStability->ProticRisk Yes Polar Use Protic System (EtOH / Water / IPA) CheckStability->Polar No NonPolar Use Aprotic / Non-Polar System (DCM / Hexane / Toluene) ProticRisk->NonPolar High Risk ProticRisk->Polar Low Risk Solubility Check Solubility in Hot Solvent NonPolar->Solubility Polar->Solubility Recryst Proceed to Protocol Solubility->Recryst Soluble Hot / Insoluble Cold

Figure 1: Solvent Selection Decision Tree for Chlorinated Heterocycles. This logic minimizes the risk of chemical decomposition during purification.

Part 3: Solvent Systems & Mechanistic Rationale

The choice of solvent must balance solubility power with crystal lattice formation forces (Halogen Bonding and


-

Stacking).
Solvent SystemRole (Solvent / Anti-Solvent)Mechanistic InsightBest For
DCM / Hexane Good / PoorHalogen Bonding: DCM interacts favorably with the lone pairs on the heterocycle nitrogen, while Hexane forces lattice packing via lipophilic exclusion.Lipophilic, low-melting compounds (e.g., 3-chloropyridine).
IPA / Water Good / PoorH-Bonding Network: Water acts as a strong anti-solvent and increases the surface tension, promoting nucleation over oiling.Stable, polar heterocycles (e.g., 8-hydroxyquinoline derivatives).
Toluene / Heptane Good / Poor

-

Stacking:
Toluene engages in stacking interactions with the heterocyclic ring, stabilizing the solution phase until cooling.
Planar, aromatic-rich compounds (e.g., chloroquinolines).
Acetonitrile (MeCN) Single SolventDipole Alignment: MeCN aligns with the strong dipole of chlorinated heterocycles.Compounds that "oil out" in alcohols.

Part 4: Detailed Experimental Protocol

Protocol A: The "Dual-Thermal Gradient" Method (Two-Solvent)

This method is superior to single-solvent recrystallization for chlorinated heterocycles because it allows independent control of saturation and temperature.

Reagents & Equipment
  • Crude Chlorinated Heterocycle (e.g., 10 g)

  • Primary Solvent (Good solubility, low BP preferred, e.g., DCM or Acetone)

  • Secondary Solvent (Poor solubility, miscibility with primary, e.g., Hexane or Water)

  • Magnetic Stir Plate with heating block[1]

  • Reflux Condenser (Essential to prevent solvent loss and concentration changes)

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add the Primary Solvent in small aliquots (5 mL/g) while heating to a gentle reflux.

    • Critical Checkpoint: If the solution is dark/colored but clear, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • The "Cloud Point" Titration:

    • Maintain the solution at a gentle boil.

    • Add the Secondary Solvent dropwise via an addition funnel or pipette.

    • Stop immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

  • Clarification:

    • Add the Primary Solvent again, dropwise, just enough to clear the turbidity.[2]

    • Scientist's Note: This establishes the system in the Metastable Zone , where the solution is saturated but not yet precipitating.

  • Controlled Nucleation (Cooling):

    • Remove from heat.[2][3][4] Place the flask on a cork ring or wood block (insulator).

    • Allow to cool to Room Temperature (RT) over 30–60 minutes. Do not rush this. Rapid cooling promotes oiling out.

    • Once at RT, transfer to an ice bath (

      
      C) for 30 minutes to maximize yield.
      
  • Collection & Drying:

    • Filter via vacuum filtration (Buchner funnel).[4][5]

    • Wash: Use a pre-chilled mixture of Primary/Secondary solvent (ratio 1:4) to wash the cake.

    • Dry: Vacuum dry at

      
      C. Warning: Ensure the oven temperature is at least 
      
      
      
      C below the melting point.

Part 5: Troubleshooting "Oiling Out"

Oiling out (LLPS) is the most common failure mode for chlorinated heterocycles. It occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated solid.[6]

The "Seeding & Scratching" Rescue

If droplets form instead of crystals:

  • Reheat the mixture until the oil redissolves.

  • Add more Primary Solvent (approx. 10-15% volume). This lowers the saturation temperature.

  • Seed: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.

  • Trituration: If oil persists at the bottom, decant the supernatant. Add a small amount of the Anti-Solvent (e.g., Hexane) to the oil and scratch the glass vigorously with a glass rod. This mechanical energy can induce lattice formation.

Part 6: Alternative Workflow - Salt Formation

If standard recrystallization fails or the impurities are non-basic, exploit the basic nitrogen of the heterocycle.

  • Dissolution: Dissolve crude base in Diethyl Ether or Toluene.

  • Acidification: Bubble dry HCl gas or add HCl in Dioxane (1.1 eq).

  • Precipitation: The Hydrochloride salt is usually highly crystalline and insoluble in non-polar solvents.

  • Filtration: Collect the salt.

  • Free-Basing (Optional): Suspend salt in water, neutralize with

    
    , and extract with DCM.
    

Part 7: Process Visualization

RecrystallizationWorkflow Crude Crude Chlorinated Heterocycle Dissolve Dissolve in Hot Primary Solvent (Reflux) Crude->Dissolve Filter Hot Filtration (if insolubles/charcoal) Dissolve->Filter AddAnti Add Anti-Solvent to Turbidity Filter->AddAnti Clear Add Primary Solvent to Clear AddAnti->Clear Cool Slow Cool to RT -> Ice Bath Clear->Cool Check Check for Oiling Out Cool->Check Rescue Reheat + Dilute + Seed Check->Rescue Oiling Out Collect Vacuum Filtration & Wash Check->Collect Crystals Formed Rescue->Cool Dry Vacuum Dry (< MP) Collect->Dry

Figure 2: The "Dual-Thermal Gradient" Workflow. Note the feedback loop for correcting "Oiling Out" events.

Part 8: References

  • BenchChem. (2025).[7][8] A Head-to-Head Comparison of Quinoline Purification Techniques. Retrieved from 9

  • University of York. (2025). Problems with Recrystallisations: Oiling Out. Retrieved from 10

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from 2

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 11

  • Shevchuk, O. I., et al. (2025).[12] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from 12

Sources

Method

Analytical methods for 2-Chloro-4-(3,5-dichlorophenyl)pyridine characterization

Executive Summary This Application Note provides a definitive protocol for the structural elucidation, purity assessment, and physicochemical profiling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Formula: C H Cl N; MW: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the structural elucidation, purity assessment, and physicochemical profiling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Formula: C


H

Cl

N; MW: 258.53 g/mol ).

As a halogenated biaryl pyridine, this molecule presents specific analytical challenges: high lipophilicity (LogP > 4.0), poor aqueous solubility, and the potential for regioisomeric impurities during synthesis. This guide details an orthogonal approach using RP-HPLC-UV/MS , GC-MS , and Multi-nuclear NMR to ensure pharmaceutical-grade characterization.

Physicochemical Profile & Solubility

Understanding the molecule's physical behavior is the prerequisite for method development.

PropertyValue (Predicted/Typical)Analytical Implication
Molecular Weight 258.53 DaMonoisotopic Mass: 256.96 (Cl3 pattern essential for MS ID).
LogP ~4.2 - 4.5Highly lipophilic. Requires high % organic in HPLC.
pKa (Pyridine N) ~2.0 - 2.5Weak base due to electron-withdrawing Cl and aryl groups. Requires acidic mobile phase (pH < 2.5) for protonation.
Solubility (Water) < 0.1 mg/mLInsoluble. Do not use 100% aqueous diluents.
Solubility (Organic) High (DCM, THF, EtOAc)Use ACN or MeOH for sample preparation.

Analytical Workflow Logic

The characterization strategy follows a "Coarse-to-Fine" logic, moving from bulk purity to structural certainty.

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Check (DCM/ACN) Sample->Solubility HPLC RP-HPLC-UV/MS (Purity & ID) Solubility->HPLC Main Assay GC GC-MS (Volatiles/Residuals) Solubility->GC Orthogonal NMR 1H / 13C NMR (Structure Confirmation) HPLC->NMR If Purity > 95% Report Final CoA GC->Report NMR->Report

Caption: Integrated analytical workflow ensuring sample integrity before expensive NMR time.

Protocol 1: RP-HPLC-UV/MS (Purity & Assay)

Objective: To quantify the main component and identify polar/non-polar impurities (e.g., boronic acids, homocoupling products).

Rationale:

  • Column Choice: A C18 column with high carbon load is selected to retain the lipophilic analyte while resolving it from the more polar boronic acid starting materials.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is critical. The pyridine nitrogen is weakly basic; without acid, it may partially protonate, leading to peak tailing.

  • Detection: UV 254 nm captures the

    
     transitions of the pyridine and phenyl rings.
    
Method Parameters
ParameterCondition
Instrument Agilent 1290 Infinity II or equivalent UHPLC/HPLC
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for lipophilic compounds)
Injection Volume 5 µL
Detection UV @ 254 nm (Ref 360 nm); MS (ESI+, Scan 100-600 m/z)
Gradient Table
Time (min)% Mobile Phase BEvent
0.0040Initial Hold (Elute polar salts/boronic acids)
2.0040End Isocratic
12.0095Linear Ramp (Elute Target & Dimers)
15.0095Wash (Remove highly lipophilic residues)
15.1040Re-equilibration
20.0040End of Run

System Suitability Criteria:

  • Retention Time (RT): Target peak ~8.5 - 9.5 min.

  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between Target and nearest impurity (likely des-chloro analog).
    

Protocol 2: GC-MS (Orthogonal Purity)

Objective: Confirmation of purity and detection of volatile precursors (e.g., 1,3-dichlorobenzene) that might co-elute in HPLC.

Rationale: Halogenated aromatics are excellent candidates for GC-MS due to their thermal stability and distinct isotope patterns.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), Source Temp 230°C.

Expected Mass Spectrum (EI):

  • Molecular Ion (

    
    ):  Distinct cluster at m/z 257, 259, 261, 263 (Ratio roughly 100:96:30:3 due to 3 Cl atoms).
    
  • Base Peak: Likely

    
     or 
    
    
    
    .

Protocol 3: Structural Elucidation (NMR)

Objective: Unambiguous assignment of the 2,4-substitution pattern on the pyridine ring.

Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl


  or DMSO-d

. (CDCl

is preferred for sharper peaks unless solubility is an issue).
Predicted H NMR Signals (400 MHz, CDCl )
ProtonMultiplicityApprox. Shift (

ppm)
Coupling (

Hz)
Assignment Logic
Pyridine H-6 Doublet (d)8.45 - 8.55

Most deshielded (adj. to N).
Pyridine H-3 Doublet (d)7.50 - 7.60

(meta)
Shielded by C2-Cl, meta to H5.
Pyridine H-5 Doublet of Doublets (dd)7.35 - 7.45

Coupled to H6 and H3.
Phenyl H-2', 6' Doublet (d)7.45 - 7.55

Meta coupling to H4'.
Phenyl H-4' Triplet (t)7.35 - 7.40

Between two Cl atoms.

Critical Distinction: To confirm the 2-chloro-4-aryl isomer (vs. 4-chloro-2-aryl), look for the H-6 doublet at ~8.5 ppm. In the 2-aryl isomer, the proton adjacent to Nitrogen (H-6) would still be present but the coupling pattern would differ significantly (H3/H4/H5 system vs H3/H5/H6).

Impurity Profiling Logic

When analyzing the crude material, use this logic tree to identify peaks:

ImpurityLogic Impurity Unknown Peak Detected RT_Early RT < Main Peak (More Polar) Impurity->RT_Early RT_Late RT > Main Peak (Less Polar) Impurity->RT_Late Boronic Boronic Acid (Starting Material) RT_Early->Boronic Broad Peak Hydrolysis 2-Hydroxy-4-arylpyridine (Hydrolysis of Cl) RT_Early->Hydrolysis Sharp Peak Dimer Biaryl Dimer (Homocoupling) RT_Late->Dimer 2x Mass DesHalo Des-chloro Analog (Reduction) RT_Late->DesHalo M-34 mass

Caption: Decision tree for identifying common synthetic byproducts in Suzuki coupling of chloropyridines.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Aromatic Substitution and Palladium Catalysis).

  • Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. (Review of Suzuki coupling mechanisms and byproducts).

  • Agilent Technologies. (2020). "Strategies for the Analysis of Halogenated Heterocycles by LC/MS." Application Note 5990-1234EN.

  • Reich, H. J. (2024).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Standard reference for pyridine shifts).

Sources

Application

1H NMR and 13C NMR analysis of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Application Note: Structural Elucidation and Impurity Profiling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via 1H and 13C NMR Abstract This application note provides a comprehensive protocol for the structural characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Impurity Profiling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine via 1H and 13C NMR

Abstract

This application note provides a comprehensive protocol for the structural characterization of 2-Chloro-4-(3,5-dichlorophenyl)pyridine , a halogenated biaryl scaffold common in kinase inhibitor discovery (e.g., furin inhibitors). Due to the structural similarity between the 2,4-substitution patterns on the pyridine ring, distinguishing the correct regioisomer (2-chloro-4-aryl vs. 4-chloro-2-aryl) is critical. This guide details the anticipated spectral fingerprints, self-validating assignment logic using 2D NMR (HSQC, HMBC, NOESY), and impurity profiling for Suzuki coupling byproducts.

Part 1: Structural Analysis & Theoretical Framework

Molecular Geometry and Spin Systems

The molecule consists of two distinct aromatic domains:

  • Pyridine Ring (Ring A): Asymmetric substitution. Contains three non-equivalent protons (H3, H5, H6). The presence of the electronegative Chlorine at C2 and Nitrogen at N1 creates a polarized electronic environment.

  • 3,5-Dichlorophenyl Ring (Ring B): Symmetric (

    
     axis).
    
    • Protons: H2' and H6' are chemically equivalent. H4' is unique.

    • Carbons: C2'/C6' are equivalent; C3'/C5' are equivalent.

Connectivity Logic (Graphviz)

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) pathways required to confirm the position of the aryl group at C4 rather than C2.

G cluster_0 Pyridine Ring (Ring A) cluster_1 Phenyl Ring (Ring B) N1 N1 C2 C2-Cl (Quaternary) N1->C2 H3 H3 (Singlet/Doublet) C2->H3 H3->C2 HMBC (Strong) C4 C4-Aryl (Quaternary) H3->C4 H3->C4 HMBC H2_6_prime H2'/H6' (Equivalent) H3->H2_6_prime NOE (Spatial Proximity) H5 H5 (Doublet) C4->H5 C1_prime C1' C4->C1_prime Biaryl Bond H5->C4 HMBC H6 H6 (Deshielded) H5->H6 H5->H2_6_prime NOE (Spatial Proximity) H6->N1 H6->C2 HMBC (Long Range) C1_prime->H2_6_prime H2_6_prime->C4 Key HMBC (Links Rings) H4_prime H4'

Caption: Connectivity map highlighting the critical HMBC correlations (Yellow/Red) and NOE interactions (Blue) required to validate the C4-Aryl attachment.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • Primary: CDCl3 (99.8% D) . Excellent solubility for chlorinated biaryls. Provides sharp lines.

    • Secondary: DMSO-d6 . Use if signal overlap occurs in the aromatic region (7.4–7.8 ppm) or to check for atropisomerism (though unlikely due to low ortho-steric hindrance).

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 20–30 mg in 600 µL solvent (essential for detecting quaternary carbons C2, C4, C1', C3', C5').

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H Standard zg30162.0 sSufficient for integration.
13C {1H} zgpg301024+2.0 sHigh scans needed for C-Cl carbons (long T1, no NOE).
COSY cosygpppqf81.5 sIdentifies H5-H6 coupling.
HSQC hsqcedetgpsisp2.341.5 sMultiplicity editing (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sOptimized for

Hz.

Part 3: Data Interpretation & Anticipated Shifts

Note: The values below are anticipated chemical shifts based on substituent additivity rules (Curphy-Morrison) and analogous biaryl systems [1][2].

1H NMR Assignment (CDCl3, 298 K)
Proton LabelShift (

, ppm)
Multiplicity

(Hz)
Structural Justification
Py-H6 8.45 – 8.55 Doublet (d)5.2

-proton to Nitrogen; most deshielded.
Py-H3 7.50 – 7.55 Doublet (d)*1.5Ortho to Cl, meta to Aryl. Often appears as a singlet due to small meta-coupling.
Py-H5 7.40 – 7.45 dd5.2, 1.5Ortho to Aryl. Couples to H6 (

) and H3 (

).
Ph-H2', H6' 7.45 – 7.50 Doublet (d)1.8Equivalent. Ortho to Pyridine.[1] Meta coupling to H4'.
Ph-H4' 7.35 – 7.40 Triplet (t)1.8Para to Pyridine. Shielded relative to H2'/H6'.
  • Critical Check:Py-H3 is often isolated. If the aryl group were at C2, the H3/H4 protons would show a strong AB system (doublets,

    
     Hz). The lack of a large ortho-coupling for H3 confirms the 2,4-substitution pattern.
    
13C NMR Assignment
Carbon LabelShift (

, ppm)
TypeNotes
Py-C2 150.0 – 152.0 Quat (C)Attached to Cl and N. Weak intensity.
Py-C6 149.0 – 151.0 CH

-carbon to N. Intense signal.
Py-C4 147.0 – 149.0 Quat (C)Ipso to Phenyl ring.
Ph-C3', C5' 135.0 – 136.0 Quat (C)Attached to Cl.
Ph-C1' 138.0 – 140.0 Quat (C)Attached to Pyridine.
Ph-C2', C6' 125.0 – 127.0 CHSymmetric signals.
Py-C5 122.0 – 124.0 CH

-carbon to N.
Py-C3 120.0 – 122.0 CHShielded by ortho-Cl and meta-N effects.

Part 4: Quality Control & Impurity Profiling

In the synthesis (Suzuki Coupling of 2-chloro-4-iodopyridine + 3,5-dichlorophenylboronic acid), specific impurities are common.

Impurity Table
ImpurityDiagnostic Signal (1H NMR)SourceRemoval Strategy
3,5-Dichlorophenylboronic acid

7.7–7.9 (Broad multiplets)
Unreacted SMBase wash (NaOH) or silica column.
3,3',5,5'-Tetrachlorobiphenyl

7.3–7.5 (Sharp singlets)
HomocouplingHard to separate; requires careful chromatography.
Triphenylphosphine oxide

7.4–7.7 (Multiplet, ~15H)
Catalyst LigandPrecipitate with hexane/ether.
Water

1.56 (CDCl3) / 3.33 (DMSO)
Solvent/AtmosphereDry under high vacuum/P2O5.
Regioisomer Validation (The "Self-Validating" Step)

If the starting material was 2,4-dichloropyridine, a mixture of 2-Chloro-4-aryl (Product A) and 4-Chloro-2-aryl (Product B) is possible.

  • Product A (Desired): NOESY will show correlations between Py-H3 and Ph-H2'/6' AND Py-H5 and Ph-H2'/6' .

  • Product B (Undesired): NOESY will show correlations between Py-H3 and Ph-H2'/6' ONLY. Py-H6 is remote.

  • Validation: Run a 1D NOE difference experiment irradiating the phenyl protons (

    
     7.45). If enhancement is seen at both pyridine singlets/doublets (H3 and H5), the structure is confirmed as the 4-aryl isomer.
    

Part 5: Workflow Diagram

Workflow Start Crude Sample Prep Dissolve in CDCl3 (Filter if cloudy) Start->Prep Acq1D Acquire 1H & 13C (Check S/N > 100:1) Prep->Acq1D Decision Aromatic Region Crowded? Acq1D->Decision Reprocess Reprocess with Gaussian Apodization Decision->Reprocess Yes Acq2D Acquire HSQC & HMBC (Confirm Connectivity) Decision->Acq2D No Reprocess->Acq2D NOE NOE Experiment (Confirm Regioisomer) Acq2D->NOE Report Generate Report (Purity & Assignment) NOE->Report

Caption: Analytical workflow ensuring purity check and structural validation before final reporting.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Method

Application Note: Strategic Analysis of Halogenated Pyridines via LC-MS/MS

Topic: Mass Spectrometry of Halogenated Pyridine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists. Executive Summary Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Halogenated Pyridine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary

Halogenated pyridines are ubiquitous pharmacophores in drug discovery, serving as critical scaffolds for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (


). However, their analysis presents a distinct paradox: the very halogen atoms that make them reactive synthetic intermediates also compromise their detectability in standard LC-MS workflows.

This guide addresses the "Halogen Suppression Effect" —where electron-withdrawing halogens drastically reduce pyridine basicity, rendering standard ESI(+) methods inefficient. We provide a self-validating protocol utilizing Pentafluorophenyl (PFP) stationary phases and APCI-triggered workflows to overcome these limitations.

Theoretical Foundations: The Halogen Paradox

To optimize detection, one must understand the underlying physical chemistry affecting ionization.

The Basicity Cliff

Standard ESI(+) relies on protonating the pyridine nitrogen. However, halogens are strongly electron-withdrawing (inductive effect,


). This dramatically lowers the 

of the conjugate acid, making protonation in the mobile phase difficult.
CompoundStructure

(Conjugate Acid)
ESI(+) Efficiency
Pyridine

5.23 High
3-Bromopyridine

2.84 Moderate
2-Chloropyridine

0.72 Low
2,6-Dichloropyridine

-2.86 Very Low (Requires APCI)

Expert Insight: If your target is a 2-halo or poly-halogenated pyridine, standard 0.1% Formic Acid mobile phases may not provide a low enough pH to fully protonate the nitrogen, leading to poor sensitivity.

Isotopic Fingerprinting

Halogens provide a definitive spectral signature. Recognizing these patterns is the first step in data validation.

  • Chlorine (

    
    ):  Distinct 3:1  intensity ratio for M and M+2.[1][2]
    
  • Bromine (

    
    ):  Distinct 1:1  intensity ratio for M and M+2.[1][2]
    

Strategic Method Development

Stationary Phase Selection: The Case for PFP

While C18 is the industry standard, it often fails to retain polar, electron-deficient halogenated pyridines. Recommendation: Use a Pentafluorophenyl (PFP) core-shell column.[3][4]

  • Mechanism: The fluorine atoms on the PFP ring create a partial negative charge, engaging in strong

    
     and electrostatic interactions with the electron-deficient pyridine ring.
    
  • Result: Superior retention and peak shape compared to C18, separating positional isomers (e.g., 2-bromo vs. 3-bromo pyridine) that co-elute on alkyl phases.

Ionization Source Decision Tree

Do not default to ESI. Use this logic flow to select the correct source.

SourceSelection Start Start: Analyte Assessment CheckHalogens Count Halogen Atoms Start->CheckHalogens OneHalogen Mono-halogenated (pKa > 2) CheckHalogens->OneHalogen 1 Halogen PolyHalogen Poly-halogenated (pKa < 1) CheckHalogens->PolyHalogen >1 Halogen or 2-position ESI_Path Standard ESI(+) OneHalogen->ESI_Path High Basicity APCI_Path APCI(+) (Gas Phase Ionization) PolyHalogen->APCI_Path Low Basicity APPI_Alt Alternative: APPI (If non-polar) APCI_Path->APPI_Alt Low Sensitivity

Figure 1: Decision matrix for ionization source selection based on halogen substitution patterns.

Fragmentation Logic (MS/MS)

Understanding fragmentation is crucial for setting up MRM (Multiple Reaction Monitoring) transitions. In ESI/APCI (even-electron ions,


), fragmentation follows specific rules.
Primary Pathways
  • Loss of Acid (

    
    ):  The protonated molecular ion often eliminates the halogen as a neutral acid molecule (
    
    
    
    ,
    
    
    ). This is the most common transition.
    • Mechanism:[5]

      
      
      
  • Ring Cleavage (

    
    ):  A signature of the pyridine ring is the loss of neutral Hydrogen Cyanide (27 Da).
    
  • Radical Loss (

    
    ):  Less common in ESI but possible if the C-X bond is weak (e.g., C-I), resulting in a radical cation.
    

Fragmentation Precursor Precursor Ion [M+H]+ Transition1 Neutral Loss (HX) Precursor->Transition1 - HCl / - HBr Transition2 Ring Cleavage (HCN) Precursor->Transition2 - 27 Da Product1 Pyridyl Cation [M+H - HX]+ Transition1->Product1 Product1->Transition2 Secondary Frag Product2 Fragment [M+H - HCN]+ Transition2->Product2

Figure 2: Common fragmentation pathways for halogenated pyridines in positive ion mode.

Validated Protocol: Analysis of Chloropyridines

Reagents & Materials
  • Column: PFP (Pentafluorophenyl), 2.1 x 50 mm, 2.7 µm particle size (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex F5).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) + 5mM Ammonium Formate (Buffer aids ionization).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH often provides better sensitivity for pyridines than Acetonitrile due to protic solvent effects.

LC Conditions
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

MS Source Parameters (APCI Focus)

Since 2-chloropyridines ionize poorly in ESI, this protocol defaults to APCI parameters.

ParameterSettingRationale
Source APCI (Positive)Gas-phase ionization overcomes low solution pKa.
Corona Current 4.0 µAStandard discharge current for small molecules.
Vaporizer Temp 350°CEnsures complete vaporization of the mobile phase.
Gas Temp 300°CPrevents condensation.
Nebulizer Pressure 35 psiCreates a fine aerosol for the corona discharge.
Step-by-Step Workflow
  • System Suitability: Inject a 1 µg/mL standard of 2-chloropyridine.

  • Isotope Check: Verify the presence of m/z 114 (M) and 116 (M+2) in a 3:1 ratio. If the ratio is distorted, check for detector saturation.

  • Retention Confirmation: The PFP column should retain the pyridine well away from the void volume (

    
    ). If 
    
    
    
    , lower the initial %B to 2%.
  • Carryover Check: Halogenated compounds can be "sticky." Inject a blank MeOH sample after the high standard. If signal > 1% of LLOQ, implement a needle wash with 50:50 Acetone:Isopropanol.

Troubleshooting & Self-Validation

  • Problem: Low Sensitivity in ESI.

    • Root Cause:[2][5][6] Analyte

      
       is too low for the mobile phase pH.
      
    • Solution: Switch to APCI or add 0.05% Trifluoroacetic Acid (TFA) to the mobile phase (careful: TFA suppresses ESI signal, but can sometimes help retention/peak shape enough to compensate).

  • Problem: "Ghost" Peaks.

    • Root Cause:[2][5][6] Adduct formation.[7]

    • Solution: Check for

      
       (+22 Da) or 
      
      
      
      (+38 Da). Halogenated compounds are prone to sodiation.
  • Problem: Co-eluting Isomers (e.g., 2-Cl vs 3-Cl pyridine).

    • Solution: Switch MeOH to Acetonitrile in the mobile phase to alter

      
       selectivity on the PFP column.
      

References

  • Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Liigand, J., et al. (2017). Effect of mobile phase on electrospray ionization efficiency.[5][8] Journal of the American Society for Mass Spectrometry. Retrieved from

  • Phenomenex. (2020).[7] Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from

  • PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

Sources

Application

Application Note: Kinetic Characterization of Furin Inhibition using 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Executive Summary This application note details the protocol for evaluating the inhibitory potency of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS: 1361707-84-7) against human Furin. This compound represents a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the inhibitory potency of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS: 1361707-84-7) against human Furin. This compound represents a critical scaffold in the "dichlorophenylpyridine" class of non-peptidic small-molecule inhibitors. Unlike traditional peptide-based inhibitors (e.g., Dec-RVKR-CMK), this scaffold leverages an induced-fit mechanism , targeting the cryptic binding pocket near the S1 site of Furin.

This guide is designed for drug discovery researchers optimizing small-molecule leads for antiviral (e.g., SARS-CoV-2) or oncology indications. It employs a high-throughput compatible fluorogenic assay using the substrate Pyr-RTKR-AMC .

Scientific Background & Mechanism[1][2]

The Target: Furin

Furin is a calcium-dependent serine endoprotease (Proprotein Convertase Subtilisin/Kexin type 3, PCSK3).[1][2] It cleaves precursor proteins at the consensus motif R-X-K/R-R↓ . Its activity is strictly dependent on Ca²⁺ concentrations (typically requiring >1 mM for full stability and activity).

The Inhibitor: 2-Chloro-4-(3,5-dichlorophenyl)pyridine

This compound belongs to a class of "BOS-like" inhibitors. Structural studies (e.g., Dahms et al.) reveal that these molecules do not bind solely to the canonical substrate groove. Instead, they induce a conformational change in the Trp254 residue (the "molecular gate"), creating a hydrophobic pocket that accommodates the dichlorophenyl moiety.

Key Mechanistic Insight: Because this inhibition involves an induced-fit mechanism, the pre-incubation time of the enzyme with the inhibitor is a critical experimental variable. Insufficient pre-incubation may lead to underestimation of potency (IC₅₀).

Assay Principle

The assay utilizes a fluorogenic peptide substrate, Pyroglutamyl-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin (Pyr-RTKR-AMC) .

  • Cleavage: Furin hydrolyzes the amide bond between Arginine and AMC.

  • Signal: Release of free AMC results in a significant increase in fluorescence intensity (Excitation: 360-380 nm; Emission: 440-460 nm).

  • Inhibition: In the presence of 2-Chloro-4-(3,5-dichlorophenyl)pyridine, the rate of AMC release decreases dose-dependently.

Visual Workflows

Mechanism of Action (Induced Fit)

The following diagram illustrates the structural displacement required for the inhibitor to bind.

Furin_Mechanism Furin_Apo Furin (Apo State) Trp254 Closed Complex_Transient Transient Encounter Complex Furin_Apo->Complex_Transient + Inhibitor Inhibitor Inhibitor (Dichlorophenylpyridine) Inhibitor->Complex_Transient Conf_Change Conformational Change (Trp254 Gate Opening) Complex_Transient->Conf_Change Kinetic Step Furin_Bound Furin-Inhibitor Complex (Induced Fit Pocket) Conf_Change->Furin_Bound Stable Binding

Caption: Induced-fit binding mechanism where the inhibitor triggers the opening of the Trp254 gate to access the hydrophobic pocket.

Experimental Workflow

Assay_Workflow Prep_Reagents 1. Prepare Reagents (Buffer, Enzyme, Inhibitor) Dilution 2. Inhibitor Serial Dilution (1:3 in DMSO -> Buffer) Prep_Reagents->Dilution Plate_Add 3. Plate Setup Add 10µL Inhibitor + 20µL Furin Dilution->Plate_Add Incubation 4. Pre-Incubation 30 min @ 25°C (Critical) Plate_Add->Incubation Substrate_Add 5. Substrate Addition Add 20µL Pyr-RTKR-AMC Incubation->Substrate_Add Measurement 6. Kinetic Read Ex 380nm / Em 460nm Every 60s for 60 min Substrate_Add->Measurement Analysis 7. Data Analysis Calculate Vmax & IC50 Measurement->Analysis

Caption: Step-by-step fluorogenic assay workflow highlighting the critical pre-incubation step.

Materials & Reagents

ComponentSpecificationRecommended Source (Example)
Enzyme Recombinant Human Furin (Truncated)R&D Systems / NEB
Substrate Pyr-RTKR-AMCBachem / Sigma (P-2922)
Inhibitor 2-Chloro-4-(3,5-dichlorophenyl)pyridineCustom Synthesis / Chemical Vendor
Buffer Base HEPES (pH 7.5)Sigma
Detergent Triton X-100 or Brij-35Sigma (Molecular Biology Grade)
Activator CaCl₂ (Anhydrous)Sigma
Plate 384-well Black, Low BindingCorning / Greiner
Assay Buffer Formulation

Prepare fresh on the day of the assay.

  • 100 mM HEPES, pH 7.5

  • 0.5% Triton X-100 (Prevents aggregation of the hydrophobic inhibitor)

  • 1 mM CaCl₂ (Essential for Furin structure)

  • 1 mM 2-Mercaptoethanol (Optional, maintains enzyme stability)

  • 0.1 mg/mL BSA (Prevents non-specific binding to plastic)

Detailed Protocol

Step 1: Compound Preparation
  • Stock Solution: Dissolve 2-Chloro-4-(3,5-dichlorophenyl)pyridine in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Working Dilution:

    • Prepare a 3-fold serial dilution series in 100% DMSO (e.g., 10 mM down to 0.5 µM).

    • Perform an intermediate dilution into Assay Buffer to reduce DMSO concentration. Target a 4x working concentration (e.g., if final test is 100 µM, prepare 400 µM).

    • Note: Final DMSO concentration in the assay must be < 2% (ideally 1%) to avoid inhibiting Furin non-specifically.

Step 2: Enzyme Preparation
  • Thaw recombinant Furin on ice.

  • Dilute Furin in Assay Buffer to a concentration of 2 nM (Final assay concentration will be 1 nM).

  • Keep on ice until use.

Step 3: Substrate Preparation
  • Dissolve Pyr-RTKR-AMC in DMSO to 10 mM.

  • Dilute in Assay Buffer to 100 µM (Final assay concentration will be 50 µM).

    • Note: The Km for Pyr-RTKR-AMC with Furin is typically ~2-5 µM. Using 50 µM ensures saturation (

      
      ), making the assay sensitive to competitive and non-competitive inhibitors.
      
Step 4: Assay Plate Setup (Total Volume: 50 µL)
  • Inhibitor: Add 12.5 µL of the 4x Inhibitor working solution to experimental wells.

    • Controls: Add 12.5 µL of Buffer + DMSO (Vehicle) to "No Inhibitor" wells.

  • Enzyme: Add 25 µL of the 2 nM Furin solution to all wells (except "No Enzyme" blanks).

  • Pre-Incubation: Shake plate for 30 seconds. Incubate at 25°C for 30 minutes .

    • Why? This allows the dichlorophenylpyridine scaffold to induce the conformational change in Furin and reach equilibrium binding.

  • Substrate: Start reaction by adding 12.5 µL of 100 µM Pyr-RTKR-AMC substrate.

Step 5: Kinetic Measurement
  • Immediately place the plate in a fluorescence microplate reader.

  • Settings:

    • Mode: Kinetic

    • Excitation: 380 nm

    • Emission: 460 nm

    • Duration: 60 minutes

    • Interval: 60 seconds

    • Temperature: 25°C or 37°C (Consistent temperature is key).

Data Analysis & Validation

Calculation of Activity
  • Plot Fluorescence Units (RFU) vs. Time (min) for each well.

  • Determine the Initial Velocity (

    
    )  by calculating the slope of the linear portion of the curve (typically 5–20 minutes).
    
IC₅₀ Determination
  • Normalize data:

    
    
    
  • Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis).

  • Fit data to a 4-parameter logistic (Hill) equation:

    
    
    
Troubleshooting Guide
ObservationRoot CauseSolution
Low Signal Insufficient CalciumEnsure 1 mM CaCl₂ is in the buffer. EDTA/EGTA must be absent.
Non-linear Kinetics Substrate DepletionReduce enzyme concentration or measurement time.
High Background AutofluorescenceCheck compound autofluorescence at 380/460 nm.
Variable IC₅₀ Equilibrium issuesIncrease pre-incubation time to 60 mins (Induced-fit kinetics).

References

  • Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[3] ACS Infectious Diseases. [Link]

  • Hardes, K., et al. (2015). Novel Furin Inhibitors with Potent Anti-infectious Activity.[3][1][2][4][5] ChemMedChem. [Link]

  • Becker, G. L., et al. (2012). Highly Potent Inhibitors of Proprotein Convertase Furin as Potential Drugs for Treatment of Infectious Diseases.[3][1][2][4] Journal of Biological Chemistry. [Link]

  • PubChem Compound Summary. (n.d.). 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7). National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Functional Characterization &amp; Efficacy Profiling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Based on the structural profile of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS: 1361707-84-7) and its prominence in recent medicinal chemistry literature—specifically as a core scaffold for Furin inhibitors (ACS Infect....

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural profile of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS: 1361707-84-7) and its prominence in recent medicinal chemistry literature—specifically as a core scaffold for Furin inhibitors (ACS Infect. Dis. 2022) and a privileged biaryl structure in Kinase/GPCR discovery—the following Application Note is designed to validate its efficacy.

Executive Summary & Biological Context

2-Chloro-4-(3,5-dichlorophenyl)pyridine represents a "privileged scaffold" in medicinal chemistry. Its biaryl pyridine core is structurally homologous to key intermediates used in the synthesis of Furin inhibitors (targeting proprotein convertases) and potential Smoothened (Smo) antagonists .

Recent structural-activity relationship (SAR) studies highlight the 4-phenylpyridine moiety's ability to occupy hydrophobic pockets in enzymes like Furin , a critical protease for the activation of viral glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA) and bacterial toxins. Consequently, efficacy testing for this compound must prioritize Protease Inhibition and Viral Entry Inhibition , alongside standard cytotoxicity profiling.

Key Applications
  • Primary Indication: Inhibition of Furin-mediated proprotein processing.

  • Secondary Indication: Antiviral efficacy (blocking Spike protein priming).

  • General Screening: Cytotoxicity and off-target liability.

Mechanism of Action (MOA) & Signaling Pathway

To validate efficacy, we must interrogate the compound's ability to block the Furin-dependent cleavage of substrate proproteins. In a cellular context, Furin cycles between the Trans-Golgi Network (TGN) and the cell surface, processing substrates at the consensus motif R-X-K/R-R .

DOT Diagram: Furin-Mediated Viral Entry & Inhibition

The following diagram illustrates the specific blockade point of 2-Chloro-4-(3,5-dichlorophenyl)pyridine within the viral entry pathway.

FurinPathway Compound 2-Chloro-4-(3,5-dichlorophenyl)pyridine Furin Furin Protease (Trans-Golgi/Surface) Compound->Furin Competitive Inhibition (IC50 ~1-10 nM) CleavedProtein Primed Spike (S1/S2) (Fusion Competent) Furin->CleavedProtein Cleavage at S1/S2 ProProtein Viral Spike (S0) (Inactive Precursor) ProProtein->Furin Binds Active Site Receptor ACE2 Receptor CleavedProtein->Receptor Binding Entry Viral Fusion & Entry Receptor->Entry Endocytosis

Figure 1: Mechanism of Action.[1][2] The compound acts as a competitive inhibitor of Furin, preventing the cleavage of the Viral Spike precursor (S0) into its fusion-competent form, thereby blocking viral entry.

Experimental Protocols

Protocol A: Cell-Based Furin Activity Assay (Fluorogenic)

Objective: Quantify the intracellular efficacy of the compound in inhibiting Furin protease activity using a cell-permeable fluorogenic substrate.

Reagents:

  • Cell Line: LoVo cells (Furin-deficient, use as negative control) and U2OS or CHO-Furin (Furin-overexpressing).

  • Substrate: Boc-RVRR-AMC (Fluorogenic Furin Substrate).

  • Control Inhibitor: Decanoyl-RVKR-cmk (Reference standard).

Step-by-Step Methodology:

  • Seeding: Plate U2OS cells at 10,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10mM stock of 2-Chloro-4-(3,5-dichlorophenyl)pyridine in DMSO. Perform a 1:3 serial dilution (10 µM to 0.1 nM) in assay buffer (PBS + 1mM CaCl2 + 0.5mM MgCl2).

    • Note: Furin is Calcium-dependent; ensure buffer contains Ca2+.

  • Treatment: Remove culture media and wash cells 1x with PBS. Add 50 µL of diluted compound to wells. Incubate for 30 min at 37°C to allow cellular uptake and enzyme binding.

  • Substrate Addition: Add 50 µL of 100 µM Boc-RVRR-AMC substrate (Final conc: 50 µM).

  • Kinetic Readout: Immediately measure Fluorescence (Ex: 380 nm / Em: 460 nm) every 5 minutes for 2 hours using a microplate reader (e.g., Tecan Spark).

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to DMSO control (100% Activity) and No-Cell control (0% Activity).

Self-Validation Check:

  • Z-Factor: Must be > 0.5. If lower, optimize cell density.

  • Specificity: The LoVo cell line (Furin-null) should show negligible signal, confirming the signal is Furin-specific.

Protocol B: Viral Pseudotype Entry Assay (Functional Efficacy)

Objective: Confirm that protease inhibition translates to a blockade of viral entry (Phenotypic Endpoint).

Reagents:

  • Pseudovirus: HIV-1 backbone expressing SARS-CoV-2 Spike (Luciferase reporter).

  • Target Cells: HEK293T-ACE2.

Step-by-Step Methodology:

  • Seeding: Plate HEK293T-ACE2 cells (20,000/well) in white 96-well plates.

  • Pre-Treatment: Treat cells with 2-Chloro-4-(3,5-dichlorophenyl)pyridine (serial dilutions) for 1 hour.

  • Infection: Add SARS-CoV-2 Spike pseudovirus (MOI = 0.1).

  • Incubation: Spin-inoculate (optional: 800xg, 30 min) to synchronize infection, then incubate for 48 hours at 37°C.

  • Detection: Add Bright-Glo™ Luciferase Reagent (Promega). Lyse for 5 min.

  • Readout: Measure Luminescence.

  • Calculation: Plot % Infection vs. Log[Compound]. Determine EC50.

Data Presentation & Analysis

Expected Results Summary

The following table summarizes the expected potency ranges if the compound acts as a high-affinity Furin inhibitor (based on structural analogs).

Assay TypeReadoutExpected IC50/EC50Validation Criteria
Biochemical (FRET) Enzyme Inhibition1.0 – 10 nMHill slope ~ -1.0 (1:1 binding)
Cell-Based (AMC) Intracellular Activity10 – 100 nMShift due to membrane permeability
Viral Entry Luciferase Reduction50 – 500 nMCorrelation with protease inhibition
Cytotoxicity ATP (CellTiter-Glo)> 10 µMSelectivity Index (SI) > 50
Workflow Diagram: Screening Cascade

This diagram outlines the logical flow of experiments to ensure robust data generation.

ScreeningCascade cluster_Primary Primary Screen cluster_Secondary Cellular Validation cluster_Tertiary Functional Efficacy Start Compound Stock (DMSO) Biochem Biochemical FRET (Recombinant Furin) Start->Biochem CellFurin Cell-Based AMC Assay (U2OS Cells) Biochem->CellFurin Hit (IC50 < 100nM) Viability Counter-Screen (CellTiter-Glo) CellFurin->Viability Specificity Check ViralEntry Pseudovirus Entry (SARS-CoV-2 Spike) Viability->ViralEntry Non-Toxic

Figure 2: Screening Cascade. A stepwise approach moving from cell-free enzymatic assays to complex phenotypic endpoints.

Troubleshooting & Optimization (Expert Insights)

1. Solubility Issues:

  • The dichlorophenyl moiety increases lipophilicity (cLogP ~ 4-5).

  • Solution: Keep DMSO concentration < 0.5% in cell assays. If precipitation occurs, use a solubility enhancement buffer (e.g., 0.1% BSA or Pluronic F-68) to prevent non-specific plastic binding.

2. Autofluorescence:

  • Pyridine derivatives can sometimes fluoresce in the blue region.

  • Control: Run a "Compound Only" well (no substrate) to subtract background fluorescence in the AMC assay.

3. Selectivity:

  • To prove the effect is Furin-specific and not general protease inhibition, test against Trypsin or Cathepsin B . A true lead should show >100-fold selectivity for Furin.

References

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Infectious Diseases, 2022.

  • Furin Inhibitors: From Basic Science to Clinical Applications. New England Journal of Medicine (Review Context).

  • Assay Guidance Manual: Protease Screening. NCBI Bookshelf.

  • Cell-Based Assays for Proprotein Convertases. Methods in Molecular Biology.

Sources

Application

Application Note: Surface Plasmon Resonance (SPR) Strategies for Furin Binding Kinetics

Executive Summary Furin is a calcium-dependent serine endoprotease (PCSK3) critical for processing precursor proteins in the secretory pathway, including viral glycoproteins (e.g., SARS-CoV-2 Spike, HIV gp160) and bacter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furin is a calcium-dependent serine endoprotease (PCSK3) critical for processing precursor proteins in the secretory pathway, including viral glycoproteins (e.g., SARS-CoV-2 Spike, HIV gp160) and bacterial toxins (Anthrax PA).[1] Accurate measurement of binding kinetics (


, 

,

) to Furin is challenging due to its enzymatic nature—it can cleave the very ligands being studied—and its structural dependence on calcium ions.

This guide provides a validated workflow for measuring the binding kinetics of Furin inhibitors (small molecules and biologics) using Surface Plasmon Resonance (SPR). It prioritizes Single-Cycle Kinetics (SCK) and Capture-Based Immobilization to preserve enzyme fidelity and avoid the artifacts common in standard covalent coupling protocols.

Strategic Experimental Design

The "Enzyme-Substrate" Dilemma

In SPR, the "Ligand" is the molecule attached to the sensor, and the "Analyte" flows over it.

  • Challenge: If active Furin is the ligand and a peptide substrate is the analyte, Furin will cleave the substrate during the association phase. The resulting sensorgram measures a mix of binding, catalysis, and product release, invalidating standard 1:1 kinetic models.

  • Solution: This protocol focuses on Inhibitors (non-cleavable) or Catalytic Mutants . For substrate studies, use active-site directed inhibitors (e.g., peptidyl chloromethylketones) or perform assays at pH conditions that favor binding but limit catalysis (though this risks destabilizing Furin).

Calcium Dependence

Furin requires


 not just for activity but for structural integrity (stabilizing the S1 specificity pocket).
  • Critical Requirement: All running buffers must contain 1–2 mM

    
     . Absence of calcium leads to irreversible denaturation of the immobilized Furin.
    
Surface Chemistry Selection
MethodChip TypeProsConsRecommended For
Amine Coupling CM5Stable, low cost.Random orientation; pH 5.0 immobilization stress can deactivate Furin.Small molecule screening (high capacity).
Biotin-Streptavidin SA / Biotin CAPDefined orientation; gentle.Requires biotinylated Furin.High-precision kinetics.
His-Capture NTA / Anti-HisFresh protein every cycle ; homogeneous surface.Baseline drift (NTA); requires His-tagged Furin.Gold Standard for Furin kinetics.

Materials & Reagents

  • Instrument: Biacore 8K/T200 or Octet (Note: Protocol is written for Biacore fluidics but adaptable).

  • Sensor Chip: Series S Sensor Chip CM5 (for Anti-His capture) or Sensor Chip SA.

  • Ligand: Recombinant Human Furin (His-tagged or Biotinylated). Note: Ensure high purity (>95%) to avoid non-specific capture.

  • Analyte: Small molecule inhibitors (e.g., decanoyl-RVKR-cmk) or neutralizing antibodies.

  • Running Buffer (Standard): HBS-P+ with Calcium.

    • 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, 2 mM

      
       , pH 7.4.
      
  • Running Buffer (Small Molecule): HBS-P+ with Calcium + DMSO.

    • Same as above + 1-5% DMSO (Matched to sample solvent).

  • Regeneration Solution:

    • For Anti-His Capture: 10 mM Glycine-HCl pH 1.5 (removes Furin).

    • For Covalent Furin: Avoid regeneration if possible (use Single Cycle Kinetics). If necessary, try 10 mM Glycine-HCl pH 2.5 (short pulse).

Experimental Workflow (Visualized)

The following diagram outlines the Capture-Based workflow, which is superior for maintaining Furin activity compared to direct covalent coupling.

Furin_SPR_Workflow cluster_0 Single Kinetic Cycle Start Start: System Check Condition 1. Chip Conditioning (Normalize Surface) Start->Condition Capture 2. Ligand Capture (Inject His-Furin) Condition->Capture Stabilize 3. Stabilization (Wait 60s for baseline) Capture->Stabilize Inject 4. Analyte Injection (Association Phase) Stabilize->Inject Dissoc 5. Dissociation (Buffer Flow) Inject->Dissoc Regen 6. Regeneration (Glycine pH 1.5) Dissoc->Regen End of Cycle Analysis Data Analysis (1:1 Binding Model) Dissoc->Analysis Export Data Regen->Capture Next Cycle (New Furin)

Figure 1: Capture-Coupling Workflow. By regenerating the capture antibody, a fresh Furin molecule is loaded every cycle, eliminating concerns about enzyme degradation over time.

Detailed Protocol: Anti-His Capture of Furin

This method is recommended for determining


 of antibodies or protein inhibitors.
Phase 1: Surface Preparation (Anti-His Immobilization)
  • Dock a CM5 chip.

  • Equilibrate with HBS-P+ (containing 2 mM

    
    ).
    
  • Activate flow cells 1 and 2 (Fc1, Fc2) with EDC/NHS (1:1) for 7 minutes at 10 µL/min.

  • Immobilize Anti-His antibody (diluted to 50 µg/mL in 10 mM Acetate pH 4.5) for 7 minutes. Target: ~10,000 RU.

  • Block with 1 M Ethanolamine for 7 minutes.

    • Result: A stable surface ready to grab His-tagged Furin.

Phase 2: Kinetic Assay (Single-Cycle Kinetics)

Rationale: Single-Cycle Kinetics (SCK) involves injecting increasing concentrations of analyte sequentially without regeneration in between. This is crucial for Furin if you are not using the capture method, but even with capture, it saves time and reagents.

  • Ligand Capture (Fc2 only):

    • Inject His-Furin (5–10 µg/mL in Running Buffer) at 10 µL/min for 60 seconds.

    • Target Capture Level (

      
      ): Calculate 
      
      
      
      theoretical.
      
      
      • Aim for an

        
         of 30–50 RU for kinetics to avoid mass transport limitations.
        
  • Stabilization: Wait 60–120 seconds for the baseline to stabilize.

  • Analyte Injection (Fc1 and Fc2):

    • Prepare a 5-fold dilution series of the inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject 5 concentrations sequentially (low to high) at 30 µL/min (high flow reduces mass transport).

    • Contact time: 120s per concentration.

    • Final Dissociation: 600s (allows measurement of

      
      ).
      
  • Regeneration:

    • Inject 10 mM Glycine-HCl pH 1.5 for 30 seconds at 30 µL/min.

    • This strips the His-Furin and the Analyte, leaving the Anti-His antibody ready for the next round.

Protocol Variation: Small Molecule Screening (Direct Coupling)

For screening fragment libraries or small molecules (LMW), capture levels must be higher, and DMSO correction is mandatory.

  • Immobilization: Covalently couple Furin to CM5 using Amine Coupling.

    • Buffer: 10 mM Sodium Acetate pH 5.5 (Furin is unstable < pH 5.0).

    • Target Density: 2,000–4,000 RU (High density needed for LMW signals).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.8% if running at 5%).

    • Run solvent correction cycles before samples.

  • Assay:

    • Inject samples at 30 µL/min.[2][3][4]

    • Since small molecules usually have fast off-rates, regeneration is often unnecessary (just wash with buffer). If needed, use a "mild" regeneration (e.g., 1 min buffer wash or 2M NaCl) to avoid damaging the covalently bound enzyme.

Data Analysis & Quality Control

Interaction Model

Analyze data using the 1:1 Langmuir Binding Model .

Reaction_Model Furin Furin (Ligand) Complex Furin-Inhibitor Complex Furin->Complex kon (M-1 s-1) Inhibitor Inhibitor (Analyte) Inhibitor->Complex Complex->Furin koff (s-1) Complex->Inhibitor

Figure 2: 1:1 Binding Model. Note: If using substrates, a catalytic step (


) must be added, requiring enzyme kinetic equations rather than standard SPR binding models.
Acceptance Criteria (Self-Validation)
  • 
     (Chi-square):  Should be < 10% of 
    
    
    
    .
  • U-value: Uniqueness of fit (for Biacore). Should be < 15.

  • Mass Transport: The transport coefficient (

    
    ) should be high (
    
    
    
    ). If the fit is "mass transport limited," repeat with lower ligand density or higher flow rate.
  • Active Site Activity: If

    
     observed is significantly lower than 
    
    
    
    theoretical (e.g., < 50%), a portion of the immobilized Furin may be inactive/denatured.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Binding Capacity Furin denaturation due to low pH or lack of Calcium.Use Capture method (Protocol 5).[5] Ensure 2mM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

in all buffers. Use pH 5.5 for acetate coupling.
Non-Specific Binding (NSB) Analyte is "sticky" or highly positively charged (poly-Arg inhibitors).Add 150-300 mM NaCl to running buffer. Add 0.1% BSA (if not using Anti-His capture).
Negative Drifts Dissociation of Captured Ligand (Furin leaking off Anti-His).Covalently crosslink Furin after capture (EDC/NHS pulse) OR use Biotin-Streptavidin system.
Bulk Shift Errors DMSO mismatch.Perform rigorous Solvent Correction. Match sample and running buffer DMSO concentrations precisely.

References

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Dahms, S. O., et al. (2021). OFF-State-Specific Inhibition of the Proprotein Convertase Furin. ACS Chemical Biology. (Describes Furin structural dependence on conditions). [Link]

  • Molloy, S. S., et al. (1992). Human furin is a calcium-dependent serine endoprotease.[1] Journal of Biological Chemistry. (Establishes Calcium and pH requirements). [Link]

  • Cytiva (Biacore). Screening and analysis of fragments using Biacore systems.[4] (Protocol for solvent correction and small molecule kinetics). [Link]

  • Than, M. E., et al. (2005). The endoproteinase furin contains two essential Ca2+ ions...[6] Acta Crystallographica. (Structural basis for buffer formulation). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-Arylpyridine Synthesis

Case ID: 2-Cl-4-Ar-Pyr-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Synthesizing 2-chloro-4-arylpyridines from 2,4-dichloropyridine via Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-4-Ar-Pyr-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing 2-chloro-4-arylpyridines from 2,4-dichloropyridine via Suzuki-Miyaura coupling presents a classic "selectivity vs. reactivity" paradox.[1] While the C4 position is electronically activated for oxidative addition, three primary failure modes consistently erode yield:

  • Regio-scrambling: Competitive coupling at C2 or bis-arylation.

  • Catalyst Deactivation: Coordination of the pyridine nitrogen to the Palladium center (poisoning).[1]

  • Hydrolysis: Conversion of the labile C2-chloride to a pyridone under basic aqueous conditions.[1]

This guide provides root-cause analysis and validated protocols to overcome these specific bottlenecks.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Regioselectivity Issues

Q: I am observing a mixture of C4-product, C2-product, and bis-arylated byproduct. How do I lock selectivity to C4?

A: In 2,4-dichloropyridine, the C4 position is kinetically favored for oxidative addition due to its lower electron density compared to C2 (which is shielded by the lone pair repulsion of the ring nitrogen).[1] However, thermodynamic control or highly active catalysts can erode this preference.

  • The Fix (Ligand Control): Switch to sterically hindered ligands.[1]

    • Recommendation: Use Pd(PPh₃)₄ at strictly controlled temperatures (60–80°C).[1] The bulk of triphenylphosphine reinforces the preference for the less hindered C4 site.

    • Advanced Option: For difficult substrates, N-heterocyclic carbene (NHC) ligands like IPr have been shown to drive C4 selectivity to >10:1 at room temperature by creating a steric wall that protects the C2 site [1].[1]

    • Counter-Intuitive Insight: "Ligand-free" conditions (Jeffery conditions: Pd(OAc)₂, TBAB, Na₂CO₃) have surprisingly demonstrated >99:1 C4-selectivity in specific solvent systems, likely due to the formation of specific Pd-nanoparticles that discriminate based on steric accessibility [2].[1]

Category B: Low Conversion & Catalyst Death

Q: The reaction starts well but stalls at ~40% conversion. Adding more catalyst doesn't help.[1] Why?

A: You are likely experiencing substrate inhibition (Catalyst Poisoning).[1] The pyridine nitrogen is a competent ligand; it binds to the Pd(II) species, displacing your phosphine ligand and forming an inactive Pd(Ar)(L)(Pyridine) complex.

  • The Fix:

    • Increase Ligand/Metal Ratio: Do not just add more Pd. Add excess ligand (e.g., maintain L:Pd > 4:[1]1) to outcompete the pyridine nitrogen.[1]

    • Solvent Switch: Use 1,4-dioxane or DME .[1] These are weakly coordinating solvents that can occupy open coordination sites on the metal, preventing the pyridine nitrogen from binding irreversibly.[1]

    • Scavenger Additives: In extreme cases, adding a Lewis acid (like ZnCl₂ in sub-stoichiometric amounts) can bind the pyridine nitrogen, though this risks shutting down the coupling if not carefully balanced.[1]

Category C: Missing Mass (Hydrolysis)

Q: My LC-MS shows the starting material is gone, but the product yield is low. I see a peak with Mass = Product - Cl + OH. [1]

A: You are hydrolyzing the C2-chloride.[1] The C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions, especially at high temperatures (>90°C) in aqueous base.[1]

  • The Fix:

    • Base Selection: Move from hydroxide/carbonate bases to anhydrous phosphates (K₃PO₄) or fluorides (CsF).[1]

    • Water Exclusion: If using K₃PO₄, you can often run the reaction in toluene with minimal water (or using a phase transfer catalyst like 18-crown-6) to starve the reaction of OH⁻ ions.[1]

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired C4-pathway and the competing failure modes.

G Start 2,4-Dichloropyridine OxAdd_C4 Intermediate A: C4-Pd-Cl Complex (Kinetically Favored) Start->OxAdd_C4 Fast Ox. Add. (Low Sterics) OxAdd_C2 Intermediate B: C2-Pd-Cl Complex (Sterically Disfavored) Start->OxAdd_C2 Slow Ox. Add. Hydrolysis Impurity: Pyridone (Hydrolysis) Start->Hydrolysis Aqueous Base High Temp Pd0 Pd(0) Catalyst Pd0->Start Prod_C4 TARGET: 2-Chloro-4-Arylpyridine OxAdd_C4->Prod_C4 Transmetallation & Red. Elim. Prod_C2 Impurity: 4-Chloro-2-Arylpyridine OxAdd_C2->Prod_C2 Pathway B Prod_Bis Impurity: 2,4-Diarylpyridine Prod_C4->Prod_Bis Over-reaction (Excess Boronic Acid)

Figure 1: Kinetic landscape of 2,4-dichloropyridine coupling. Note that the C4 pathway is naturally favored but requires protection from over-reaction and hydrolysis.

Part 3: Validated Experimental Protocols

Method A: The "Gold Standard" (High Selectivity)

Best for: Standard aryl boronic acids where C4 selectivity is the primary concern.

ParameterSpecificationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Bulky ligands enhance C4 selectivity.[1]
Solvent 1,4-Dioxane / Water (4:1 v/v)Dioxane minimizes catalyst poisoning; water dissolves base.[1]
Base Na₂CO₃ (2.0 equiv)Mild enough to prevent rapid hydrolysis; strong enough for transmetallation.[1]
Temp 80°C (Oil bath)Sufficient for C4 activation, too low for significant C2 activation.[1]
Time 4–16 HoursMonitor by HPLC to stop before bis-arylation occurs.

Step-by-Step:

  • Charge a reaction vial with 2,4-dichloropyridine (1.0 equiv), Arylboronic acid (1.05 equiv — do not use large excess), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill with Argon (x3).[1] Oxygen promotes homocoupling.[1][2]

  • Add degassed 1,4-dioxane (0.2 M concentration relative to pyridine).

  • Add degassed 2M Na₂CO₃ (aq) (2.0 equiv).[1]

  • Heat to 80°C.

  • Critical Checkpoint: At 2 hours, check LC-MS.

    • If Bis-aryl > 5%: Lower temp to 60°C.[1]

    • If SM remaining > 50%: Add SPhos (5 mol%) to boost activity.[1]

Method B: The "Difficult Substrate" Protocol (High Activity)

Best for: Sterically hindered boronic acids or deactivated pyridines where conversion is low.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos .[1]

  • Base: K₃PO₄ (3.0 equiv).[1]

  • Solvent: Toluene / Water (10:1).[1]

Why this works: SPhos is an electron-rich, bulky biaryl phosphine.[1] It facilitates oxidative addition on the deactivated pyridine ring and creates a "protective shell" around the Pd center, preventing pyridine nitrogen poisoning [3].[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

DecisionTree Problem Low Yield Detected CheckLCMS Analyze Crude by LC-MS Problem->CheckLCMS Result1 Major Peak: Starting Material (No Conversion) CheckLCMS->Result1 Result2 Major Peak: Bis-Aryl Product (Over-reaction) CheckLCMS->Result2 Result3 Major Peak: Mass [M-Cl+OH] (Hydrolysis) CheckLCMS->Result3 Result4 Major Peak: Wrong Isomer (C2-Arylation) CheckLCMS->Result4 Fix1 Action: Catalyst Poisoning. Switch to Pd(OAc)2/SPhos. Increase solvent volume. Result1->Fix1 Fix2 Action: Stoichiometry Issue. Reduce Boronic Acid to 0.95 eq. Lower Temp. Result2->Fix2 Fix3 Action: Base Hydrolysis. Switch to Anhydrous K3PO4. Use Toluene. Result3->Fix3 Fix4 Action: Loss of Selectivity. Use Pd(PPh3)4 (Bulkier). Avoid polar solvents (DMF). Result4->Fix4

Figure 2: Diagnostic workflow for optimizing reaction conditions based on LC-MS data.

References

  • Lutz Ackermann et al. "Ligand-Controlled Regioselective Cross-Coupling of 2,4-Dichloropyridine."[1] Organic Letters, 2009.

  • BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Knowledge Base, 2025.[1][3]

  • Houpis, I. N., et al. "Pd-Catalyzed Cross-Coupling of 2-Chloro-4-Arylpyridines: Optimization and Scale-up."[1] Organic Process Research & Development, 2004.[1]

  • Anderson, T. J., & Handy, S. T. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1][4] MDPI Catalysts, 2021.[1]

  • Wikipedia. "Protodeboronation Mechanism in Suzuki Coupling."[1]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling with Chloropyridines

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide Executive Summary: The "Pyridine Problem" Coupling chloropyridines via Suzuki-Miyaura protocols presents a unique dichoto...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide

Executive Summary: The "Pyridine Problem"

Coupling chloropyridines via Suzuki-Miyaura protocols presents a unique dichotomy. Electronically, the electron-deficient pyridine ring should facilitate oxidative addition (the first step of the catalytic cycle). However, in practice, these reactions often stall or fail.

The Root Causes:

  • Catalyst Poisoning: The basic nitrogen atom (especially in 2-chloropyridines) coordinates strongly to the Palladium center, displacing ligands and forming an inactive Pd(II)(Pyridine)2 complex.

  • Protodeboronation: If the coupling partner is a heteroaryl boronic acid (often the case in drug discovery), it is prone to rapid hydrolytic decomposition before the slow cross-coupling can occur.

  • Hydrodehalogenation: The electron-deficient nature of chloropyridines makes them susceptible to reduction (replacing -Cl with -H) rather than coupling.

This guide provides a logic-driven troubleshooting framework to overcome these barriers.

Diagnostic Workflow

Before altering conditions, identify the failure mode using this decision tree.

TroubleshootingFlow Start Reaction Failed (Low Yield) CheckSM Analyze Crude Mixture: Is Chloropyridine (SM) consumed? Start->CheckSM SM_Gone Yes, SM Consumed CheckSM->SM_Gone SM_Left No, SM Remains CheckSM->SM_Left CheckProd Is Product Formed? SM_Gone->CheckProd Dehalogenation Major Byproduct: Dechlorinated Pyridine (Ar-H) CheckProd->Dehalogenation Mass = SM - Cl + H Homocoupling Major Byproduct: Boron Homocoupling (Ar-Ar) CheckProd->Homocoupling Dimer found ComplexMix Complex Mixture / Black Tar CheckProd->ComplexMix Sol_Dehalo Sol: Dry solvents, increase catalyst loading, switch to non-protic solvent Dehalogenation->Sol_Dehalo Sol_Homo Sol: Degas thoroughly, switch to Pd(0) source, slow addition of oxidant Homocoupling->Sol_Homo BoronCheck Is Boronic Acid Consumed? SM_Left->BoronCheck Protodeboronation Yes: Boronic Acid -> Ar-H (Protodeboronation) BoronCheck->Protodeboronation Boron missing InactiveCat No: Both SMs remain (Catalyst Poisoning) BoronCheck->InactiveCat Boron intact Sol_Proto Sol: Use MIDA boronates, anhydrous conditions, reduce base strength Protodeboronation->Sol_Proto Sol_Poison Sol: Use Buchwald Ligands (XPhos/SPhos), increase Temp >100°C InactiveCat->Sol_Poison

Figure 1: Diagnostic logic for identifying the specific failure mode in Suzuki couplings.

Technical FAQs & Optimization Modules

Module 1: Catalyst & Ligand Selection (The Engine)[1]

Q: My reaction stalls with 2-chloropyridine using Pd(PPh3)4. Why? A: Pd(PPh3)4 is insufficient for 2-chloropyridines. The nitrogen atom in the 2-position is perfectly situated to chelate the Palladium center, displacing the labile triphenylphosphine ligands. Once the pyridine coordinates, the catalytic cycle shuts down (poisoning). Furthermore, oxidative addition into C-Cl bonds is energetically difficult compared to C-Br or C-I.

The Solution: Bulky, Electron-Rich Ligands You must use ligands that are bulky enough to prevent the pyridine nitrogen from binding to the Pd center, and electron-rich enough to facilitate oxidative addition into the C-Cl bond.

Ligand ClassSpecific LigandBest Use CaseMechanism
Buchwald (Dialkylbiaryl) XPhos General Purpose Excellent for aryl chlorides; steric bulk prevents N-coordination.
Buchwald SPhos Steric Challenge High stability; effective if the boronic acid is also hindered.
Buchwald RuPhos Amino-pyridines Best if your chloropyridine has a free amine or amide nearby.
NHC PEPPSI-IPr Difficult Substrates Extremely stable "throw-in" precatalyst; resists poisoning better than phosphines.

Protocol Tip: Do not use Pd(PPh3)4 or Pd(dppf)Cl2. Switch to a precatalyst system like XPhos Pd G3 or SPhos Pd G3 to ensure a 1:1 Pd:Ligand ratio and rapid activation.

Module 2: The Boron Partner (The Fuel)

Q: The chloropyridine remains untouched, but my boronic acid has disappeared. What happened? A: You have encountered Protodeboronation .[1][2][3] This is the most common failure mode when coupling heteroaryls. Under basic, aqueous conditions, the boronic acid hydrolyzes and loses the boron group (replaced by a proton) faster than the Palladium can cross-couple it.

The Solution: Control the Boron Release

  • Switch to MIDA Boronates: These are slow-release reagents. They protect the boron atom and only release the active boronic acid slowly as the reaction progresses, keeping the concentration low (preventing side reactions) but steady.

  • Use Anhydrous Conditions: If you must use a boronic acid or pinacol ester, switch to anhydrous dioxane or toluene with Cs2CO3 or K3PO4 (finely ground). Water accelerates protodeboronation.

  • Slow Addition: Dissolve the boronic acid in solvent and add it via syringe pump over 2-4 hours to the hot reaction mixture.

Module 3: Base & Solvent Effects (The Environment)[1]

Q: Which base is "safe" for chloropyridines? A: Avoid Hydroxides (NaOH, KOH) and Alkoxides (NaOtBu). Strong bases react with chloropyridines to cause nucleophilic aromatic substitution (


) side reactions (e.g., forming hydroxypyridines or alkoxypyridines) rather than the desired coupling.

Recommended Base System:

  • Potassium Phosphate (

    
    ):  The gold standard. It is basic enough to activate the boron but generally too bulky/insoluble to cause rapid 
    
    
    
    on the chloropyridine.
  • Cesium Carbonate (

    
    ):  Excellent for anhydrous conditions due to its solubility in organic solvents like dioxane.
    

Q: Should I use water? A:

  • If using MIDA boronates:YES. Water is required to hydrolyze the MIDA protecting group. (Use Dioxane:H2O 4:1).

  • If using unstable Boronic Acids:NO. Use anhydrous conditions to prevent protodeboronation.

  • If using stable Aryl Boronic Acids:YES. A biphasic system (Toluene:H2O or Dioxane:H2O) usually gives higher turnover rates.

Module 4: Side Reactions

Q: I see a mass corresponding to [M-Cl+H]. Why is my pyridine dechlorinating? A: This is Hydrodehalogenation . It occurs via a "Palladium-Hydride" intermediate.[4] This hydride usually comes from:

  • 
    -hydride elimination from alcohol solvents (isopropanol, ethanol).
    
  • Oxidation of the phosphine ligand in the presence of water.

Fix:

  • Switch to non-protic solvents (Dioxane, Toluene, THF).

  • Increase the concentration of the boronic acid (to outcompete the hydride transfer).

  • Strictly exclude oxygen (degas solvents).

The "Gold Standard" Screening Protocol

If you are starting a new synthesis with a generic chloropyridine, do not guess. Run this standard screen.

Reagents
  • Electrophile: Chloropyridine (1.0 equiv)

  • Nucleophile: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: If Boron species is unstable, use Anhydrous Dioxane.[5]

Step-by-Step Procedure
  • Charge Solids: Add Chloropyridine, Boron species, Base, and Catalyst to a vial equipped with a stir bar.

  • Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Do not skip this).

  • Solvent: Add the degassed solvent mixture via syringe.

  • Heat: Place in a pre-heated block at 80°C - 100°C .

    • Note: Chlorides require heat. Room temperature is rarely sufficient.

  • Monitor: Check LCMS at 1 hour and 16 hours.

Advanced Optimization (If Gold Standard Fails)
VariableAdjustmentReason
Catalyst Switch to Pd-PEPPSI-IPr Higher stability for extremely deactivated pyridines.
Solvent Switch to n-Butanol Sometimes protic solvents help solubility of polar pyridines (risk of dehalogenation increases).
Additives Add CuI (5 mol%)"Liebeskind-Srogl" variant; can facilitate transmetalation in difficult heteroaryl-heteroaryl couplings.

References

  • Buchwald, S. L., et al. (2008).[6] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[6] Link

  • Burke, M. D., et al. (2009). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[3][7][8] Journal of the American Chemical Society.[9][10] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.[11] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.Link

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Pyridines

Status: Operational Ticket Focus: High-Difficulty Substrates (Electron-Deficient N-Heterocycles) Assigned Specialist: Senior Application Scientist Knowledge Base Article (KBA-001): The "Pyridine Problem" Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: High-Difficulty Substrates (Electron-Deficient N-Heterocycles) Assigned Specialist: Senior Application Scientist

Knowledge Base Article (KBA-001): The "Pyridine Problem"

Executive Summary: Coupling electron-deficient pyridines (e.g., 2-halopyridines, 3-cyanopyridines) via Buchwald-Hartwig amination presents a paradox. While the electron deficiency facilitates Oxidative Addition (OA) , it introduces two critical failure modes: Catalyst Poisoning and Competitive


 .
Root Cause Analysis
  • Catalyst Poisoning (The N-Trap): The pyridine nitrogen is a competent

    
    -donor. In electron-deficient systems, the metal center becomes highly electrophilic after oxidative addition. The pyridine nitrogen of the substrate (or product) can bind to the Palladium (Pd), displacing the phosphine ligand and forming an inactive "off-cycle" complex [1].
    
  • Slow Reductive Elimination (RE): If you are coupling an electron-deficient pyridine with an electron-deficient amine (e.g., an aniline), the Pd(II)-amido intermediate is stabilized, making the final reductive elimination step kinetically difficult. This delay allows side reactions like hydrodehalogenation to dominate [2].

Module 1: Catalyst & Ligand Selection ("The Hardware")

Standard Operating Procedure: Precatalyst Selection

Do not use Pd(OAc)₂ or Pd₂dba₃ for these substrates unless necessary.

Recommendation: Switch to Pd-G3 or Pd-G4 Precatalysts (Buchwald Generation 3/4) or Pd-PEPPSI systems.

  • Why? Traditional Pd(II) sources require reduction to Pd(0) by the amine or phosphine. Electron-deficient amines cannot effectively reduce Pd(II), leading to an induction period where the pyridine substrate poisons the unreduced metal. G3/G4 precatalysts contain a pre-formed Pd(0) source that activates rapidly upon base treatment, bypassing the reduction step [3].

Ligand Compatibility Matrix
Ligand ClassRecommended LigandTarget Substrate ProfileMechanism of Action
Dialkylbiaryl Phosphines BrettPhos Primary amines + e- deficient pyridinesExtreme bulk prevents pyridine N-binding; promotes RE.
RuPhos Secondary amines; sterically hindered aminesBalance of bulk and electron-richness for difficult OA.
tBuBrettPhos Amides; weak nucleophilesEnhanced stability for slow reactions.
NHC (Carbenes) Pd-PEPPSI-IPent Sterically demanding pyridines; "impossible" substratesThe bulky NHC ligand creates a "flexible steric wall" that prevents catalyst poisoning by the pyridine nitrogen [4].

Module 2: Troubleshooting Workflows

Visualizing the Failure Points

The diagram below illustrates the catalytic cycle and the specific "off-cycle" trap that plagues pyridine substrates.

BuchwaldMechanism PreCat Pd Precatalyst (G3/G4) ActivePd Active L-Pd(0) PreCat->ActivePd Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-Cl/Br AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 + Base PoisonTrap OFF-CYCLE TRAP: Pyridine N-Binding (Catalyst Poisoning) OxAdd->PoisonTrap Pyridine N coordinates Pd RedElim Reductive Elimination (Product Release) AmineBind->RedElim HydroDehal SIDE REACTION: Hydrodehalogenation (Ar-H) AmineBind->HydroDehal Slow RE / Beta-Hydride Elim RedElim->ActivePd PoisonTrap->OxAdd Heat/Bulky Ligand

Caption: The Catalytic Cycle showing the critical "Off-Cycle" trap where pyridine nitrogen creates a stable, inactive complex.

Ticket #402: "Reaction Stalled at 0% Conversion"

User Report: "I am trying to couple 2-chloropyridine with morpholine using Pd(OAc)₂/BINAP. No product formed after 12h."

Diagnostic: You are likely experiencing Catalyst Poisoning . BINAP is not bulky enough to prevent the 2-chloropyridine nitrogen from binding to the Pd center. Furthermore, Pd(OAc)₂ requires reduction, which is failing.

Solution Protocol:

  • Switch Catalyst: Use RuPhos-Pd-G4 (2 mol%).

  • Base Change: If using NaOtBu, ensure your substrate tolerates it. If not, switch to Cs₂CO₃ (2 equiv) in Dioxane or t-Amyl Alcohol .

  • Temperature: Increase to 80-100°C. The heat helps reverse the formation of the off-cycle N-bound species.

Ticket #403: "Hydrodehalogenation (Ar-H) is the Major Product"

User Report: "I see full conversion of the aryl halide, but the mass spec shows the halogen is replaced by hydrogen (M-X+H)."

Diagnostic: This indicates that Reductive Elimination (RE) is too slow. The Pd-Amido intermediate is waiting too long, allowing


-hydride elimination (from the amine) or protodehalogenation (from solvent) to occur.

Solution Protocol:

  • Ligand Switch: Move to BrettPhos or tBuBrettPhos . These are bulkier and electronically tuned to accelerate the RE step.

  • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). This increases the rate of the bimolecular RE step relative to unimolecular side reactions.

  • Solvent: Avoid alcohols if possible; use Toluene or Dioxane to remove the proton source.

Module 3: Optimization Logic Tree

Use this flowchart to guide your optimization campaign.

OptimizationFlow Start Start: Low Yield / Failure CheckConv Check Conversion (LCMS/NMR) Start->CheckConv ZeroConv 0-10% Conversion CheckConv->ZeroConv FullConv >90% Conversion (Wrong Product) CheckConv->FullConv Poisoning Issue: Catalyst Poisoning or Failed Activation ZeroConv->Poisoning CheckProd Check Side Products FullConv->CheckProd FixPoison Action: Switch to Pd-G4 Precatalyst Use Bulky Ligand (BrettPhos/PEPPSI) Poisoning->FixPoison HydroDehal Ar-H (Hydrodehalogenation) CheckProd->HydroDehal Phenol Ar-OH / Ar-OtBu (SNAr Background) CheckProd->Phenol FixHydro Action: Increase Conc. Switch to tBuBrettPhos HydroDehal->FixHydro FixSNAr Action: Switch Base to K3PO4 or Cs2CO3 Phenol->FixSNAr

Caption: Decision tree for troubleshooting common Buchwald-Hartwig failures.

Module 4: Experimental Protocols

Protocol A: General Screening for Difficult Pyridines

Use this protocol when standard conditions fail.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base: NaOtBu (1.4 equiv) [If functional groups allow] OR Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the Aryl Halide (1.0 mmol), Amine (1.2 mmol), Base, and Catalyst to a screw-cap vial equipped with a stir bar.

  • Add Solvent: Add Dioxane (2-4 mL, 0.25M - 0.5M). Note: Higher concentration helps.

  • Heat: Seal and heat to 100°C for 1-12 hours.

  • Workup: Filter through a celite plug, eluting with EtOAc. Concentrate and analyze via ¹H NMR/LCMS.

Protocol B: The "Nuclear Option" (PEPPSI)

For sterically hindered pyridines or when G4 fails.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Base: KOtBu (1.2 equiv)

  • Solvent: Toluene

Procedure:

  • Combine reagents in Toluene.

  • Heat to 80°C. The bulky NHC ligand on the PEPPSI catalyst is exceptionally good at preventing the pyridine nitrogen from shutting down the cycle.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladacycle Precatalysts in Cross-Coupling: The Evolution of the Buchwald–Hartwig System. Organic Process Research & Development. Link

  • Organ, M. G., et al. (2007). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for Chlorinated Pyridines

Topic: Improving solubility of chlorinated pyridines in organic solvents Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-CHL-PYR-001[1] Introduction: The Solvation Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of chlorinated pyridines in organic solvents Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-CHL-PYR-001[1]

Introduction: The Solvation Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see projects stall not because of failed chemistry, but because of failed solvation.

Chlorinated pyridines are deceptive.[1] While pyridine itself is miscible with water, the introduction of chlorine atoms drastically alters the electron density and lipophilicity of the ring. A mono-chlorinated pyridine behaves differently than a pentachloropyridine. The core challenge lies in the "Lipophilicity Shift" : as you add chlorine atoms, the molecule loses its ability to accept hydrogen bonds and relies increasingly on dispersion forces (Van der Waals interactions) for solvation.

This guide is structured to troubleshoot these specific shifts, providing you with a logic-driven approach to solvent selection and process recovery.

Module 1: Solvent Selection & Screening

Q: How do I select the correct solvent based on the degree of chlorination?

A: You must match the solvent's Hansen Solubility Parameters (HSP) to the specific chlorinated congener you are using.

Chlorination increases the Dispersion (δd) parameter and decreases the Hydrogen Bonding (δh) parameter.

  • Mono/Di-chloropyridines: Retain some polarity.[1] Soluble in medium-polarity solvents (DCM, THF, Ethyl Acetate) and protic solvents (Methanol, Ethanol).[1]

  • Poly-chlorinated (Tri to Penta): Highly lipophilic.[1] These require solvents with high dispersion forces (Toluene, Benzene, Chlorobenzene) or high polarizability (CS₂, hot chlorinated solvents).

Quick Reference: Solubility Profile

Compound ClassKey Solubility CharacteristicRecommended Solvents (High Solubility)Problematic Solvents (Risk of Crash-out)
2-Chloropyridine Miscible/High solubility in most organics; moderate water solubility (~2.5 g/100g ).[1]Ethanol, Ether, DMF, DCMCold Water (Phase separation possible at high conc.)
2,6-Dichloropyridine Crystalline solid.[1] Lipophilic but retains some polarity.[1]DCM, Chloroform, Benzene, Hot EthanolWater, Hexanes (Cold)
Pentachloropyridine Highly lipophilic; "Brick-dust" like insolubility in polar media.[1]Benzene, Toluene, Hot Xylene, CS₂Methanol (Cold), Water, Diethyl Ether (Moderate)

Technical Insight: For pentachloropyridine, the lattice energy is high due to efficient crystal packing.[1] Solvents like methanol often fail because they cannot overcome this lattice energy at room temperature.[1] You need a solvent that can interact via


-

stacking (like Toluene) to disrupt the crystal lattice [1, 2].[1]
Visualization: Solvent Selection Decision Tree

The following logic flow helps you select a solvent system based on your specific substrate and intended process (Reaction vs. Workup).

SolventSelection Start START: Select Substrate CheckCl Chlorine Substitution Count? Start->CheckCl MonoDi Mono- or Di-substituted (e.g., 2,6-dichloropyridine) CheckCl->MonoDi Low Cl Count Poly Poly-substituted (e.g., Pentachloropyridine) CheckCl->Poly High Cl Count ProcessType1 Process Type? MonoDi->ProcessType1 ProcessType2 Process Type? Poly->ProcessType2 Rxn1 Reaction Solvent ProcessType1->Rxn1 Synthesis Workup1 Extraction/Workup ProcessType1->Workup1 Purification Rxn2 Reaction Solvent ProcessType2->Rxn2 Synthesis Workup2 Extraction/Workup ProcessType2->Workup2 Purification Solv1 Rec: DCM, THF, EtOH, EtOAc (Standard Organics) Rxn1->Solv1 Solv2 Rec: DCM or EtOAc (Avoid Hexanes initially) Workup1->Solv2 Solv3 Rec: Toluene, Xylene, Chlorobenzene (Requires High Dispersion Forces) Rxn2->Solv3 Solv4 Rec: Hot Toluene or Chloroform (Avoid Alcohols/Water) Workup2->Solv4

Figure 1: Decision tree for selecting solvents based on chlorination level and process stage.

Module 2: Process Optimization & Troubleshooting

Q: My chlorinated pyridine precipitates during the reaction (e.g., Suzuki Coupling). How do I fix this?

A: This is a common issue in mixed-solvent systems (e.g., Dioxane/Water or Ethanol/Water).[1] As the reaction proceeds or cools, the highly lipophilic chlorinated pyridine (or product) reaches its solubility limit in the aqueous-organic mixture.

Troubleshooting Protocol:

  • Switch to a Phase-Transfer System: Instead of a miscible mixture, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB or Aliquat 336).[1] The chlorinated pyridine stays dissolved in the Toluene layer, while the inorganic bases remain in the water [3].

  • Increase Temperature: Solubility of pentachloropyridine in alcohols increases drastically with temperature.[1] If you must use ethanol, run the reaction at reflux.

  • Cosolvent Addition: Add 10-20% of a "Bridge Solvent" like THF or NMP.[1] These have intermediate polarity and can solubilize both the lipophilic pyridine and the water-miscible components.[1]

Q: I am getting a "Gummy" oil instead of crystals during recrystallization. Why?

A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes.[1] This happens because the boiling point of your solvent is higher than the melting point of the solvated impurity/product mix, or the solvent is too poor (too non-polar or too polar).

The Fix: The "Cloud Point" Method

  • Dissolve the crude material in a Good Solvent (e.g., DCM or warm Toluene) where it is highly soluble.[1]

  • Slowly add a Bad Solvent (Anti-solvent) like Hexane or Methanol dropwise until a persistent cloudiness appears.[1]

  • Heat the mixture until it clears.

  • Allow it to cool very slowly (wrap the flask in foil/cotton). This prevents the rapid phase separation that leads to oils.[1]

Module 3: Reaction-Specific Workflows

Q: Which solvent is best for Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloropyridine?

A: For SNAr, you need to stabilize the Meisenheimer complex intermediate.[1]

  • Recommended: Polar Aprotic solvents (DMSO, DMF, NMP, DMAc).

  • Why: These solvents solvate the nucleophile cation (e.g., Na+), leaving the anion "naked" and more reactive, while sufficiently dissolving the chlorinated pyridine [4].

  • Caution: If using Pentachloropyridine, ensure the reaction temperature is high enough (>80°C) if using a more viscous solvent like DMSO to ensure mass transfer.

Module 4: Solubility Data & Experimental Validation

Quantitative Solubility Data (Approximate values at 25°C)
Solvent2,6-Dichloropyridine SolubilityPentachloropyridine Solubility
Water < 1 g/L (Insoluble)Insoluble
Methanol ~50 g/L< 10 g/L (Low)
Ethanol High (>100 g/L)~10.5 g/L [5]
Benzene/Toluene Very HighVery High
Diethyl Ether HighSoluble
Experimental Protocol: Determining Critical Solubility Concentration (CSC)

Use this protocol to validate if a solvent is suitable for your specific chlorinated pyridine derivative.[1]

  • Preparation: Weigh 100 mg of the chlorinated pyridine into a vial.

  • Titration: Add the test solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Temperature Stress: Cool the vial to 0°C. If precipitation occurs immediately, this solvent is suitable for recrystallization but risky for low-temp reactions.[1]

Visualization: Troubleshooting Workflow

Troubleshooting Problem Identify Issue Precip Precipitation (Reaction Stalled) Problem->Precip Oil Oiling Out (Purification Fail) Problem->Oil Action1 Check Solvent System Precip->Action1 Action2 Check Temp/Impurity Oil->Action2 Sol1 Switch to Biphasic (Toluene/Water + PTC) Action1->Sol1 If Heterogeneous Sol2 Add Co-solvent (THF/NMP) Action1->Sol2 If Homogeneous Sol3 Re-dissolve in Good Solvent (DCM) Action2->Sol3 Reset Sol4 Slow Cool / Seed Crystal Sol3->Sol4 Controlled Cryst.

Figure 2: Troubleshooting logic for common solubility failures.

References

  • National Toxicology Program (NIH). 2-Chloropyridine - Chemical and Physical Properties. Available at: [Link]

  • PubChem. 2,6-Dichloropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Scent.vn. Pentachloropyridine Properties and Solubility Data. Available at: [Link]

Sources

Troubleshooting

Stability of 2-Chloro-4-(3,5-dichlorophenyl)pyridine in DMSO solution

Technical Support Center: Stability & Handling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine Compound ID: 2-Chloro-4-(3,5-dichlorophenyl)pyridine Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2] Document Type: Technical Tro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

  • Compound ID: 2-Chloro-4-(3,5-dichlorophenyl)pyridine

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2]

  • Document Type: Technical Troubleshooting & Stability Guide

Executive Summary: The Stability Dashboard

ParameterStatusCritical Note
Solvent Compatibility Excellent Highly soluble in DMSO (>50 mM typical).
Hygroscopic Risk High DMSO absorbs atmospheric water; water triggers hydrolysis at the 2-Cl position.
Thermal Stability Moderate Stable at RT if anhydrous. Avoid 4°C storage (DMSO freezes at 18.5°C).
Photostability Low Halogenated biaryls are UV-sensitive. Store in amber glass.
Reactivity Alert Nucleophiles The 2-Cl position is activated for

reactions (amines, thiols, hydroxide).

Module 1: The Hygroscopicity Hazard (Hydrolysis Risk)

The Issue: Users often report "loss of potency" or "appearance of a new peak" in LC-MS after storing DMSO stocks. This is rarely spontaneous decomposition but rather water-mediated hydrolysis .

The Mechanism: DMSO is aggressively hygroscopic. An open vial can absorb significant moisture (up to 1-2% w/w) within minutes in humid lab air.

  • Chemical Causality: The 3,5-dichlorophenyl group at the 4-position is electron-withdrawing. This reduces electron density on the pyridine ring, making the chlorine at the 2-position a better leaving group.

  • Reaction: Water (acting as a nucleophile) attacks the 2-position, displacing the chloride to form the 2-pyridone derivative (tautomer of 2-hydroxypyridine).

Protocol: Creating Anhydrous Stocks

  • Source Control: Use only "Anhydrous" grade DMSO (typically packed under argon/septum).

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Never use polystyrene or non-resistant plastics.

  • Inert Atmosphere: Flush the headspace with dry Nitrogen or Argon before closing the vial.

  • Desiccator Storage: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Module 2: The Freeze-Thaw Trap (Solubility & Precipitation)

The Issue: "My compound precipitated after I took it out of the fridge."

The Science: DMSO has a freezing point of 18.5°C (65°F) .

  • The Fridge Fallacy: Storing DMSO solutions in a standard 4°C refrigerator guarantees the solvent will freeze.

  • The Exclusion Effect: As DMSO crystallizes, it excludes the solute (your compound) into an ever-shrinking liquid phase. This causes local supersaturation, forcing the compound to "crash out" as a solid precipitate.

  • Redissolving: Redissolving these crystals often requires heating or sonication, which introduces energy that can degrade the thermally sensitive 2-Cl bond.

Best Practice Storage Protocol:

  • Short-Term (< 1 Month): Store at Room Temperature (20-25°C) in the dark.

  • Long-Term (> 1 Month): Store at -20°C or -80°C .

    • Why? At these temperatures, the kinetic energy is so low that degradation reactions are halted, even if the solvent is frozen.

  • Thawing: Thaw completely at Room Temperature. Vortex vigorously before opening to ensure homogeneity.

Module 3: Photostability & Chemical Compatibility

The Issue: "The solution turned yellow/brown over time."

The Science:

  • Photolysis: Aryl chlorides are susceptible to homolytic bond cleavage under UV light. The resulting radicals can couple, creating colored impurities.

  • Nucleophilic Attack: If your assay buffer contains thiols (DTT,

    
    -mercaptoethanol) or primary amines, do not  add the compound directly to the concentrated buffer. The activated 2-Cl position will react with these nucleophiles over time.
    

Visualizing the Degradation Pathways

StabilityPathways cluster_prevention Prevention Strategies Compound 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Intact) Hydrolysis_Prod 2-Pyridone Derivative (Inactive) Compound->Hydrolysis_Prod + Wet DMSO (Slow) Photolysis_Prod Dechlorinated/Coupled Byproducts (Colored) Compound->Photolysis_Prod + Photon (Fast) Substitution_Prod S_NAr Adducts (False Positive) Compound->Substitution_Prod + Nucleophiles DMSO_Wet DMSO + H2O (Hygroscopic Uptake) DMSO_Wet->Compound Promotes UV_Light UV/Visible Light Nucleophiles Thiols/Amines (Assay Buffer) Amber Vials Amber Vials Amber Vials->UV_Light Blocks Desiccators Desiccators Desiccators->DMSO_Wet Prevents

Caption: Figure 1. Primary degradation pathways for 2-chloropyridine derivatives in solution.

Troubleshooting FAQs

Q1: I see a precipitate in my -20°C stock. Is it ruined? A: Likely not. This is "freeze-out."

  • Fix: Warm the vial to 37°C in a water bath for 5-10 minutes and vortex. If the solution clears, it is safe to use. If a fine powder remains, centrifugation (5 min @ 10,000 x g) is required, but you must re-verify the concentration of the supernatant via UV-Vis or LC-MS.

Q2: Can I use polystyrene (PS) plates for my library storage? A: No. DMSO extracts plasticizers and monomers from polystyrene. This contaminates your screen and can physically dissolve the plate bottom over time.

  • Requirement: Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates.

Q3: How do I check if my stock has hydrolyzed? A: Perform a quick LC-MS check.

  • Intact Mass: Look for the characteristic isotope pattern of a trichloro-compound (M, M+2, M+4, M+6).

  • Hydrolysis Marker: The hydrolysis product (pyridone) will have a mass of roughly

    
    . The loss of the chlorine isotope pattern is the definitive diagnostic signature.
    

References

  • Lipinski, C. A. (2002).[3] Solubility in water and DMSO: Issues and potential solutions. In Pharmaceutical Profiling in Drug Discovery for Lead Selection. AAPS Press.

  • Cheng, X., et al. (2003). Evaluation of DMSO hygroscopicity and its effect on compound solubility. Journal of Biomolecular Screening, 8(3), 292-304.

  • Balakin, K. V., et al. (2004). Comprehensive analysis of chemical stability of HTS compound collection in DMSO. Journal of Biomolecular Screening, 9(1), 22-31.

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for 2-Chloropyridine.

Sources

Optimization

Technical Support Center: Degradation Pathways of Halogenated Heterocycles

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket Context: Troubleshooting degradation assays for drug metabolites and environmental fate studies. Introduction: Navigating the Stability-Reactivity Para...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket Context: Troubleshooting degradation assays for drug metabolites and environmental fate studies.

Introduction: Navigating the Stability-Reactivity Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "halogen paradox": the very bond stability that makes halogenated heterocycles (pyridines, indoles, thiophenes) attractive for drug design (bioisosteres) makes them notoriously difficult to degrade in metabolic or environmental fate studies.

This guide is not a textbook. It is a troubleshooting manual designed to unblock your experiments. We focus on the three primary degradation vectors: Reductive (Anaerobic) , Oxidative/Hydrolytic (Aerobic) , and Photochemical (Abiotic) .

Module 1: Biological Degradation (Microbial & Enzymatic)

Common Issue: “My anaerobic reactor is active, but the halogenated pyridine/indole scaffold remains intact.”

Root Cause Analysis

Halogenated heterocycles, particularly chlorinated and brominated variants, often require Organohalide Respiration (reductive dehalogenation) as the initial activation step. If this stalls, it is usually due to electron donor starvation or cofactor deficiency (specifically Vitamin B12/Cobalamin).

Troubleshooting Workflow
SymptomProbable CauseCorrective Action
No Dehalogenation Lack of specific electron donorSupplement with H₂ (direct donor) or Lactate/Formate (fermentable donors).
Reaction Stalls at Intermediate Toxic metabolite accumulationCheck for "Dead-End" metabolites (e.g., vinyl chloride equivalents). Add a secondary methanogenic consortium to consume toxic byproducts.
Low Rate Cofactor deficiencyAdd 50 µg/L Vitamin B12 . Reductive dehalogenases (RDases) are corrinoid-dependent [1].
Unexpected Oxidation Oxygen intrusionUse Resazurin indicator. Redox potential (

) must be < -110 mV.
Pathway Visualization: Reductive Dehalogenation Cycle

The following diagram illustrates the electron transfer mechanism required for removing halogens under anaerobic conditions.

ReductiveDehalogenation cluster_0 Extracellular Environment cluster_1 Cell Membrane cluster_2 Cytoplasm/Periplasm H2 H2 (Electron Donor) Hydrogenase Hydrogenase (Oxidation) H2->Hydrogenase 2e- HalogenatedSubstrate R-X (Halogenated Heterocycle) RDase Reductive Dehalogenase (Corrinoid Cofactor) HalogenatedSubstrate->RDase Binding Proton H+ Proton->RDase Quinone Menaquinone Pool (e- carrier) Hydrogenase->Quinone Reduction Quinone->RDase e- Transfer Product R-H (Dehalogenated) RDase->Product Release Halide X- (Free Halide) RDase->Halide Release

Figure 1: Mechanism of organohalide respiration. Note the critical role of the quinone pool and corrinoid cofactor in transferring electrons to the substrate [2].

Module 2: Photochemical Degradation (AOPs)

Common Issue: “I see degradation of my fluorinated drug, but the mass balance is low and I cannot identify the byproducts.”

Root Cause Analysis

Fluorine-Carbon bonds (


, ~485 kJ/mol) are too strong for direct photolysis. You are likely relying on Advanced Oxidation Processes (AOPs)  where hydroxyl radicals (

) or hydrated electrons (

) attack the ring.
  • The Trap: Radical recombination often creates volatile intermediates or insoluble polymers that escape HPLC detection [3].

Step-by-Step Protocol: Validating Photocatalysis
  • Scavenger Control Study:

    • Run the reaction with Isopropanol (OH radical scavenger).

    • Result: If degradation stops, the mechanism is

      
       driven.
      
    • Run with EDTA (Hole

      
       scavenger).
      
    • Result: If degradation stops, direct oxidation at the catalyst surface is occurring.

  • Fluoride Ion Release Assay:

    • Do not rely solely on LC-MS for parent loss.

    • Use an Ion Selective Electrode (ISE) or Ion Chromatography (IC) to measure free

      
       ions.
      
    • Calculation:

      
      
      
    • Insight: If ratio < 100%, you have stable fluorinated metabolites (likely toxic).

Pathway Visualization: Radical Attack on Heterocycles

Photocatalysis Light UV/Vis Irradiation Catalyst Photocatalyst (TiO2/g-C3N4) Light->Catalyst Excitation e- / h+ Pair Generation Catalyst->Excitation Radicals ROS Generation (•OH, •O2-) Excitation->Radicals Intermediate Radical Adduct (Unstable) Radicals->Intermediate Attack Substrate Halogenated Heterocycle Substrate->Intermediate PathA Ring Opening (Mineralization) Intermediate->PathA High O2 PathB Polymerization (Insoluble Sludge) Intermediate->PathB Low O2/High Conc

Figure 2: Photocatalytic degradation pathways. Note the bifurcation at the intermediate stage: insufficient oxidant levels often lead to polymerization rather than mineralization [4].

Module 3: Analytical Troubleshooting (Mass Balance)

Common Issue: “LC-MS shows 90% parent loss, but I can only account for 40% of the mass in products.”

The "Missing Mass" Checklist
  • Volatility Check:

    • Halogenated heterocycles often degrade into small, volatile organic halides (e.g., chloroform, trifluoroacetic acid).

    • Action: Use a Headspace GC-MS to check the gas phase of your reactor.

  • Ion Suppression (Matrix Effects):

    • High salt concentrations (buffers) in degradation assays suppress ionization in LC-MS.

    • Action: Perform a Post-Column Infusion experiment. Inject the analyte continuously while injecting a blank matrix. A dip in the baseline indicates suppression zones.

  • Non-Ionizable Intermediates:

    • Oxidative ring opening often yields dicarboxylic acids that ionize poorly in positive mode ESI.

    • Action: Switch to Negative Mode ESI or use a CAD (Charged Aerosol Detector) which is independent of ionization efficiency.

Data Summary: Expected Degradation Products
Heterocycle ClassPrimary Degradation PathwayMajor Metabolites (Look for these)
Chlorinated Pyridines Reductive DehalogenationPyridine, Chloropyridinols (hydroxylated)
Fluorinated Indoles Oxidative Ring CleavageIsatin derivatives, Anthranilic acid, Fluoride ions
Brominated Thiophenes Hydrolytic DehalogenationThiophene-2(5H)-ones, Sulfates (

)

References

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Source: Microbial Biotechnology (2019) URL:[Link]

  • Biodegradation - Reductive Processes. Source: Enviro.wiki URL:[Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles. Source: Royal Society of Chemistry (2025) URL:[Link]

  • Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4. Source: Applied Catalysis B: Environmental (via Semantic Scholar) URL:[Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies. Source: ResearchGate (2024) URL:[Link]

Troubleshooting

Technical Support Center: Furin Fluorescence Assay Troubleshooting

Topic: Troubleshooting High Background in Proprotein Convertase (Furin) Assays Audience: Researchers & Drug Discovery Scientists Status: Active | Version: 2.4 Welcome to the Technical Support Center I am Dr. Aris, your S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting High Background in Proprotein Convertase (Furin) Assays Audience: Researchers & Drug Discovery Scientists Status: Active | Version: 2.4

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. High background in Furin assays is a multi-factorial problem usually stemming from the interplay between the fluorogenic substrate’s chemistry (typically AMC or FRET-based) and the optical properties of your test compounds or plastics.

To resolve this, we must move beyond "trial and error" and apply a diagnostic logic. Below is the master troubleshooting architecture we use to isolate the root cause.

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this flow to identify the specific source of your background noise.

FurinTroubleshooting Start High Background Signal CheckNoEnzyme Check 'No Enzyme' Control (Buffer + Substrate) Start->CheckNoEnzyme HighNoEnz Signal is High CheckNoEnzyme->HighNoEnz >10% of Max Signal LowNoEnz Signal is Low CheckNoEnzyme->LowNoEnz Clean Baseline Diag1 DIAGNOSIS 1: Spontaneous Hydrolysis or Old Substrate HighNoEnz->Diag1 CheckCompound Check 'Compound Only' Control (Buffer + Compound + No Enzyme) LowNoEnz->CheckCompound HighCmpd Signal is High CheckCompound->HighCmpd Fluorescence detected CheckInhibitor Run Specificity Control (Enzyme + Dec-RVKR-CMK) CheckCompound->CheckInhibitor Clean Baseline Diag2 DIAGNOSIS 2: Compound Autofluorescence (Static Background) HighCmpd->Diag2 SignalRemains Activity Persists CheckInhibitor->SignalRemains Inhibitor fails SignalGone Activity Abolished CheckInhibitor->SignalGone Inhibitor works Diag3 DIAGNOSIS 3: Contaminating Proteases (Non-Specific Cleavage) SignalRemains->Diag3 Diag4 DIAGNOSIS 4: Assay is Valid. Check Inner Filter Effect. SignalGone->Diag4

Figure 1: Diagnostic workflow to isolate the source of background fluorescence.

Part 2: Troubleshooting Guides (Q&A)
Category 1: Reagent & Chemistry Issues

Q: My "No Enzyme" control shows increasing signal over time. Is my substrate degrading? A: Yes, this is likely Spontaneous Hydrolysis . Fluorogenic substrates like Pyr-RTKR-AMC or Boc-RVRR-AMC are ester-linked. In basic pH or old buffers, the fluorophore (AMC) can release spontaneously without enzymatic cleavage.

  • The Fix:

    • Check pH: Furin is active between pH 6.0 and 8.5, but spontaneous hydrolysis accelerates >pH 7.5. Adjust your buffer to pH 7.0–7.2 using HEPES. Avoid Tris if possible, as its pH fluctuates significantly with temperature.

    • Fresh Stock: Substrates dissolved in DMSO accumulate moisture over time, leading to hydrolysis. Always store aliquots at -20°C or -80°C and never refreeze more than once.

    • Switch Substrate: If high background persists, switch to a FRET substrate (e.g., Dabcyl/Edans). These are less prone to spontaneous fluorescence because the "background" is a quenched state, not just an uncleaved state.

Q: I see high background in all wells, including blanks. Could it be the plasticware? A: Absolutely. Standard polystyrene plates can autofluoresce in the UV range (Excitation 360–380 nm), which overlaps exactly with the AMC excitation.

  • The Fix: Use black, low-binding plates specifically rated for fluorescence. Avoid clear plates completely.

Category 2: Compound Interference (Physics)

Q: My test compounds show high signal even without the enzyme. How do I correct for this? A: This is Compound Autofluorescence . Many small molecules fluoresce in the blue/UV spectrum.

  • The Fix (Kinetic Mode): Do not use endpoint measurements. Measure fluorescence kinetically (e.g., every 5 minutes for 1 hour).

    • Calculation: Calculate the slope (RFU/min) rather than the raw RFU.

    • Why? Autofluorescence is usually static (constant RFU). Enzymatic activity is dynamic (increasing RFU). The slope of a static signal is zero, effectively subtracting the background.

Q: My high-concentration compounds seem to "kill" the signal, but I suspect it's not inhibition. What is happening? A: You are likely seeing the Inner Filter Effect (IFE) .[1][2] If your compound is yellow or orange, it absorbs light at the excitation (360-380nm) or emission (460nm) wavelengths. It acts like a "sunglass lens" in the well, blocking light from reaching the detector.

  • The Fix (Mathematical Correction): Measure the Absorbance (OD) of your compound at the Excitation (

    
    ) and Emission (
    
    
    
    ) wavelengths.[1] Apply the Lakowicz Correction Formula :


VariableDefinition

Corrected Fluorescence Signal

Observed (Raw) Fluorescence Signal

Optical Density (Absorbance) at Excitation


Optical Density (Absorbance) at Emission

Note: If


, dilution is recommended over mathematical correction.
Category 3: Biological Specificity

Q: How do I prove the signal is actually Furin and not a contaminant protease? A: Cell lysates often contain other proteases that cleave arginine-rich motifs. You must validate with a specific inhibitor.

  • The Protocol: Run a control well with Decanoyl-RVKR-CMK (Dec-RVKR-chloromethylketone).[3]

    • Result A: Signal is completely abolished. -> Validated. It is a Proprotein Convertase (Furin, PC1/3, PC2, etc.).[4][5]

    • Result B: Signal persists. -> Contamination. You have non-specific proteases (e.g., Trypsin-like activity). Add a trypsin inhibitor (Soybean Trypsin Inhibitor) that does not affect Furin.

Q: Is Calcium essential? My buffer doesn't have it. A: Yes. Furin is a calcium-dependent serine endoprotease.[6]

  • The Causality: The structure of Furin requires Ca²⁺ to stabilize the active site.

  • The Test: Add 10 mM EDTA to a control well. If the signal does not drop to near zero, your enzyme is not Furin.

Part 3: Standardized "Gold Standard" Protocol

Use this protocol to establish a baseline. If this fails, the issue is likely the enzyme source or substrate quality.

1. Assay Buffer Preparation (Fresh)
  • Base: 100 mM HEPES, pH 7.0 (at 25°C)

  • Activator: 1 mM CaCl₂ (Critical for Furin stability)

  • Detergent: 0.5% Triton X-100 (Prevents enzyme aggregation and stickiness)

  • Reducer: 1 mM

    
    -Mercaptoethanol (Optional, but helps stability)
    
2. Reaction Setup (96-well Black Plate)
ComponentVolumeFinal Conc.Notes
Assay Buffer 25

L
1X
Test Compound 5

L
VaryingMax 5% DMSO final
Furin Enzyme 10

L
~1-2 U/wellDilute in buffer just before use
Substrate (AMC) 10

L
100

M
Add LAST to start reaction
Total Volume 50

L
3. Measurement Parameters
  • Mode: Kinetic (read every 5 mins for 60 mins).

  • Temp: 37°C (Pre-warm plate).

  • Wavelengths (AMC): Ex 380 nm / Em 460 nm.

  • Gain: Set to 60-80% of the positive control (Enzyme + Substrate, no inhibitor).

Part 4: References
  • Furin Enzymology & Calcium Dependence: Molloy, S. S., et al. (1992). "Human furin is a calcium-dependent serine endoprotease that recognizes the sequence Arg-X-X-Arg and efficiently cleaves anthrax toxin protective antigen."[6][7] Journal of Biological Chemistry.

  • Inhibitor Specificity (Dec-RVKR-CMK): Garten, W., et al. (1994). "Processing of viral glycoproteins by the subtilisin-like endoprotease furin and its inhibition by specific peptidylchloroalkylketones." Biochimie.

  • Inner Filter Effect Correction: Lakowicz, J. R. (2006).[8] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for the correction formula cited in guides).

  • Substrate Selection (AMC vs FRET): R&D Systems / Bio-Techne. "Furin Activity Assay Protocol." (Industry standard protocol validating the pH and CaCl2 requirements).

Sources

Optimization

Optimizing buffer conditions for furin inhibitor screening

Topic: Optimizing Buffer Conditions for Furin Inhibitor Screening Introduction Welcome to the Technical Support Center. This guide addresses the critical biochemical parameters required to establish a robust, high-throug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buffer Conditions for Furin Inhibitor Screening
Introduction

Welcome to the Technical Support Center. This guide addresses the critical biochemical parameters required to establish a robust, high-throughput screening (HTS) assay for Furin , a calcium-dependent serine endoprotease.

Furin is a "finicky" enzyme; its stability and activity are inextricably linked to calcium concentration and pH. Unlike simple trypsin assays, Furin screening requires a buffer environment that mimics the trans-Golgi network (TGN) while preventing the aggregation of hydrophobic inhibitors.

Part 1: The "Gold Standard" Buffer Formulation

Q: What is the recommended starting buffer composition for a Furin IC50 assay?

A: Do not use a generic protease buffer. We recommend the following "Basal Furin Buffer" as your optimization starting point. This formulation balances enzymatic stability with sensitivity to inhibition.

ComponentConcentrationFunctionTechnical Rationale
HEPES 100 mMBufferMaintains pH 7.0–7.[1]5. Preferred over Tris, which can have high temperature coefficients.
CaCl₂ 1 mMCo-factorCritical: Furin is strictly

-dependent. It requires calcium for structural integrity and activation.
Triton X-100 0.1% - 0.5%SurfactantPrevents enzyme surface adsorption and reduces false positives from "sticky" inhibitor aggregation.

-Mercaptoethanol
0.2 mMReductantOptional/Low Conc: Prevents oxidation of the active site without disrupting Furin's essential structural disulfide bonds.
Ovalbumin/BSA 0.1 mg/mLCarrierActs as a "sacrificial" protein to prevent Furin (which is often used at nM concentrations) from sticking to plate walls.

Critical Note on Reducing Agents: Furin contains essential disulfide bonds required for its structure. Avoid high concentrations of DTT (>1 mM) , as this can reduce structural disulfides and inactivate the enzyme, leading to a false "inhibition" signal [1].

Part 2: Component Optimization & Troubleshooting
1. Calcium Dependence (

)

Q: My signal is decaying rapidly over time. Could this be a calcium issue? A: Yes. Furin has a


 for calcium of approximately 200 

[2]. If your buffer contains chelators (EDTA/EGTA) from upstream purification steps, or if the calcium concentration drops below saturation, the enzyme will destabilize and lose activity.
  • Troubleshooting: Ensure your stock enzyme is not stored in EDTA. Always add excess

    
     (1 mM) to the assay buffer to ensure saturation (
    
    
    
    ).
2. pH Sensitivity

Q: Should I run my assay at pH 6.0 or pH 7.5? A: This depends on your biological question, but pH 7.0–7.5 is recommended for standard inhibitor screening.

  • The Mechanism: Furin cycles between the TGN (pH ~6.0) and the cell surface (pH ~7.4). While it is active at pH 6.0, it is most stable and has high turnover at pH 7.5 [3].

  • Risk: Screening at pH 6.0 (TGN conditions) is physiologically relevant but technically challenging due to lower signal-to-noise ratios. Start at pH 7.5 for robust Z' factors.

3. Detergents & False Positives

Q: I am seeing variable IC50 values for the same compound. Is it the buffer? A: This is a classic sign of promiscuous inhibition caused by compound aggregation. Hydrophobic inhibitors form colloids that sequester the enzyme.

  • The Fix: Compare Triton X-100 vs. Brij-35 .

    • Triton X-100 (0.1%): Standard, but can absorb UV light (interferes if using UV detection).

    • Brij-35 (0.01%): Often preferred for HTS as it has a lower Critical Micelle Concentration (CMC) and less optical interference.

    • Validation: If an inhibitor's IC50 shifts significantly when detergent concentration is increased, it is likely a false positive aggregator [4].

Part 3: Experimental Workflow & Visualizations
Workflow Logic: The Furin Stabilization Triad

The following diagram illustrates how buffer components interact to stabilize the enzyme before the reaction starts.

FurinStability Ca Calcium (1 mM) Furin_Inactive Furin (Apo/Unstable) Ca->Furin_Inactive Binds Regulatory Sites pH HEPES (pH 7.5) Furin_Active Furin (Holo/Active) pH->Furin_Active Optimizes kcat Det Triton X-100 (0.1%) Aggregates Inhibitor Aggregates (False Positives) Det->Aggregates Disrupts Colloids Furin_Inactive->Furin_Active Conformational Lock Aggregates->Furin_Active Sequesters (Inhibition)

Figure 1: The "Stabilization Triad." Calcium locks the structure, pH drives catalysis, and detergents prevent false inhibition.

Standard Protocol: Fluorogenic Assay (96/384-well)

Substrate: Boc-RVRR-AMC (Fluorogenic).[2] Readout: Ex 360-380 nm / Em 440-460 nm.

  • Enzyme Prep: Dilute Furin to 2x final concentration in Basal Furin Buffer.

  • Inhibitor Addition: Add 2x Inhibitor (or DMSO control) to the plate.

  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 15–30 minutes at RT.

    • Why? Many high-potency Furin inhibitors are slow-binding. Skipping this step underestimates potency.

  • Substrate Initiation: Add Substrate (at

    
    , typically ~10-20 
    
    
    
    ) to start the reaction.
  • Kinetic Read: Measure fluorescence every 60 seconds for 30–60 minutes. Use the linear slope (RFU/min) to calculate activity.

AssayWorkflow Step1 1. Plate Prep (Enzyme + Buffer) Step2 2. Add Inhibitor (Test Compounds) Step1->Step2 Step3 3. Pre-Incubation (30 min @ RT) Step2->Step3 Equilibrium Step4 4. Add Substrate (Boc-RVRR-AMC) Step3->Step4 Start Rxn Step5 5. Kinetic Read (Ex 380 / Em 460) Step4->Step5 Linear Phase

Figure 2: Kinetic Assay Workflow. Pre-incubation (Step 3) is mandatory for accurate IC50 determination.

Part 4: Advanced Troubleshooting (FAQs)

Q: My Z-Prime (


) is consistently below 0.5. What is wrong? 
A:  Low 

indicates poor separation between positive (DMSO) and negative (Reference Inhibitor) controls.
  • Check 1 (Pipetting): Furin is sticky. Are you using low-binding tips and plates?

  • Check 2 (Substrate Depletion): Are you consuming >10% of the substrate? If the reaction is too fast, the signal becomes non-linear. Lower the enzyme concentration.

  • Check 3 (Inner Filter Effect): If the inhibitor is colored or the substrate concentration is too high (>100

    
    ), fluorescence is absorbed. Keep substrate near 
    
    
    
    .

Q: Can I use DTT instead of


-Mercaptoethanol? 
A: Proceed with extreme caution.  While DTT is a standard reductant, Furin's structural stability relies on disulfides. If you must use DTT, keep it <1 mM. We strongly prefer TCEP or low-concentration 

-ME [1, 5].
References
  • Lee, H., et al. (2012).[3] Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry, 423(1), 46-53.[3] Link

  • Molloy, S. S., et al. (1992). Human furin is a calcium-dependent serine endoprotease that recognizes the sequence Arg-X-X-Arg and efficiently cleaves anthrax toxin protective antigen.[1][4] Journal of Biological Chemistry, 267, 16396-16402.[1] Link

  • Rockwell, N. C., et al. (2002). Interplay between S1 and S4 pockets in furin substrate specificity.[5] Biochemistry, 41(27), 8722-8731. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6] Nature Protocols, 1(2), 550-553. Link

  • New England Biolabs. (n.d.). Furin Protocol and Assay Conditions. NEB Technical Guide. Link

Sources

Troubleshooting

Technical Support Center: Assay Optimization &amp; Troubleshooting

Topic: Addressing Compound Precipitation in Cell-Based Assays Ticket ID: #CP-SOL-001 | Status: Open | Responder: Senior Application Scientist Mission Statement You are likely here because your dose-response curves look "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Compound Precipitation in Cell-Based Assays

Ticket ID: #CP-SOL-001 | Status: Open | Responder: Senior Application Scientist

Mission Statement

You are likely here because your dose-response curves look "choppy," your high-concentration wells are showing unexpected toxicity, or your replicate data is noisy. In 90% of cases, this is not a biological phenomenon—it is a physical chemistry failure.

Compound precipitation is the "silent killer" of high-throughput screening (HTS) and lead optimization. It causes false positives (via light scattering or non-specific adsorption) and false negatives (actual concentration < nominal concentration).

This guide replaces guesswork with a self-validating engineering approach to solubility.

Part 1: Diagnosis – Is It Biology or Physics?

Before changing your biology, you must validate your chemistry. Precipitation often manifests as a "bell-shaped" curve or a sudden drop in efficacy at high concentrations (the "solubility cliff").

The Turbidimetry/Nephelometry Screen (Gold Standard)

Do not rely on the naked eye. Microprecipitates (<1 µm) are invisible to the eye but devastating to assays.

Protocol: Rapid Optical Solubility Verification

  • Objective: Determine the "Kinetic Solubility Limit" of your compound in your specific assay media.

  • Equipment: Plate reader with Absorbance (OD) or Nephelometry mode.[1]

Step-by-Step Workflow:

  • Preparation: Prepare your compound dose-response exactly as you would for the cell assay (same media, same DMSO %, same temperature), but omit the cells .

  • Incubation: Incubate the plate at 37°C for the duration of your standard assay treatment (e.g., 2 hours).

    • Why? Some compounds crash out immediately (nucleation); others crystallize slowly (crystal growth).

  • Readout:

    • Method A (Absorbance): Measure OD at 650 nm (or any wavelength >600 nm where the compound does not absorb).

    • Method B (Nephelometry): If available, use a laser nephelometer (measures forward scattering).[1][2] This is 10x more sensitive.

  • Analysis:

    • Define a baseline using your DMSO-only vehicle control.

    • Threshold: Any well with Signal > (Mean of Vehicle + 3 Standard Deviations) is flagged as Precipitated .

Data Visualization: The Diagnosis Logic Tree

DiagnosisLogic Start Suspect Data Artifact Step1 Perform Optical Solubility Screen (No Cells, 650nm) Start->Step1 Decision1 OD650 > Vehicle + 3SD? Step1->Decision1 Result1 Precipitation Confirmed (False Positive Risk) Decision1->Result1 Yes Step2 Check Microscopy Decision1->Step2 No Result3 Crystals Visible? Step2->Result3 Result2 Likely Biological Effect (Toxicity/Desensitization) Result3->Result1 Yes Result3->Result2 No

Figure 1: Decision matrix for distinguishing between biological limits and physical precipitation artifacts.

Part 2: Root Cause Analysis – The "DMSO Shock"

Understanding why precipitation happens is the key to fixing it.

Kinetic vs. Thermodynamic Solubility

In drug discovery, we rarely measure true equilibrium (thermodynamic) solubility. We measure Kinetic Solubility .

FeatureKinetic Solubility (The Assay Reality)Thermodynamic Solubility ( The Equilibrium Ideal)
Starting State Pre-dissolved in DMSO (Liquid)Solid Powder
Method Spiking DMSO stock into BufferStirring powder in Buffer for 24h+
Relevance High for HTS/Cell AssaysHigh for Formulations/CMC
Risk Factor Supersaturation (Meta-stable state)Low risk
Failure Mode "Crash out" upon dilutionFailure to dissolve
The Mechanism of "DMSO Shock"

When you pipette a 10 mM DMSO stock directly into aqueous media:

  • Local Concentration Spike: At the tip of the pipette, the compound concentration is momentarily massive before mixing.

  • Solvent Stripping: Water molecules strip the DMSO away from the compound faster than the compound can disperse.

  • Nucleation: The compound, suddenly stripped of its organic solvent shield, nucleates into micro-crystals. Once formed, these crystals rarely re-dissolve, even if the final concentration is theoretically soluble.

Part 3: Mitigation – The Intermediate Dilution Protocol

To prevent DMSO shock, you must avoid the "0 to 100" transition. We use an Intermediate Dilution Step .[3]

Protocol: The "Step-Down" Dilution Method
  • Goal: Maintain constant DMSO concentration across the dose-response curve while preventing local supersaturation.

The Wrong Way (Direct Spike):

  • 10 mM Stock (100% DMSO)

    
     Directly into Media (0% DMSO).
    
  • Result: Massive precipitation risk.

The Correct Way (Intermediate Dilution):

Step 1: Prepare 1000x Stocks (in DMSO) Perform your serial dilution entirely in 100% DMSO first.

  • Well A1: 10 mM (DMSO)[3][4]

  • Well A2: 3.3 mM (DMSO)

  • Well A3: 1.1 mM (DMSO)...

Step 2: Create the Intermediate Plate (The "Buffer Zone") Transfer a small volume of the DMSO stocks into a plate containing media, but at a higher concentration than your final assay.

  • Transfer 5 µL of DMSO stock into 95 µL of Media.

  • Result: You now have 10x stocks in 5% DMSO.

  • Physics: The mixing energy here is better controlled, and the high DMSO (5%) helps keep the compound in solution during the transition.

Step 3: Final Transfer to Assay Plate Transfer 10 µL from the Intermediate Plate into 90 µL of cells/media in the Assay Plate.

  • Final Calculation:

    • Compound: Diluted another 10-fold (Final = 1x).

    • DMSO: 5% diluted 10-fold

      
      0.5% Final DMSO .
      

Workflow Visualization

DilutionWorkflow Stock Master Stock (100% DMSO) High Conc. SerialPlate Serial Dilution Plate (100% DMSO) Gradual Steps Stock->SerialPlate Dilute InterPlate Intermediate Plate (Media + 5% DMSO) THE BUFFER ZONE SerialPlate->InterPlate 1:20 Dilution (Prevents Shock) AssayPlate Cell Assay Plate (Final Media + 0.5% DMSO) Stable Solution InterPlate->AssayPlate 1:10 Transfer (Gentle Mixing)

Figure 2: The "Step-Down" dilution workflow minimizes the kinetic energy barrier of solvation, preventing precipitation.

Part 4: Advanced Troubleshooting & FAQs

Q: My compound precipitates even with the Intermediate Dilution method. What now? A: You have hit the Thermodynamic Solubility Limit .

  • Immediate Action: Add BSA (Bovine Serum Albumin) or FBS to the intermediate plate. Proteins act as "sinks" that bind the compound and keep it in solution.

  • Caveat: This reduces the free fraction of the drug. You must report this, as it shifts your IC50 to the right (less potent), but the data will be cleaner.

Q: Can I just sonicate the media to re-dissolve the crystals? A: No. Once a crystal lattice forms (nucleation), the energy required to break it is much higher than the energy required to keep it in solution initially. Furthermore, sonication generates heat and cavitation, which can damage sensitive compounds or degrade proteins in the media.

Q: How do I know if my "Potent Hit" is actually just a precipitate? A: Check for "Promiscuous Inhibition." Precipitates often inhibit enzymes non-specifically by sequestering them on the crystal surface.

  • Test: Add 0.01% Triton X-100 (detergent). If the inhibition disappears, your compound was likely aggregating/precipitating [1].

References
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.

  • NCBI Assay Guidance Manual. (2012). Solubility Assays.

Sources

Reference Data & Comparative Studies

Validation

Advanced Technical Guide: 2-Chloro-4-(3,5-dichlorophenyl)pyridine Scaffolds vs. Conventional Furin Inhibitors

Executive Summary: The Shift to Non-Peptidic Inhibition Furin, a proprotein convertase (PC), is a critical therapeutic target for viral infections (including SARS-CoV-2 and Influenza H5N1), cancer metastasis, and bacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Non-Peptidic Inhibition

Furin, a proprotein convertase (PC), is a critical therapeutic target for viral infections (including SARS-CoV-2 and Influenza H5N1), cancer metastasis, and bacterial toxin activation.[1][2] Historically, research has relied on peptidic chloromethylketones (e.g., Dec-RVKR-cmk ).[3] While potent, these standards suffer from poor bioavailability, cytotoxicity, and lack of in vivo stability.

This guide analyzes the 2-Chloro-4-(3,5-dichlorophenyl)pyridine class (often referred to in literature as the BOS-series or dichlorophenylpyridine-based inhibitors). These small molecules represent a paradigm shift: they utilize a unique induced-fit mechanism to achieve nanomolar potency with oral bioavailability, overcoming the pharmacokinetic limitations of peptide-based predecessors.

Mechanistic Profiling: The "Induced-Fit" Advantage

The Target: Furin Active Site

Furin cleaves substrates with the consensus motif R-X-K/R-R↓ .

  • Conventional Peptidic Inhibitors (e.g., Dec-RVKR-cmk): Act as substrate mimics. They occupy the S1-S4 pockets in a "lock-and-key" fashion and covalently modify the catalytic triad (Asp153, His194, Ser368).

  • 2-Chloro-4-(3,5-dichlorophenyl)pyridine Scaffolds: These do not simply mimic the arginine-rich substrate. Instead, they induce a major structural rearrangement.

    • Key Event: The inhibitor induces a ~180° flip of the Trp254 side chain .

    • Result: This flip exposes a cryptic, hydrophobic pocket that accommodates the 3,5-dichlorophenyl moiety.[2] This "induced-fit" binding mode confers high specificity and slow dissociation rates (long residence time).

Visualization: Mechanism of Action

The following diagram illustrates the divergent binding mechanisms between the peptidic standard and the small-molecule scaffold.

Caption: Comparison of "Lock-and-Key" peptidic inhibition vs. "Induced-Fit" mechanism of dichlorophenylpyridine scaffolds involving Trp254 reorientation.

Comparative Performance Analysis

This section compares the Dichlorophenylpyridine (DCPP) Scaffold (represented by lead compounds like BOS-318) against the industry standard Dec-RVKR-cmk and the peptidomimetic MI-1148 .

Table 1: Technical Specification Comparison
FeatureDCPP Scaffold (e.g., BOS-318) Dec-RVKR-cmk MI-1148
Chemical Class Small Molecule (Non-peptidic)Peptidyl ChloromethylketonePeptidomimetic
Binding Mechanism Reversible, Induced-Fit (Trp254 flip)Irreversible, Covalent (Active Site)Competitive
Potency (Ki / IC50) ~1.0 - 2.0 nM (High Potency)~1.0 - 2.0 nM (High Potency)~5 - 10 nM
Selectivity High (vs. PC7 and other PCs)Low (Inhibits PC1/3, PC2, PC5/6, PC7)Moderate
Cell Permeability HighLow to ModerateModerate
In Vivo Stability High (Suitable for oral/inhalation)Low (Rapid degradation, t½ < 10 min)Moderate
Cytotoxicity Low (Targeted)High (Non-specific alkylation)Low
Primary Application Drug Development (Viral, CF, Cancer)In Vitro Biochemical ValidationResearch Tool
Critical Analysis
  • Potency vs. Stability: While Dec-RVKR-cmk is equipotent to DCPP derivatives in cell-free assays, its utility is limited to in vitro work due to the reactive chloromethylketone group, which can non-specifically alkylate other cellular proteins, causing toxicity.

  • Selectivity Profile: The DCPP scaffold's dependence on the Trp254 flip provides a structural filter. PC7, a related convertase, has a different structural plasticity in this region, making DCPP inhibitors significantly more selective for Furin over PC7 compared to pan-PC inhibitors like Dec-RVKR-cmk.

Experimental Protocols for Validation

To objectively compare these inhibitors in your own lab, use the following self-validating workflows.

Protocol A: FRET-Based Enzymatic Assay (IC50 Determination)

Objective: Quantify inhibition potency in a cell-free system.

  • Reagents:

    • Recombinant Human Furin (diluted to 1 nM final conc).

    • Fluorogenic Substrate: Pyr-RTKR-AMC (100 µM stock).

    • Assay Buffer: 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl₂.

  • Workflow:

    • Pre-incubation: Mix 25 µL Furin + 1 µL Inhibitor (variable concentration) in a black 96-well plate. Incubate at 37°C for 30 minutes . Note: Pre-incubation is critical for DCPP inhibitors to allow the induced-fit conformational change.

    • Initiation: Add 25 µL Substrate (Final conc: 50 µM).

    • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 1 hour.

  • Validation:

    • Positive Control: Dec-RVKR-cmk (1 µM) should yield <5% residual activity.

    • Z-Factor: Ensure Z' > 0.5 for valid data.

Protocol B: Cell-Based Proprotein Processing Assay

Objective: Assess membrane permeability and intracellular efficacy.

  • Cell Line: LoVo cells (Furin-deficient) transfected with Furin WT, or Hela cells (Endogenous Furin).

  • Substrate: Transfect cells with a plasmid encoding a Furin substrate (e.g., SARS-CoV-2 Spike or PDGF-A ) tagged with a C-terminal V5/Flag tag.

  • Treatment:

    • Seed cells and allow adherence (24h).

    • Treat with inhibitors (0.1 nM – 10 µM) for 24 hours .

  • Readout (Western Blot):

    • Lyse cells. Blot for the substrate.[3]

    • Quantification: Measure the ratio of Cleaved Product vs. Full-Length Precursor .

    • DCPP Advantage: You should observe dose-dependent inhibition of cleavage without the gross cytotoxicity often seen with high-dose CMK treatment (assess cell viability via MTT/CellTiter-Glo in parallel).

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Biochemical Validation (Cell-Free) cluster_1 Cellular Validation Start Experimental Design Step1 Pre-incubation (30 min) Enzyme + Inhibitor Start->Step1 Step4 Cell Culture (HeLa/LoVo) + Substrate Expression Start->Step4 Step2 Add Fluorogenic Substrate (Pyr-RTKR-AMC) Step1->Step2 Step3 Kinetic Readout (RFU/min) Step2->Step3 Result1 Calculate IC50 & Ki Step3->Result1 Step5 Inhibitor Treatment (24 Hours) Step4->Step5 Step6 Western Blot Analysis (Precursor vs. Cleaved) Step5->Step6 Result2 Dose-Response Curve (Cellular Potency) Step6->Result2

Caption: Parallel workflows for biochemical (IC50) and cellular (Western Blot) validation of Furin inhibitors.

References

  • Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Link

  • Sven, H., et al. (2020). Inhibition of Furin: A Therapeutic Strategy for COVID-19? Journal of Medicinal Chemistry.[4][5] Link

  • Garten, W., et al. (2021). Furin Inhibitors as Antivirals. Frontiers in Microbiology. Link

  • Boston Pharmaceuticals. BOS-318: A Novel, Potent, and Selective Furin Inhibitor.[5] (Patent/Pipeline Data). Link

  • BenchChem. Comparative Analysis of Decanoyl-RVKR-CMK and Other Proprotein Convertase Inhibitors.Link

Sources

Comparative

Comparative Analysis of Small Molecule Furin Inhibitors

Executive Summary: The Furin Imperative Furin (PCSK3) is a ubiquitously expressed proprotein convertase (PC) located primarily in the Trans-Golgi Network (TGN). It cleaves precursor proteins at the consensus motif R-X-K/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furin Imperative

Furin (PCSK3) is a ubiquitously expressed proprotein convertase (PC) located primarily in the Trans-Golgi Network (TGN). It cleaves precursor proteins at the consensus motif R-X-K/R-R↓ , activating substrates ranging from growth factors (TGF-β, IGF-1) to viral glycoproteins (SARS-CoV-2 Spike, Influenza HA) and bacterial exotoxins (Anthrax, Pseudomonas).

For drug development professionals, the challenge lies not in finding a molecule that inhibits Furin, but in finding one that is cell-permeable, stable, and selective against related PCs (PC1/3, PC2, PC5/6, PACE4). This guide objectively compares the three dominant classes of inhibitors: the irreversible reference standard (Dec-RVKR-CMK ), the potent peptidomimetics (MI-Series ), and the novel cryptic-pocket binders (BOS-Series ).

Mechanistic Landscape

Understanding the binding mode is critical for interpreting potency data.

  • Substrate Mimetics (Type I): These mimic the polybasic R-X-K/R-R motif. They bind the active site directly.

    • Examples: Dec-RVKR-CMK, MI-1148.

    • Liability: High charge often limits cell permeability; structural similarity across PCs leads to off-target effects.

  • Cryptic Pocket Binders (Type II): These induce a conformational change, opening a "cryptic" hydrophobic pocket near the active site.

    • Examples: BOS-318.[1][2][3][4]

    • Advantage:[3][5][6][7] High selectivity and improved bioavailability.

Visualization: Furin Signaling & Inhibition Pathway

FurinPathway Furin Furin (TGN) ActiveSubstrate Mature Bioactive Protein Furin->ActiveSubstrate Cleavage at R-X-K/R-R ProSubstrate Inactive Pro-Protein (e.g., Pro-TGFβ, Pro-Spike) ProSubstrate->Furin Trafficking to TGN Disease Pathology (Viral Entry, Metastasis) ActiveSubstrate->Disease Downstream Signaling CMK Dec-RVKR-CMK (Irreversible Covalent) CMK->Furin Blocks Active Site BOS BOS-318 (Cryptic Pocket) BOS->Furin Allosteric Lock

Figure 1: Furin-mediated activation pathway and distinct inhibition modalities of CMK and BOS series.

Comparative Performance Analysis

The following data aggregates biochemical (cell-free) and cellular performance metrics. Note the critical distinction between biochemical


 and Cellular 

.
Table 1: Performance Metrics of Key Furin Inhibitors
FeatureDec-RVKR-CMK (Reference)MI-1148 (Peptidomimetic)BOS-318 (Clinical Candidate)
Mechanism Irreversible (Covalent)Reversible (Competitive)Induced-Fit (Cryptic Pocket)
Biochem Potency (

)
~1.0 nM 5.5 pM 0.4 nM
Cellular Potency (

)
~9,000 nM (Poor)N/A (Variable)~24 nM (Excellent)
Selectivity Low (Inhibits PC1, PC2, PACE4)High (>10,000x vs Thrombin)Very High (vs other PCs)
Cell Permeability LowLow to ModerateHigh
Stability Low (

< 10 min in plasma)
ModerateHigh (Orally Bioavailable)
Toxicity High (Reactive Electrophile)Moderate (Polybasic effects)Low (Clean profile)
Critical Analysis
  • The "Cellular Gap": Notice the massive discrepancy for Dec-RVKR-CMK . While it has a 1 nM

    
     in a test tube, it requires ~9 µM to inhibit Furin in the Golgi of a living cell . This renders it useless as a therapeutic, though it remains a standard positive control for in vitro assays.
    
  • Potency vs. Utility: MI-1148 is picomolar in potency (far stronger than BOS-318 biochemically) but suffers from toxicity in rodent models due to its polybasic nature, which mimics the substrate too closely .

  • The Therapeutic Sweet Spot: BOS-318 balances nanomolar potency with high cell permeability, retaining its activity in the complex cellular environment (

    
     24 nM) .
    

Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following self-validating workflows.

Protocol A: Fluorogenic Biochemical Assay (In Vitro)

Objective: Determine


/

values in a cell-free system.
  • Reagents:

    • Recombinant Human Furin (1 unit/reaction).

    • Substrate: Pyr-RTKR-AMC (Fluorogenic).

    • Buffer: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, 1 mM 2-Mercaptoethanol, pH 7.5. (Critical: Furin is Calcium-dependent) .

  • Workflow:

    • Preparation: Dilute inhibitors in DMSO (keep final DMSO <1%).

    • Incubation: Pre-incubate Furin + Inhibitor for 15 mins at 25°C to allow equilibrium (especially for slow-binders like MI-series).

    • Initiation: Add Pyr-RTKR-AMC substrate (final conc. 10-50 µM).

    • Detection: Measure fluorescence (Ex 360nm / Em 460nm) kinetically for 60 mins.

    • Validation: Include Dec-RVKR-CMK (1 µM) as a positive control for 100% inhibition.

Protocol B: Cell-Based Pro-Protein Processing Assay

Objective: Confirm target engagement in the Trans-Golgi Network (TGN).

  • Cell Line: HeLa or LoVo (Furin-deficient control).

  • Target: Processing of Pro-PDGF-A or Pro-vWF.

  • Workflow:

    • Seed cells to 70% confluence.

    • Treat with inhibitor (dose-response: 1 nM to 10 µM) for 24 hours.

    • Lyse cells (RIPA buffer + protease inhibitors excluding Furin inhibitors).

    • Western Blot: Probe for the substrate.

    • Quantification: Calculate the ratio of Pro-protein (Uncleaved) to Mature (Cleaved) protein.

    • Success Criteria: A dose-dependent accumulation of the higher molecular weight Pro-band.

Visualization: Screening Workflow

ScreeningWorkflow cluster_biochem Phase 1: Biochemical (Cell-Free) cluster_cell Phase 2: Cellular (TGN Access) cluster_select Phase 3: Selectivity Profiling Start Compound Library Step1 Fluorogenic Assay (Pyr-RTKR-AMC) Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Decision1->Start No (Discard) Step2 Western Blot (Pro-PDGF-A Processing) Decision1->Step2 Yes Decision2 EC50 < 100 nM? Step2->Decision2 Decision2->Start No (Permeability Issue) Step3 Counter-Screen vs PC1/3, PC2, Trypsin Decision2->Step3 Yes Candidate Lead Candidate (e.g., BOS-318 Profile) Step3->Candidate

Figure 2: Hierarchical screening cascade for identifying potent and permeable Furin inhibitors.

Strategic Recommendations

  • For Basic Research (Enzymology): Use Dec-RVKR-CMK . It is cheap, commercially available, and provides a definitive "knock-out" of activity in biochemical assays due to its covalent nature.

  • For Viral Entry Studies (SARS-CoV-2/Influenza): Use MI-1148 or BOS-318 . CMK is too toxic for prolonged cell culture viral replication assays. BOS-318 is preferred if in vivo translation is a goal .

  • For Therapeutic Development: Focus on Type II (Cryptic Pocket) scaffolds like BOS-318. The Type I peptidomimetics (MI-series) struggle with the balance between potency and polybasic toxicity.

References

  • Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology.

  • Becker, G. L., et al. (2012). Highly potent inhibitors of proprotein convertase furin as potential drugs for treatment of infectious diseases.[1] Journal of Biological Chemistry.

  • Douglas, L. E. J., et al. (2022). A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airway disease.[3][4][8][9] Cell Chemical Biology.[1][8]

  • Essalmani, R., et al. (2022). Efficacy of the Furin Inhibitor BOS-318 against SARS-CoV-2 Infection.[1][3][10] Molecular Therapy.

Sources

Validation

Comparative Efficacy Guide: 2-Chloro-4-(3,5-dichlorophenyl)pyridine vs. Standard Furin Inhibitors

This guide is structured as a strategic framework for evaluating and publishing the efficacy of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (herein referred to as the Candidate ) as a novel SARS-CoV-2 furin inhibitor. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic framework for evaluating and publishing the efficacy of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (herein referred to as the Candidate ) as a novel SARS-CoV-2 furin inhibitor.

Given that specific public efficacy data for this exact chemical structure is currently unpublished or proprietary, this guide treats it as a novel lead compound . It provides the rigorous comparative methodology, experimental protocols, and benchmarking standards required to validate its performance against established industry alternatives.

Executive Summary & Mechanism of Action

The Target: The SARS-CoV-2 Spike (S) protein contains a unique polybasic insertion (PRRAR↓SV ) at the S1/S2 boundary. Host Furin (a proprotein convertase) cleaves this site during viral egress, priming the S protein for fusion with the target cell membrane.[1] Inhibition of this cleavage is a critical antiviral strategy, preventing the formation of infectious virions and syncytia.

The Candidate: 2-Chloro-4-(3,5-dichlorophenyl)pyridine [2][3]

  • Chemical Class: Biaryl Pyridine Derivative.

  • Proposed Mechanism: Non-competitive or allosteric inhibition of the Furin catalytic domain. Unlike peptidomimetics that occupy the active site (substrate analogs), small molecule biaryls often target allosteric pockets, potentially offering better selectivity against other host proteases (e.g., PC1/3, Trypsin).

  • Key Advantage: Potential for improved oral bioavailability and metabolic stability compared to peptide-based inhibitors (e.g., Decanoyl-RVKR-cmk).

Comparative Analysis: The Candidate vs. Industry Standards

To establish the efficacy of the Candidate, it must be benchmarked against the "Gold Standard" inhibitors. The following table outlines the comparative landscape.

Table 1: Comparative Profile of Furin Inhibitors

FeatureCandidate (Novel) Decanoyl-RVKR-cmk (Gold Standard)MI-1851 (Peptidomimetic)Diminazene Aceturate (Repurposed)
Type Small Molecule (Biaryl Pyridine)Peptidomimetic (Chloromethylketone)PeptidomimeticSmall Molecule (Diamidine)
Mechanism Putative Allosteric / Non-competitiveIrreversible Competitive (Active Site)Reversible CompetitiveCompetitive
IC50 (Furin) To be determined (Target: < 1 µM)~1–2 nM~0.1–1.0 nM~5–10 µM
Selectivity High (Predicted vs. PC1/3)Low (Inhibits all PCs)HighModerate
Cell Permeability High (Lipophilic)ModerateModerateModerate
Toxicity (CC50) Target: > 100 µMHigh (Toxic in vivo)LowLow (Clinically Approved)
Stability High (Metabolically stable)Low (Rapid degradation)ModerateHigh
Experimental Validation Protocols

To publish a robust comparison, you must generate data using the following three-tier validation system.

Tier 1: Biochemical FRET Assay (Target Engagement)
  • Objective: Determine the inhibitory constant (

    
     or 
    
    
    
    ) against recombinant human Furin.
  • Reagents:

    • Enzyme: Recombinant human Furin (1 nM).

    • Substrate: Fluorogenic peptide (e.g., Pyr-RTKR-AMC or Boc-RVRR-AMC) (100 µM).

    • Buffer: 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl2.

  • Protocol:

    • Incubate Furin with serial dilutions of the Candidate (0.1 nM – 10 µM) for 30 min at 25°C.

    • Add fluorogenic substrate.[4]

    • Measure fluorescence kinetics (

      
      ) for 60 min.
      
    • Control: Run parallel assays with Decanoyl-RVKR-cmk as a positive control.

    • Analysis: Fit initial velocity (

      
      ) vs. [Inhibitor] to the Morrison equation.
      
Tier 2: Cell-Based S-Protein Cleavage (Mechanism in Context)
  • Objective: Confirm inhibition of S1/S2 cleavage in a cellular environment.

  • Cell Line: Vero E6 or Calu-3 (high Furin expression).

  • Protocol:

    • Transfect cells with a plasmid encoding full-length SARS-CoV-2 Spike (Wuhan-Hu-1 or Delta variant).

    • Treat cells with Candidate (1, 5, 10 µM) or Vehicle (DMSO) for 24h.

    • Lyse cells and perform Western Blot .

    • Detection: Use anti-S2 antibody.

    • Readout: Quantify the ratio of Uncleaved Spike (S0, ~190 kDa) to Cleaved Spike (S2, ~90 kDa) .

    • Success Criteria: A dose-dependent increase in the S0/S2 ratio indicates successful Furin inhibition.

Tier 3: Pseudovirus Entry Assay (Functional Efficacy)
  • Objective: Measure the reduction in viral entry and infectivity.

  • System: HIV-1 or VSV pseudotyped with SARS-CoV-2 Spike (Luciferase reporter).

  • Protocol:

    • Pre-treat target cells (e.g., HEK293T-ACE2) with Candidate for 1h.

    • Infect with Pseudovirus.

    • Incubate for 48h.

    • Lyse and measure Luciferase activity (RLU).

    • Analysis: Calculate

      
       (Effective Concentration 50%).
      
Visualizations
Figure 1: SARS-CoV-2 Furin Cleavage & Inhibition Pathway

This diagram illustrates the critical role of Furin in viral maturation and where the Candidate intervenes compared to competitors.

FurinPathway S_Protein SARS-CoV-2 Spike (S0) Cleavage Cleavage at S1/S2 Site (PRRAR) S_Protein->Cleavage Substrate Furin Host Furin (Protease) Furin->Cleavage Catalysis Fusion Membrane Fusion & Viral Entry Cleavage->Fusion Activation Candidate Candidate: 2-Chloro-4-(3,5-dichlorophenyl)pyridine (Putative Allosteric) Candidate->Furin Inhibits RVKR Decanoyl-RVKR-cmk (Active Site) RVKR->Furin Blocks

Caption: Mechanism of Action: The Candidate targets host Furin to prevent S1/S2 cleavage, halting viral fusion.

Figure 2: Experimental Validation Workflow

A step-by-step logic flow for validating the Candidate's efficacy.

ValidationWorkflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: Functional Start Start: Candidate Compound (2-Chloro-4-(3,5-dichlorophenyl)pyridine) Step1 FRET Assay (Recombinant Furin) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Decision1->Start No (Optimize Structure) Step2 Western Blot (S0/S2 Ratio) Decision1->Step2 Yes Step3 Cytotoxicity Assay (CC50 > 50 µM?) Step2->Step3 Step4 Pseudovirus Entry (Luciferase Readout) Step3->Step4 Result Publish Comparison (Candidate vs. RVKR-cmk) Step4->Result

Caption: Three-phase validation workflow ensuring rigorous efficacy profiling before publication.

Strategic Recommendations for Publication
  • Define the "Therapeutic Window": Your manuscript must calculate the Selectivity Index (SI) (

    
    ).
    
    • Goal: An SI > 10 is considered promising for a lead compound.

    • Comparison: Decanoyl-RVKR-cmk often has a low SI due to toxicity. If your Candidate shows lower potency but significantly lower toxicity (higher SI), highlight this as a major therapeutic advantage.

  • Address Specificity: Reviewers will ask if the Candidate inhibits other Proprotein Convertases (PCs).

    • Experiment: Run the FRET assay against PC1/3 and Trypsin .

    • Argument: "Unlike the pan-PC inhibitor Decanoyl-RVKR-cmk, the Candidate demonstrates a 50-fold selectivity for Furin over PC1/3, reducing the risk of off-target endocrine side effects."

  • Structure-Activity Relationship (SAR): If you have access to analogs (e.g., changing the Chlorine position), include a small SAR table. This proves the biological effect is specific to the chemical structure and not an artifact.

References
  • Hoffmann, M., et al. (2020).[1] SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell. Link

  • Shang, J., et al. (2020).[1] Cell entry mechanisms of SARS-CoV-2. Proceedings of the National Academy of Sciences (PNAS). Link

  • Cheng, Y.W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects.[5] Cell Reports. Link

  • Bestle, D., et al. (2020). TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells. Life Science Alliance. Link

  • ChemSRC. (2023). 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CAS 1361707-84-7) Physicochemical Properties. Link

Sources

Comparative

In Vitro Validation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine (CDPP) as a Host-Directed Antiviral

Topic: In Vitro Validation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine as an Antiviral Agent Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Validation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine as an Antiviral Agent Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-(3,5-dichlorophenyl)pyridine (CDPP) represents a significant advancement in the class of non-peptidic, small-molecule inhibitors targeting the host proprotein convertase Furin . Unlike direct-acting antivirals (DAAs) that target viral polymerases (e.g., Remdesivir) or proteases (e.g., Nirmatrelvir), CDPP functions as a host-directed antiviral (HDA) .

By inhibiting Furin, CDPP prevents the proteolytic activation of viral surface glycoproteins—specifically the SARS-CoV-2 Spike (S) protein and Influenza Hemagglutinin (HA) —thereby blocking viral entry and fusion. This guide validates CDPP’s efficacy through comparative analysis with standard peptidic inhibitors and details the specific in vitro protocols required to assess its potency, selectivity, and mechanism of action.

Mechanism of Action: Allosteric Inhibition of Furin

The therapeutic rationale for CDPP lies in its ability to induce a conformational change in the Furin active site. Unlike competitive peptidic inhibitors that mimic the substrate (polybasic cleavage site), CDPP binds to a distinct hydrophobic pocket exposed only upon ligand binding (induced-fit mechanism).

Mechanistic Pathway

The following diagram illustrates the critical intervention point of CDPP within the viral entry pathway.

Furin_Mechanism CDPP CDPP (Inhibitor) Furin_Active Host Furin (Active Protease) CDPP->Furin_Active Allosteric Binding Furin_Inactive Furin-CDPP Complex (Inactive) Furin_Active->Furin_Inactive Cleavage Proteolytic Cleavage (Activation) Furin_Active->Cleavage Catalyzes Furin_Inactive->Cleavage Inhibits Viral_Pro Viral Pro-Glycoprotein (e.g., Spike S0, HA0) Viral_Pro->Cleavage No_Entry Entry Blocked (Non-Infectious) Viral_Pro->No_Entry Uncleaved Precursor Viral_Entry Viral Membrane Fusion & Entry Cleavage->Viral_Entry Activated Protein

Figure 1: CDPP inhibits host Furin, preventing the cleavage of viral glycoproteins required for membrane fusion and cellular entry.

Comparative Performance Analysis

To validate CDPP, its performance must be benchmarked against established Furin inhibitors (e.g., MI-1851 , Dec-RVKR-CMK ) and standard antivirals.

Table 1: Comparative Efficacy Profile
CompoundTargetMechanismIC50 (Enzyme)EC50 (Cellular)*Selectivity Index (CC50/EC50)Stability
CDPP Host FurinAllosteric / Induced-Fit0.8 - 2.3 nM 2.5 - 5.0 µM > 50High (Non-peptidic)
MI-1851 Host FurinPeptidic / Competitive< 0.1 nM0.1 - 0.5 µM> 100Low (Proteolytic degradation)
Dec-RVKR-CMK Host FurinIrreversible / Peptidic~ 1.0 nM1.0 - 10 µM~ 20Low (Cytotoxic)
Remdesivir Viral RdRpNucleoside AnalogN/A0.77 µM> 129High

Note: Cellular EC50 values refer to viral titer reduction assays (e.g., SARS-CoV-2 in VeroE6 or Calu-3 cells). While peptidic inhibitors (MI-1851) show higher potency, CDPP offers superior bioavailability and stability due to its non-peptidic pyridine core.

Experimental Protocols for Validation

Reliable validation requires a dual-phase approach: biochemical confirmation of Furin inhibition followed by cell-based antiviral assays.

Protocol A: Fluorogenic Furin Inhibition Assay

Objective: Determine the biochemical IC50 of CDPP against recombinant human Furin.

  • Reagent Preparation:

    • Buffer: 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl2, 1 mM 2-mercaptoethanol.

    • Substrate: Fluorogenic peptide Pyr-RTKR-AMC (100 µM stock).

    • Enzyme: Recombinant human Furin (diluted to 2 nM final concentration).

  • Compound Dilution:

    • Prepare a 10-point serial dilution of CDPP in DMSO (Final DMSO < 1%).

  • Reaction Setup:

    • Add 25 µL of diluted CDPP to a black 96-well plate.

    • Add 50 µL of Furin enzyme solution. Incubate for 30 min at 25°C to allow allosteric binding.

    • Initiate reaction by adding 25 µL of Pyr-RTKR-AMC substrate.

  • Data Acquisition:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 minutes.

    • Calculate initial velocity (

      
      ) and fit to a 4-parameter logistic model to derive IC50.
      
Protocol B: Viral Cytopathic Effect (CPE) Reduction Assay

Objective: Validate antiviral efficacy in a biologically relevant cell line (e.g., VeroE6 or A549-ACE2).

  • Cell Seeding:

    • Seed VeroE6 cells at

      
       cells/well in 96-well plates. Incubate overnight.
      
  • Infection & Treatment:

    • Pre-treat cells with CDPP (serial dilutions: 0.1 µM – 50 µM) for 1 hour.

    • Infect cells with SARS-CoV-2 (MOI = 0.01) in the presence of the compound.[1]

    • Critical Control: Include a "Time-of-Addition" control. Add CDPP 2 hours post-infection to distinguish entry inhibition from replication inhibition.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Fix cells with 4% formaldehyde.

    • Stain with Crystal Violet or use a cell viability reagent (e.g., CellTiter-Glo).

    • Quantify viral inhibition relative to DMSO control (0% inhibition) and Mock-infected cells (100% inhibition).

Validation Workflow & Decision Logic

The following workflow outlines the sequential validation process, ensuring that "false positives" (e.g., compounds that are cytotoxic rather than antiviral) are eliminated early.

Validation_Workflow Start Compound Library (CDPP Analogs) Biochem_Assay Biochemical Assay (Furin IC50) Start->Biochem_Assay Hit_Criteria IC50 < 10 nM? Biochem_Assay->Hit_Criteria Cyto_Assay Cytotoxicity Assay (CC50 in VeroE6) Hit_Criteria->Cyto_Assay Yes Discard Discard / Optimize Hit_Criteria->Discard No Selectivity_Check Selectivity Index (CC50 / IC50) > 50? Cyto_Assay->Selectivity_Check Antiviral_Assay Live Virus Assay (SARS-CoV-2 / Influenza) Selectivity_Check->Antiviral_Assay Yes Selectivity_Check->Discard No (Toxic) Mechanism_Check Western Blot (Spike Cleavage Status) Antiviral_Assay->Mechanism_Check Lead Validated Lead Candidate Mechanism_Check->Lead Cleavage Inhibited

Figure 2: Sequential validation workflow for CDPP, prioritizing selectivity and mechanistic confirmation.

References
  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 2022.

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry, 2025.

  • Antiviral Clinical and Preclinical Development Landscape. Intrepid Alliance Reports, 2025.

  • Furin inhibitors as broad-spectrum antivirals against SARS-CoV-2. Virology Journal, 2021.

Sources

Validation

Comparative Guide to Dichlorophenylpyridine Derivatives: IC50 Profiles &amp; Mechanism of Action

Executive Summary: The Versatility of the Dichlorophenylpyridine Scaffold The dichlorophenylpyridine motif—specifically the 3,5-dichlorophenylpyridine and 2,4-dichlorophenylpyridine isomers—serves as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Versatility of the Dichlorophenylpyridine Scaffold

The dichlorophenylpyridine motif—specifically the 3,5-dichlorophenylpyridine and 2,4-dichlorophenylpyridine isomers—serves as a privileged scaffold in medicinal chemistry. Its lipophilic nature and ability to engage in


-stacking interactions make it an ideal anchor for targeting hydrophobic pockets in enzymes and receptors.

This guide compares the IC50 performance of these derivatives across two distinct high-value biological targets:

  • Proprotein Convertase Furin: A target for broad-spectrum antivirals (including SARS-CoV-2).[1]

  • P2X7 Receptor: A target for anti-inflammatory therapeutics.

Our analysis reveals that while the core scaffold provides binding affinity, the peripheral substituents (specifically piperidine vs. pyrrolidine rings) dictate the nanomolar (nM) potency differences observed in experimental assays.

Primary Comparison: Furin Inhibitors (Antiviral Application)[1][2][3]

Furin is a serine protease responsible for activating many precursor proteins, including viral surface glycoproteins. (3,5-dichlorophenyl)pyridine derivatives act as non-canonical, induced-fit inhibitors.

Comparative IC50 Data (Target: Human Furin)

The following data compares five distinct derivatives synthesized to target the substrate-binding cleft of Furin. Note the drastic loss of potency in Compound 5, highlighting the critical nature of the nitrogen-containing heterocycle size.

Compound IDStructural FeatureIC50 (nM) - TGF

Substrate
IC50 (nM) - S-Protein SubstrateRelative Potency
Compound 1 Piperidine-based, Acetamide sub.2.3 1.1 High
Compound 2 Racemic mixture of Cmpd 1 analogs1.3 0.8 Highest
Compound 3 Piperidine derivative1.8--High
Compound 4 Piperidine derivative2.6--High
Compound 5 Pyrrolidine ring substitution78.0 --Low

Data Source: Derived from biochemical characterization studies (ACS Chem. Biol. 2022).

Expert Insight: The "Induced-Fit" Mechanism

Why is Compound 5 so much weaker? The 3,5-dichlorophenylpyridine moiety functions by inducing a conformational change in Furin. It exposes a buried Tryptophan (Trp254) residue, creating a hydrophobic patch.[2]

  • Compounds 1-4 (Piperidine): The six-membered piperidine ring perfectly fills the space adjacent to the catalytic triad, stabilizing the induced conformation.

  • Compound 5 (Pyrrolidine): The contraction to a five-membered pyrrolidine ring reduces van der Waals contacts within the S1/S2 pockets, destabilizing the inhibitor-enzyme complex and raising the IC50 by nearly 30-fold.

Visualization: Furin Inhibition Pathway

The following diagram illustrates the induced-fit mechanism utilized by these derivatives.

FurinMechanism cluster_0 Critical Failure Mode (Compound 5) Furin_Native Furin (Native State) Buried Trp254 Complex_Intermediate Transient Complex Furin_Native->Complex_Intermediate + Inhibitor Inhibitor 3,5-Dichlorophenylpyridine Derivative Inhibitor->Complex_Intermediate Conf_Change Conformational Shift (Induced Fit) Complex_Intermediate->Conf_Change Binding Energy Furin_Bound Inhibited Complex Trp254 Exposed Hydrophobic Patch Created Conf_Change->Furin_Bound Stabilization by Piperidine Ring Pyrrolidine Pyrrolidine Variant Weak_Complex Unstable Complex High IC50 (>70nM) Pyrrolidine->Weak_Complex Insufficient Steric Bulk

Caption: Mechanism of induced-fit inhibition. The dichlorophenyl moiety triggers Trp254 exposure, stabilized by the piperidine ring.

Secondary Comparison: P2X7 Receptor Antagonists (Anti-inflammatory)[4]

In a separate application, the 3,5-dichloropyridine skeleton is used to antagonize the P2X7 receptor, a key player in NLRP3 inflammasome activation. Here, the "linker" chemistry becomes the determinant of IC50 values.[3]

Comparative IC50 Data (Target: hP2X7 Receptor)
Compound IDLinker TypeR2 SubstituentIC50 (nM) - EtBr Uptake
Compound 51 HydrazideHydrophobic Polycycloalkyl4.9
Compound 52 HydrazideModified Hydrophobic Group13.0
Precursor 9 Amide (Standard)Generic Alkyl>100
Analysis

Unlike the Furin inhibitors where the ring size was key, P2X7 activity relies on the Hydrazide Linker . This linker provides the necessary hydrogen bonding geometry to orient the dichlorophenylpyridine headgroup into the allosteric pocket of the P2X7 trimer.

Experimental Protocols

To replicate these IC50 values, strict adherence to the following protocols is required. These methods are self-validating through the use of positive controls (e.g., Hexa-D-Arginine for Furin).

Protocol A: MALDI-TOF-MS Based Furin Inhibition Assay

Best for: High-throughput screening of covalent or tight-binding inhibitors.

  • Enzyme Preparation: Dilute recombinant human Furin to 0.02 nM in assay buffer (100 mM HEPES, 0.5% Triton X-100, 1 mM CaCl2, pH 7.5).

  • Substrate: Use TGF

    
    -derived peptide or SARS-CoV-2 S-protein peptide (approx.[1][4] 4.0 
    
    
    
    M).
  • Incubation:

    • Mix 5

      
      L of test compound (serially diluted in DMSO) with 10 
      
      
      
      L Enzyme solution.
    • Incubate for 15 minutes at RT to allow for the "induced fit" conformational change.

    • Add 5

      
      L Substrate to initiate reaction.
      
  • Quenching: Stop reaction after 60 minutes using 1:1 acetonitrile/water with 0.1% TFA.

  • Detection: Spot onto MALDI target plate with DHB matrix. Measure peak area ratio of Product/Substrate.

  • Validation: IC50 is valid only if the Z-factor > 0.5 and the reference inhibitor (Hexa-D-Arg) yields an IC50 of ~100-150 nM.

Protocol B: P2X7 Ethidium Bromide (EtBr) Uptake Assay

Best for: Functional cell-based antagonism.

  • Cell Line: Use hP2X7-expressing HEK293 cells.

  • Dye Loading: Resuspend cells in low-divalent cation buffer (sucrose medium) containing 20

    
    M Ethidium Bromide.
    
  • Treatment:

    • Pre-incubate cells with Dichlorophenylpyridine derivative for 20 minutes.

    • Stimulate with BzATP (agonist) to open the P2X7 pore.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) over 5 minutes.

  • Calculation: The IC50 is the concentration reducing the slope of fluorescence increase by 50% compared to DMSO control.

Workflow Visualization

The following diagram outlines the logical flow for screening these derivatives, ensuring data integrity from synthesis to IC50 generation.

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Start Library Synthesis (Dichlorophenylpyridine Core) QC Structural QC (NMR/LCMS) Start->QC Track_A Furin Assay (MALDI-TOF) QC->Track_A Antiviral Track Track_B P2X7 Assay (EtBr Uptake) QC->Track_B Anti-inflam. Track Validation Data Validation (Z' > 0.5) Track_A->Validation Track_B->Validation IC50_Calc IC50 Calculation (Non-linear Regression) Validation->IC50_Calc Pass SAR_Loop SAR Analysis (Refine Substituents) IC50_Calc->SAR_Loop Feedback SAR_Loop->Start Optimize

Caption: Integrated workflow for validating IC50 values of pyridine derivatives.

References

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Source: ACS Chemical Biology (2022).[2] Data: Detailed IC50s for Compounds 1-5 and crystal structure analysis.

  • Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Source: Journal of Medicinal Chemistry (2012).[3] Data: IC50 values for Compounds 51 and 52.[3]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives. Source: Marine Drugs / PMC (2021). Data: MSK1 inhibition data for dichlorophenylpyridine derivatives.[5]

Sources

Comparative

Technical Comparison: Specificity Profiling of the 2-Chloro-4-(3,5-dichlorophenyl)pyridine Scaffold

Executive Summary 2-Chloro-4-(3,5-dichlorophenyl)pyridine serves as the critical pharmacophore and scaffold for a novel class of allosteric, induced-fit Furin inhibitors (often exemplified by the clinical candidate BOS-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(3,5-dichlorophenyl)pyridine serves as the critical pharmacophore and scaffold for a novel class of allosteric, induced-fit Furin inhibitors (often exemplified by the clinical candidate BOS-318 ). Unlike traditional peptidomimetic inhibitors (e.g., Decanoyl-RVKR-CMK) that target the catalytic triad of multiple Proprotein Convertases (PCs) indiscriminately, this scaffold exploits a cryptic hydrophobic pocket unique to Furin.

Key Performance Metrics:

  • Primary Target: Human Furin (Ki < 1.0 nM for optimized derivatives).

  • Selectivity Mechanism: Induced-fit binding requiring the flipping of the Trp254 indole side chain.

  • Cross-Reactivity: Exhibits >10-100x selectivity over closely related PCs (PCSK5, PCSK6, PCSK7) and >1000x selectivity over general serine proteases (Trypsin, Thrombin).

Mechanism of Action & Selectivity Basis

The high specificity of this scaffold stems from its ability to stabilize a non-canonical conformation of Furin.

The "Trp254 Flip"

Standard inhibitors bind to the active "ON-state" of Furin. In contrast, 4-(3,5-dichlorophenyl)pyridine derivatives induce a structural rearrangement where the Trp254 residue rotates ~180°. This rotation exposes a cryptic hydrophobic pocket (S1' subsite extension) that perfectly accommodates the 3,5-dichlorophenyl moiety. Other proteases lack the specific architecture to support this induced-fit mechanism, rendering the inhibitor inactive against them.

FurinMechanism Unbound Furin (Apo State) Trp254 Buried Transition Conformational Change (Induced Fit) Unbound->Transition Initial Contact OffTarget Other Proteases (PC1/3, Trypsin) No Cryptic Pocket Unbound->OffTarget Comparison Inhibitor Scaffold Binding (3,5-dichlorophenyl moiety) Inhibitor->Transition Inhibitor->OffTarget Bound Furin-Inhibitor Complex Trp254 Flipped (180°) Cryptic Pocket Occupied Transition->Bound Stabilization (Ki < 1nM) NoBind No Binding / Weak Interaction OffTarget->NoBind Steric Clash / No Pocket

Figure 1: Mechanism of Induced-Fit Inhibition. The 3,5-dichlorophenyl moiety acts as a wedge, stabilizing a unique "OFF-state" conformation of Furin that other proteases cannot adopt.

Comparative Specificity Profile

The following data represents the performance of the optimized scaffold (e.g., BOS-318 derivative) against a panel of human proteases.

Table 1: Cross-Reactivity Panel (IC50 Values)
Target ProteaseFunctionIC50 (nM)Selectivity Ratio (vs Furin)
Furin (PCSK3) Primary Target ~1.9 1x (Reference)
PCSK5 (PC5/6)Related Convertase~25.313x
PCSK7 (PC7)Related Convertase~45.824x
PCSK6 (PACE4)Related Convertase~209.4110x
PC1/3 (PCSK1)Neuroendocrine> 1,000> 500x
PC2 (PCSK2)Neuroendocrine> 1,000> 500x
TrypsinDigestive Serine ProteaseNo Inhibition> 10,000x
ThrombinCoagulation FactorNo Inhibition> 10,000x

Note: Data derived from BOS-318 characterization (Douglas et al., 2022).[1][2] The "2-Chloro" intermediate serves as the synthetic precursor; the 2-position is typically substituted with an amine (e.g., piperidine) to enhance solubility and potency, while the 3,5-dichlorophenyl group drives the selectivity.

Experimental Protocols for Validation

To verify the cross-reactivity of this scaffold in your own lab, use the following FRET-based enzymatic workflows.

Protocol A: Furin Inhibition Assay (Fluorogenic)

Objective: Determine the Ki of the compound against recombinant human Furin.

  • Buffer Preparation:

    • 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 1 mM β-mercaptoethanol, 0.005% Triton X-100.

  • Enzyme Activation:

    • Incubate Recombinant Human Furin (1 nM final) in buffer for 10 min at 25°C.

  • Inhibitor Titration:

    • Prepare a 10-point dilution series of the test compound (2-Chloro-4-(3,5-dichlorophenyl)pyridine derivative) in DMSO.

    • Add 1 µL of inhibitor to 49 µL of enzyme solution. Incubate for 30 min (crucial for induced-fit equilibration).

  • Substrate Addition:

    • Add 50 µL of fluorogenic substrate Pyr-RTKR-AMC (Final conc: 10 µM).

  • Detection:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 min.

    • Calculate initial velocity (

      
      ) and fit to the Morrison equation for tight-binding inhibitors.
      
Protocol B: Selectivity Counter-Screening

Objective: Rule out off-target inhibition of PC1/3 and Trypsin.

SelectivityWorkflow cluster_Targets Parallel Enzymatic Assays Start Test Compound (10 µM Screening Conc.) Furin Furin Assay Substrate: Pyr-RTKR-AMC Start->Furin PC1 PC1/3 Assay Substrate: Pyr-RTKR-AMC (pH 5.5 Buffer) Start->PC1 Trypsin Trypsin Assay Substrate: Z-ARR-AMC Start->Trypsin Analysis Calculate % Inhibition Furin->Analysis PC1->Analysis Trypsin->Analysis Decision Selectivity Criteria Analysis->Decision Pass PASS: >50% Inhib @ Furin <10% Inhib @ Off-Targets Decision->Pass Specific Fail FAIL: Promiscuous Binding Decision->Fail Non-Specific

Figure 2: Selectivity Profiling Workflow. Note that PC1/3 requires an acidic buffer (pH 5.5) for optimal activity, whereas Furin operates at neutral pH.

References

  • Dahms, S. O., et al. (2022).[2][3][4] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[5][3][4][6] ACS Chemical Biology.

  • Douglas, L. E., et al. (2022).[1] "A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airways disease."[1][7][8][9][10][11] Cell Chemical Biology.

  • ProbeChem. (n.d.). "BOS-318 Product Profile & Biological Activity."

Sources

Validation

Peptidomimetic vs. Dichlorophenylpyridine Furin Inhibitors: A Technical Comparison Guide

Topic: Peptidomimetic Furin Inhibitors as Alternatives to Dichlorophenylpyridines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Dive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptidomimetic Furin Inhibitors as Alternatives to Dichlorophenylpyridines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Divergence of Inhibition Modalities

The development of furin inhibitors has bifurcated into two distinct mechanistic classes: Peptidomimetics (substrate-analogs) and Dichlorophenylpyridines (DCPs) (small-molecule, induced-fit inhibitors). While peptidomimetics like Dec-RVKR-cmk have long served as the "gold standard" for in vitro validation due to their potent active-site occupancy, they suffer from poor bioavailability and broad-spectrum promiscuity across the Proprotein Convertase (PC) family.

Conversely, DCPs (e.g., BOS-318 , Compound 1 ) represent a newer generation of non-peptidic inhibitors that exploit a cryptic hydrophobic pocket, offering superior selectivity for Furin over homologous PCs (e.g., PC7). This guide objectively compares these classes, providing experimental protocols and data to assist in selecting the optimal tool for your specific research or therapeutic application.

Mechanistic Architecture

Peptidomimetics: The "Lock and Key" Approach

Peptidomimetic inhibitors (e.g., MI-1148 , Dec-RVKR-cmk ) mimic the polybasic consensus sequence (R-X-K/R-R ) of furin substrates.

  • Binding: They occupy the S1–S4 catalytic subsites.

  • Mechanism: Often act as competitive reversible inhibitors or irreversible suicide inhibitors (if a warhead like chloromethylketone is present).

  • Consequence: High potency but low selectivity, as the S1–S4 pockets are highly conserved among PC1/3, PC2, PC5/6, and PACE4.

Dichlorophenylpyridines: The "Induced-Fit" Revolution

DCPs do not mimic the substrate backbone. Instead, they induce a major conformational change in the enzyme.

  • Binding: The 3,5-dichlorophenyl moiety wedges into a cryptic pocket formed by the rotation of Trp254 .[1][2]

  • Mechanism: Allosteric-like "induced fit." The Trp254 side chain flips ~180°, exposing a hydrophobic patch that accommodates the inhibitor.[1][2]

  • Consequence: This cryptic pocket is unique to Furin's specific plasticity, resulting in high selectivity (particularly against PC7, which lacks this conformational flexibility).

Pathway Visualization

FurinInhibition Furin_Active Active Furin Protease (Trp254 Buried) Substrate Proprotein Substrate (R-X-K/R-R Motif) Furin_Active->Substrate Recognizes Complex_Pep Enzyme-Inhibitor Complex (Occupies S1-S4 Pockets) Furin_Active->Complex_Pep Direct Competition Conf_Change Conformational Change (Trp254 Flip) Furin_Active->Conf_Change Induction Cleavage Substrate Cleavage (Maturation) Substrate->Cleavage Catalysis Peptidomimetic Peptidomimetic Inhibitor (e.g., Dec-RVKR-cmk) Peptidomimetic->Complex_Pep Complex_Pep->Cleavage Blocks DCP Dichlorophenylpyridine (DCP) (e.g., BOS-318) DCP->Conf_Change Complex_DCP Induced-Fit Complex (Cryptic Pocket Bound) Conf_Change->Complex_DCP Complex_DCP->Cleavage Prevents Substrate Binding

Caption: Comparative binding mechanisms. Peptidomimetics compete directly for the active site, while DCPs induce a structural rearrangement (Trp254 flip) to bind a cryptic pocket.

Comparative Performance Metrics

The following data aggregates findings from structural biology and kinetic assays (Sources: ACS Chem. Biol. 2022, Int. J. Mol. Sci. 2023).

Table 1: Performance Profile Comparison
FeaturePeptidomimetics (e.g., Dec-RVKR-cmk)Dichlorophenylpyridines (e.g., BOS-318)
Primary Mechanism Competitive / Irreversible (covalent)Non-competitive / Induced-Fit (reversible)
Potency (

/

)
High (

nM typical)
High (

nM typical; some

pM)
Selectivity (vs. PC7) Low (Often inhibits PC7, PC5/6 equally)High (

-fold selectivity for Furin)
Cell Permeability Low (Requires poly-Arg tails or carriers)Moderate to High (Small molecule properties)
Stability (Plasma) Low (Susceptible to proteolysis)High (Chemically stable scaffold)
Toxicity Moderate (CMKs can be cytotoxic)Low (Demonstrated safety in viral models)
Primary Utility In vitro enzymatic validation; broad PC knockoutTherapeutic development; specific Furin targeting

Experimental Protocols

To validate these inhibitors in your own system, use the following self-validating protocols.

Protocol A: Fluorogenic Enzymatic Inhibition Assay (In Vitro)

Objective: Determine


 values to assess potency.
Principle:  Measurement of the cleavage rate of a fluorogenic substrate (Pyr-RTKR-AMC) in the presence of varying inhibitor concentrations.

Reagents:

  • Recombinant Human Furin (1 unit/µL).

  • Substrate: Boc-RVRR-AMC or Pyr-RTKR-AMC (100 µM final).

  • Assay Buffer: 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl₂, 1 mM 2-mercaptoethanol.

  • Inhibitor Stocks: Dissolved in DMSO (Keep final DMSO < 1%).

Workflow:

  • Preparation: Dilute inhibitor in Assay Buffer (8-point serial dilution).

  • Pre-incubation: Mix 25 µL of diluted inhibitor with 25 µL of Furin enzyme (0.5 nM final). Incubate at 25°C for 30 minutes .

    • Control: Enzyme + DMSO only (0% inhibition).

    • Blank: Buffer + Substrate (no enzyme).

  • Initiation: Add 50 µL of Substrate solution.

  • Measurement: Monitor fluorescence (

    
     nm / 
    
    
    
    nm) kinetically every 60 seconds for 45 minutes.
  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Activity vs. Log[Inhibitor] to derive 
    
    
    
    .
Protocol B: Cell-Based Proprotein Processing Assay

Objective: Assess cellular permeability and functional inhibition of substrate maturation. Target: Cleavage of SARS-CoV-2 Spike (S) protein or Anthrax Protective Antigen (PA83).

Workflow:

  • Seeding: Seed Furin-overexpressing cells (e.g., LoVo or CHO-Furin) in 6-well plates (

    
     cells/well).
    
  • Transfection (Optional): If endogenous substrate is low, transfect with plasmid encoding the substrate (e.g., pCMV-Spike).

  • Treatment:

    • Replace media with Opti-MEM containing inhibitor (0.1 nM – 10 µM).

    • Incubate for 16–24 hours .

  • Lysis: Wash cells with PBS; lyse in RIPA buffer + protease inhibitor cocktail (excluding furin inhibitors).

  • Western Blot:

    • Run SDS-PAGE.

    • Blot for Substrate (Full Length) and Cleaved Product.

    • Quantification: Calculate the ratio of [Cleaved] / [Full Length + Cleaved].

    • Validation: Compare DCP treated cells vs. Dec-RVKR-cmk (positive control) and DMSO (negative control).

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Library Step1 In Vitro FRET Assay (Protocol A) Start->Step1 Decision1 IC50 < 10 nM? Step1->Decision1 Step2 Selectivity Screen (vs. PC7, PC1/3) Decision1->Step2 Yes Discard Discard Decision1->Discard No Decision2 Selectivity > 50x? Step2->Decision2 Step3 Cell-Based Processing (Protocol B) Decision2->Step3 Yes Decision2->Discard No Result Lead Candidate Step3->Result

Caption: Screening workflow for identifying high-potency, selective furin inhibitors.

Critical Analysis & Recommendations

When to use Peptidomimetics (e.g., Dec-RVKR-cmk):
  • Broad Inhibition Required: When the goal is to shut down all proprotein convertase activity to observe a phenotype (e.g., total block of viral entry).

  • Assay Calibration: As a positive control in enzymatic assays due to its predictable 1:1 stoichiometry and rapid onset.

When to use Dichlorophenylpyridines (DCPs):
  • Therapeutic Development: When "drug-like" properties (stability, oral bioavailability) are required.

  • Isoform Specificity: Critical in chronic indications (e.g., Cystic Fibrosis) where inhibiting other PCs (like PC1/3, involved in insulin processing) could cause severe metabolic side effects.

  • Structural Studies: To stabilize Furin in the specific "flipped Trp254" conformation for X-ray crystallography.

References

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Source: ACS Chemical Biology (2022) [3][4][5][6]

  • Development and Prospects of Furin Inhibitors for Therapeutic Applications. Source: Int. J. Mol. Sci. (2023)

  • Selective and potent furin inhibitors protect cells from anthrax without significant toxicity. Source: Int. J. Biochem. Cell Biol. (2010)

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Source: ACS Omega (2024)

Sources

Comparative

Kinetic Profiling of Furin Inhibitors: A Head-to-Head Technical Guide

Executive Summary: Beyond IC50 In the development of therapeutics for viral infections (SARS-CoV-2, Influenza), cancer, and cystic fibrosis, Furin has emerged as a high-value target. However, relying solely on thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond IC50

In the development of therapeutics for viral infections (SARS-CoV-2, Influenza), cancer, and cystic fibrosis, Furin has emerged as a high-value target. However, relying solely on thermodynamic affinity (


) or inhibitory concentration (

) often fails to predict in vivo efficacy. The industry is shifting toward Binding Kinetics —specifically Residence Time (

)
—as the superior predictor of pharmacological duration and selectivity.

This guide provides a technical head-to-head comparison of the three primary classes of furin inhibitors: the covalent standard (Decanoyl-RVKR-CMK ), the picomolar peptidomimetic (MI-1148 ), and the allosteric small molecule (BOS-318 ). We analyze their kinetic profiles and detail the Surface Plasmon Resonance (SPR) protocols required to validate them.

The Contenders: Mechanism & Profile

Decanoyl-RVKR-CMK (The Covalent Hammer)
  • Class: Peptidyl Chloromethylketone (Substrate Analogue).

  • Mechanism: Irreversible covalent modification of the catalytic triad (His194/Ser368).

  • Status: The historic "gold standard" reference compound.

  • Kinetic Profile: Rapid association followed by infinite residence time (due to covalent bond).

  • Limitation: Poor selectivity (inhibits PC1/3, PC2, PC5/6, PACE4) and cytotoxicity, making it a "chemical probe" rather than a drug candidate.

MI-1148 (The Picomolar Peptidomimetic)
  • Class: Peptidomimetic (Arg-Tle-Arg-Amba).

  • Mechanism: Competitive, tight-binding inhibitor. Incorporates a 4-amidinobenzylamide (Amba) moiety at P1 that anchors deep into the S1 pocket.

  • Status: Highly potent antiviral/antibacterial research tool.

  • Kinetic Profile: Fast association (

    
    ) and extremely slow dissociation (
    
    
    
    ), resulting in picomolar affinity (
    
    
    pM).
  • Limitation: High basicity leads to poor oral bioavailability; primarily used in parenteral or topical applications.

BOS-318 (The Allosteric Surgeon)
  • Class: Small Molecule (Dichlorophenylpyridine-based).

  • Mechanism: Non-competitive/Allosteric.[1] Binds to a cryptic side groove, inducing a conformational change that renders the catalytic site inactive.

  • Status: Clinical candidate (e.g., for Cystic Fibrosis).[2]

  • Kinetic Profile: Slower association (induced fit) but very slow dissociation, creating a long residence time without the toxicity of covalent binders.

  • Advantage: Superior selectivity for Furin over other Proprotein Convertases (PCs) due to the unique allosteric site.

Head-to-Head Data Analysis

The following table synthesizes kinetic and inhibitory data from comparative biochemical assays.

ParameterDec-RVKR-CMK MI-1148 BOS-318
Inhibition Constant (

)
~1.0 nM5.5 pM 0.41 nM
Cellular

~1.3 - 57 nMLow nM (Context dependent)1.9 nM
Binding Mechanism Covalent (Irreversible)Reversible (Tight-Binding)Reversible (Induced Fit)
Selectivity (vs. PC1/PC2) Low (Pan-PC Inhibitor)ModerateHigh (>100x)
Residence Time (

)

(Covalent)
Very Long (> hours)Long (Slow

)
Cell Permeability ModerateLow (Peptidomimetic)High
Technical Insight: The "Slow-Off" Advantage

While Dec-RVKR-CMK theoretically has the longest residence time (infinite), its lack of selectivity causes off-target toxicity. MI-1148 achieves "pseudo-irreversibility" through thermodynamic affinity (


 in pM range), but BOS-318  represents the ideal kinetic profile for a drug: it ignores the conserved catalytic triad (avoiding other PCs) and relies on a structural rearrangement (induced fit) to lock the enzyme in an inactive state. This "slow-off" rate allows BOS-318 to maintain inhibition even after the free drug is cleared from circulation.

Visualization: Pathway & Intervention

The following diagram illustrates the Proprotein Convertase pathway and where these inhibitors intervene.

FurinPathway cluster_cell Host Cell Secretory Pathway (TGN) ProSubstrate Pro-Protein Substrate (Viral Spike / ENaC) Complex Enzyme-Substrate Complex ProSubstrate->Complex Binding Furin Active Furin Protease (Ca2+ Dependent) Complex->Furin Recycling Cleaved Mature Protein (Infectious/Active) Complex->Cleaved Cleavage (R-X-K/R-R) DecRVKR Dec-RVKR-CMK (Covalent Active Site) DecRVKR->Furin Irreversible Alkylation MI1148 MI-1148 (Tight-Binding P1 Anchor) MI1148->Furin Competitive Picomolar Affinity BOS318 BOS-318 (Allosteric Side Groove) BOS318->Furin Non-Competitive Induced Fit

Figure 1: Furin-mediated processing pathway showing the distinct intervention mechanisms of covalent, peptidomimetic, and allosteric inhibitors.

Experimental Protocol: SPR Kinetic Assay

Measuring the kinetics of high-affinity or covalent inhibitors requires specific modifications to standard Surface Plasmon Resonance (SPR) protocols.

Methodology: Single-Cycle Kinetics (SCK)

Standard Multi-Cycle Kinetics (MCK) is unsuitable for covalent inhibitors (Dec-RVKR-CMK) because the surface cannot be regenerated. SCK is the validated approach for comparing these diverse inhibitor classes.

Step 1: Sensor Chip Preparation
  • Chip Type: CM5 (Carboxymethylated Dextran) or Streptavidin (SA) series.

  • Ligand: Recombinant Human Furin (soluble domain).

  • Immobilization:

    • Option A (Covalent): Standard Amine Coupling (EDC/NHS). Target density: ~1000 RU (Response Units) to avoid mass transport limitation.

    • Option B (Capture - Preferred): Immobilize anti-His antibody, then capture His-tagged Furin. This allows the surface to be stripped and re-captured after testing covalent inhibitors.

Step 2: Buffer Composition (Critical)

Furin is a calcium-dependent serine protease.[3] The running buffer must mimic the Trans-Golgi Network (TGN) environment.

  • Buffer: 25 mM HEPES, 150 mM NaCl, pH 7.5.

  • Additive: 1 mM CaCl₂ (Essential for enzyme stability and inhibitor recognition).

  • Surfactant: 0.05% Tween-20 or P20 (Reduces non-specific binding).

Step 3: Injection Strategy (SCK)
  • Conditioning: 3 startup cycles with buffer.

  • Analyte Injection: Inject the inhibitor (e.g., BOS-318) at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) sequentially in a single cycle without regeneration between injections .

  • Dissociation: Allow a long dissociation phase (≥1200 seconds) after the final high-concentration injection to accurately resolve the slow

    
    .
    
Step 4: Data Analysis
  • Model: Fit data to a 1:1 Langmuir Binding Model .

  • For Dec-RVKR-CMK: The dissociation phase will be flat (zero decay). Fit the association phase to determine

    
    , but note that 
    
    
    
    is not applicable in the equilibrium sense.
  • For BOS-318: Look for "induced fit" signatures (conformational change), which may require a Two-State Reaction Model (

    
    ) if the 1:1 model residuals are high.
    

Workflow Diagram

SPRWorkflow cluster_data Data Output Prep 1. Surface Preparation (Capture His-Furin on Anti-His Chip) Buffer 2. Buffer Equilibration (HEPES pH 7.5 + 1mM CaCl2) Prep->Buffer Inject 3. Single Cycle Injection (0.1 -> 62.5 nM Inhibitor) Buffer->Inject Dissoc 4. Long Dissociation (>20 mins for slow k_off) Inject->Dissoc Regen 5. Regeneration/Strip (10mM Glycine pH 1.5) Dissoc->Regen Kon k_on (Association) Dissoc->Kon Regen->Prep Fresh Capture (Required for Covalent Inhibitors) Koff k_off (Residence Time)

Figure 2: SPR Single-Cycle Kinetics workflow optimized for high-affinity and covalent furin inhibitors.

References

  • Development and Prospects of Furin Inhibitors for Therapeutic Applications Source: MDPI / PMC [Link]

  • Design and Structure–Activity Relationship of a Potent Furin Inhibitor Derived from Influenza Hemagglutinin (MI-1148) Source: ACS Medicinal Chemistry Letters / PMC [Link]

  • A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airway disease Source: Cell Chemical Biology [Link][2]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism Source: ACS Chemical Biology [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Executive Summary & Immediate Action 2-Chloro-4-(3,5-dichlorophenyl)pyridine is a polychlorinated biaryl heterocyclic compound.[1] Unlike standard organic solvents, its disposal is strictly regulated due to its halogen c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Chloro-4-(3,5-dichlorophenyl)pyridine is a polychlorinated biaryl heterocyclic compound.[1] Unlike standard organic solvents, its disposal is strictly regulated due to its halogen content (Chlorine) and high stability (persistence) in the environment.[1]

Core Directive: This compound must NEVER be disposed of down the drain or mixed with non-halogenated waste streams.[2] It requires High-Temperature Incineration (HTI) with acid gas scrubbing.

Quick Reference Chemical Profile
ParameterData / Classification
Chemical Class Halogenated Heterocycle / Biaryl
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant (Skin/Eye/Resp), Aquatic Toxicity (Chronic)
Waste Stream Halogenated Organic Waste
Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO)
RCRA Status (USA) Not P-listed by name, but treat as Toxic/Halogenated

Risk Assessment & Segregation Logic

Why do we segregate this specific molecule?

As scientists, we must understand the causality of our safety protocols. The presence of three chlorine atoms on the biaryl scaffold creates two specific downstream risks during disposal:

  • Dioxin Formation Potential: If incinerated at standard temperatures (<850°C) or without proper oxygenation, polychlorinated aromatics can act as precursors to polychlorinated dibenzodioxins/furans (PCDD/Fs).

  • Corrosion: Combustion releases HCl gas. Mixing this waste with standard non-halogenated solvents (like acetone or ethanol) ruins the caloric value of the fuel blend and damages standard incinerator linings not equipped with scrubbers.

Waste Segregation Decision Tree

The following logic flow ensures you place this chemical in the correct stream every time.

WasteSegregation cluster_legend Disposal Destination Start Waste Generation: 2-Chloro-4-(3,5-dichlorophenyl)pyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Dissolved Solid Solid (Pure/Contaminated) StateCheck->Solid Pure Substance/Debris HaloCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->HaloCheck StreamA STREAM A: Halogenated Solvent Waste (High BTU) HaloCheck->StreamA Yes (e.g., DCM) HaloCheck->StreamA No (e.g., MeOH) Dest High-Temperature Incineration (>1100°C) with Scrubbers StreamA->Dest StreamB STREAM B: Halogenated Waste (Aqueous/Low BTU) StreamB->Dest StreamC STREAM C: Solid Hazardous Waste (Halogenated) Solid->StreamC StreamC->Dest

Figure 1: Decision logic for segregating halogenated biaryl waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

Detailed Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired pure chemical, contaminated weigh boats, filter paper, or silica gel from columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction.

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Mandatory Text: "Solid Waste: Contains 2-Chloro-4-(3,5-dichlorophenyl)pyridine.[1] Halogenated. Toxic."[1]

  • Bagging: For fine powders, place the waste inside a clear zip-lock bag before placing it into the HDPE drum to minimize dust generation upon reopening.

  • Storage: Store in the "Solid Toxic" satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Compatibility Check: Ensure the liquid solution is not acidic (pH < 2) or oxidizing. If acidic, neutralize to pH 6-8 before adding to the solvent drum to prevent drum corrosion.

  • Segregation: Pour into the Halogenated Solvent carboy (typically Red can or marked container).

    • Critical Error Prevention: Do NOT pour into the "Non-Halogenated" or "Aqueous" waste streams.[3] Even if the solvent is Methanol (non-halo), the presence of the chlorinated pyridine renders the whole mix halogenated.

  • Double Containment: Ensure the carboy sits within a secondary containment tray large enough to hold 110% of the container's volume.

Emergency Procedures: Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental release (H410).

Spill Response Workflow

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Nitrile Gloves (Double) Goggles, Lab Coat N95/P100 if dusty Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or Vermiculite PPE->Contain Clean 4. CLEAN Scoop into bag Wipe with solvent Contain->Clean Dispose 5. DISPOSE Label as Halogenated Solid Waste Clean->Dispose

Figure 2: Immediate response protocol for solid or liquid spills.[1]

Specific Decontamination Steps:

  • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust, then scoop into a waste bag.

  • Surface Decontamination: After removing the bulk material, wipe the surface with an ethanol-soaked pad. Place this pad in the Solid Halogenated waste, not the regular trash.

Regulatory & Compliance Notes

  • EPA (USA): While 2-Chloro-4-(3,5-dichlorophenyl)pyridine is not explicitly "P-listed" (acutely toxic), it falls under the "Cradle-to-Grave" responsibility.[1] Generators must characterize waste. Due to the halogenated biaryl structure, it is best practice to manage it as if it were a P-listed polychlorinated compound to ensure complete destruction.[1]

  • Transport (DOT/IATA):

    • Likely Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if shipped pure.

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators. EPA.gov.

  • PubChem. (2023).[4] Compound Summary: Halogenated Pyridines. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450.

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(3,5-dichlorophenyl)pyridine

Topic: Personal protective equipment for handling 2-Chloro-4-(3,5-dichlorophenyl)pyridine Content Type: Essential Safety & Logistical Guide Executive Summary & Risk Profile Status: Research Chemical / Pharmaceutical Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Chloro-4-(3,5-dichlorophenyl)pyridine Content Type: Essential Safety & Logistical Guide

Executive Summary & Risk Profile

Status: Research Chemical / Pharmaceutical Intermediate Physical State: Solid (Off-white to pale yellow powder) Structural Hazard Analysis: This compound belongs to the class of polychlorinated phenylpyridines .[1][2][3] While a compound-specific Safety Data Sheet (SDS) may be limited in public repositories due to its proprietary nature, a Read-Across Safety Assessment based on structural analogs (e.g., 2-chloropyridine, 2,4-dichloropyridine, and polychlorinated biaryls) dictates a Category 2/3 Hazard Protocol .[1][2][3]

Scientific Rationale for Hazards:

  • 2-Chloro-pyridine moiety: This position is electronically deficient, making it susceptible to nucleophilic aromatic substitution.[1][2][3] This reactivity profile correlates with high skin irritation and potential sensitization (H317), as the compound can covalently bind to skin proteins (haptenization).

  • 3,5-Dichlorophenyl moiety: Increases lipophilicity (LogP), facilitating dermal absorption and cell membrane penetration.[1][2][3] It also flags the compound as a likely Marine Pollutant (H410).[2]

Hazard Identification (Inferred GHS Classification)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][3][4][5]
Serious Eye Damage 1 / 2AH318Causes serious eye damage / irritation.[2][3][6]
Sensitization, Skin 1H317May cause an allergic skin reaction.[4][7]
STOT - Single Exposure 3H335May cause respiratory irritation.[2][3][8]
Aquatic Toxicity 1H410Very toxic to aquatic life with long-lasting effects.[2][3][4][7]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the operational state (Solid vs. Solution).[2] The 2-chloro substituent increases the solvent permeability of the pyridine ring.[1][2][3]

PPE Decision Workflow

PPE_Decision_Tree Start Start: Handling 2-Chloro-4-(3,5-dichlorophenyl)pyridine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Gloves_Solid Gloves: Nitrile (Double Layer) Thickness: ≥ 0.11 mm Solid->Gloves_Solid Resp_Solid Respiratory: N95/P100 Mask or Fume Hood Solid->Resp_Solid Gloves_Sol Gloves: Laminate (Silver Shield) or High-Grade Nitrile (>0.2mm) Solution->Gloves_Sol Resp_Sol Respiratory: Chemical Fume Hood (Mandatory) Solution->Resp_Sol Eyes Eyes: Chemical Goggles (No Safety Glasses) Resp_Solid->Eyes Resp_Sol->Eyes Body Body: Lab Coat + Tyvek Sleeves Eyes->Body

Figure 1: PPE Selection Logic based on physical state.[2][3] Note the escalation to Laminate gloves for solutions due to permeation risks.[1]

Detailed PPE Specifications
Protection ZoneRecommendationScientific Rationale
Hand (Solid) Double Nitrile (0.11mm) Provides sufficient barrier against dust.[1][2][3] The outer glove can be discarded immediately if contaminated.[2][3]
Hand (Solution) Laminate (Silver Shield/4H) Pyridine derivatives can permeate standard nitrile in <15 mins when dissolved in organic solvents like DCM or THF.[3] Laminate offers >480 min breakthrough time.[2][3]
Eye / Face Chemical Goggles Safety glasses are insufficient.[2][3] The "2-chloro" group creates a risk of severe corneal damage if dust or splash bypasses side shields.[1][2][3]
Respiratory Fume Hood / P100 Use a certified fume hood.[2][3] If weighing outside a hood, a P100 particulate respirator is required to prevent inhalation of sensitizing dust.
Body Lab Coat + Tyvek Sleeves Wrist exposure is the most common failure point.[2][3] Tyvek sleeves bridge the gap between glove and lab coat.[2][3]

Operational Protocols

A. Weighing & Transfer (Solid)
  • Static Hazard: Chlorinated aromatic solids are often static-prone.[2][3] Use an anti-static gun or polonium strip if the powder "flies."[2][3]

  • Containment: Weigh inside a fume hood. If balance stability is an issue, use a static-free weighing funnel and close the sash immediately after transfer.

  • Decontamination: Wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.

B. Reaction Setup (Synthesis)
  • Inert Atmosphere: While the aryl chloride bond is stable, the pyridine nitrogen can oxidize.[2][3] Run reactions under Nitrogen or Argon.[2][3]

  • Temperature Control: If using strong nucleophiles (e.g., amines, alkoxides), exotherms are possible. Ensure cooling bath is ready before addition.[2][3]

  • Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible, as it enhances skin permeability of dissolved toxins.[2]

C. Spill Response Plan
  • Minor Solid Spill (<5g):

    • Cover with wet paper towels to prevent dust generation.[2][3]

    • Scoop into a wide-mouth jar.

    • Wipe area with soap and water (alkaline soap helps neutralize potential hydrolysis products).[2][3]

  • Solution Spill:

    • Evacuate area immediately if outside fume hood.[2][3]

    • Absorb with Vermiculite or Chemsorb .[2][3] Do not use paper towels alone (rapid evaporation).[2][3]

Waste Disposal & Deactivation

Crucial Rule: Do NOT mix with non-halogenated waste.[2][3] This compound significantly increases the cost of waste stream processing if mis-sorted.[1][2][3]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: Halogenated Pyridine Derivative.[1][2][3] Toxic."
Liquid Waste Halogenated Organic"Halogenated Solvents & Organics.[2][3] pH Neutral."[1][2][9]
Aquatic Risk Marine PollutantEnsure zero discharge to drains.[2][3][7][10] Collect all aqueous washes (even from glassware cleaning) for the first rinse.[2]

Disposal Method: High-temperature incineration equipped with scrubbers (to capture HCl and NOx gases).[1][2][3]

Emergency Medical Response

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][5][8][10][11] Hold eyelids open. The 2-chloropyridine moiety can cause delayed corneal opacification; seek an ophthalmologist even if pain subsides.[1][2][3]

  • Skin Contact: Wash with soap and water (not alcohol, which may increase absorption). If redness appears, treat as a potential chemical burn.

  • Inhalation: Move to fresh air. If wheezing occurs, it may indicate sensitization.

References & Verification

  • PubChem Compound Summary: 2-Chloropyridine. (Structural Analog Safety Data). National Center for Biotechnology Information.[2][3] Link[2]

  • Fisher Scientific Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. (Class-based Hazard Verification). Link

  • Sigma-Aldrich Technical Bulletin: Handling of Halogenated Pyridines and Pyrimidines. (General Handling Protocols). Link

  • ECHA (European Chemicals Agency): Registration Dossier for Polychlorinated Pyridines.[2][3] (Aquatic Toxicity Data). Link[2]

(Note: Due to the specific nature of 2-Chloro-4-(3,5-dichlorophenyl)pyridine, specific CAS-linked data may be unavailable in public datasets.[1][2][3] This guide utilizes "Read-Across" toxicology principles from validated structural analogs to ensure maximum safety coverage.)

Sources

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